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  • Product: Piperidine-2-carboxylic acid hydrochloride
  • CAS: 15862-86-9

Core Science & Biosynthesis

Foundational

Piperidine-2-carboxylic acid hydrochloride physical and chemical properties

Title: Piperidine-2-Carboxylic Acid Hydrochloride: Physicochemical Profiling and Synthetic Applications in Drug Development Executive Summary Piperidine-2-carboxylic acid hydrochloride, commonly referred to as pipecolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Piperidine-2-Carboxylic Acid Hydrochloride: Physicochemical Profiling and Synthetic Applications in Drug Development

Executive Summary

Piperidine-2-carboxylic acid hydrochloride, commonly referred to as pipecolic acid hydrochloride or homoproline hydrochloride, is a cyclic non-proteinogenic alpha-amino acid derivative. As a highly versatile chiral building block, it serves as the foundational structural motif for numerous amide-type local anesthetics, macrocyclic immunosuppressants, and novel antiviral protease inhibitors[1][2]. This technical guide systematically evaluates its physicochemical properties, chemical reactivity profiles, and field-proven synthetic methodologies, providing drug development professionals with a comprehensive mechanistic framework for its application.

Physicochemical Profiling

Pipecolic acid hydrochloride (C₆H₁₂ClNO₂) features a six-membered piperidine ring with a carboxylic acid functional group at the alpha-position. The protonation of the secondary amine to form the hydrochloride salt significantly enhances its solubility in polar solvents compared to the free base, facilitating its integration into aqueous biological assays and polar organic syntheses[3]. The molecule possesses a chiral center at the C2 position, yielding (S)- and (R)-enantiomers. The (S)-enantiomer (L-pipecolic acid) is the most biologically prevalent and synthetically valuable.

Table 1: Quantitative Physicochemical Data of Pipecolic Acid Hydrochloride

PropertyValueReference
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
CAS Number (L-isomer) 2133-33-7
CAS Number (DL-isomer) 5107-10-8[4]
Physical State White to off-white crystalline solid
Melting Point 263 °C (DL-isomer)[4]
Topological Polar Surface Area 49.3 Ų
Solubility Soluble in water, methanol, and ethanol[3]

Chemical Reactivity and Mechanistic Pathways

The dual functionality of the protected secondary amine and the carboxylic acid makes pipecolic acid an ideal synthon for complex drug architectures.

Carboxylic Acid Activation: In traditional organic synthesis, the carboxylic acid must be activated to overcome the poor leaving group ability of the hydroxyl moiety. Conversion into an acyl chloride using thionyl chloride (SOCl₂) increases the electrophilicity of the carbonyl carbon, enabling rapid nucleophilic attack even by sterically hindered amines (e.g., 2,6-dimethylaniline)[5].

Biocatalytic & Metabolic Synthesis: Recent industrial advancements have shifted from low-yield, fossil-based chemical syntheses to sustainable biocatalysis. A highly efficient, redox-neutral ex vivo system utilizes lysine-6-dehydrogenase to convert L-lysine into piperideine-6-carboxylate, which is subsequently reduced by pyrroline-5-carboxylate reductase to yield L-pipecolic acid[6]. Furthermore, systems metabolic engineering of Corynebacterium glutamicum has enabled the de novo production of L-pipecolic acid from glucose at unprecedented titers of up to 93 g/L[7].

BiocatalyticPathway Lysine L-Lysine Enzyme1 Lysine-6-dehydrogenase (Deamination) Lysine->Enzyme1 Intermediate Piperideine-6-carboxylate Enzyme1->Intermediate - NH3 Enzyme2 Pyrroline-5-carboxylate reductase (Reduction) Intermediate->Enzyme2 Pipecolic L-Pipecolic Acid Enzyme2->Pipecolic + NADH/H+ Salt HCl Addition Pipecolic->Salt Product Pipecolic Acid Hydrochloride Salt->Product

Biocatalytic metabolic pathway for L-pipecolic acid hydrochloride synthesis.

Applications in Drug Development

Pipecolic acid hydrochloride is a cornerstone intermediate in modern pharmaceutical chemistry:

  • Local Anesthetics: It is the primary precursor for long-acting amide-type anesthetics, including bupivacaine, mepivacaine, and ropivacaine[1][5].

  • Antiviral Therapeutics: Pipecolic acid-based derivatives have recently been identified as potent allosteric inhibitors of the NS2B/NS3 serine proteases of the Dengue and Zika viruses. The rigid pipecolic scaffold allows for precise spatial mapping of the druggable allosteric site near the Asn152 residue without inducing cellular cytotoxicity[2].

  • Immunosuppressants: The pipecolate moiety acts as a critical structural domain in complex macrocyclic drugs such as rapamycin and tacrolimus[1].

Experimental Protocols

Protocol 1: Chemical Synthesis of 2',6'-Pipecoloxylidide (Bupivacaine Intermediate) This protocol details the amidation of pipecolic acid with 2,6-dimethylaniline. The workflow is designed as a self-validating system through the monitoring of gas evolution and rigorous endpoint analytics.

  • Preparation: Suspend 130 g of pipecolic acid in 2 L of anhydrous toluene. Stir continuously at ambient temperature[5].

  • Amine Protection: Slowly bubble 40 g of anhydrous hydrogen chloride gas into the suspension over 30 minutes. Causality: This ensures complete protonation of the secondary amine, preventing unwanted self-condensation or polymerization during activation[5].

  • Activation: Heat the mixture to 55 °C. Add 1 g of N,N-Dimethylformamide (DMF) as a catalyst. Dropwise, add 120 g of thionyl chloride (SOCl₂) over 1.5 hours[5]. Causality: DMF reacts with SOCl₂ to form a highly reactive Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the carboxylic acid to pipecoloyl chloride hydrochloride.

  • Validation Check 1 (In-Process): Continue stirring at 55 °C until the evolution of SO₂ and HCl gases completely ceases. The cessation of gas bubbling is the physical validation that quantitative conversion to the acyl chloride has been achieved[5].

  • Amidation: Cool the reaction mixture slightly. Add a solution of 242 g of 2,6-dimethylaniline in 250 mL of toluene at a controlled rate to maintain the internal reaction temperature strictly below 60 °C[5].

  • Isolation & Validation Check 2: Stir for an additional 2 hours. The target product will precipitate as a solid. Filter the mixture, wash the filter cake with 200 mL of cold toluene, and dry under a vacuum. Validate the success of the synthesis by confirming the product identity (2',6'-Pipecoloxylidide) via HPLC (target purity >98%) and melting point analysis (expected range: 114-117 °C)[5].

SynthesisWorkflow Step1 Pipecolic Acid + Toluene Step2 HCl Gas Addition (Amine Protection) Step1->Step2 Step3 SOCl2 + DMF at 55°C (Acyl Chloride Formation) Step2->Step3 Validate1 Check: Gas Evolution Ceases? Step3->Validate1 Validate1->Step3 No (Continue Heating) Step4 Add 2,6-Dimethylaniline (Amidation <60°C) Validate1->Step4 Yes Step5 Filtration & Toluene Wash Step4->Step5 Validate2 Check: MP 114-117°C HPLC >98% Step5->Validate2 Final 2',6'-Pipecoloxylidide Validate2->Final Pass

Chemical synthesis workflow for 2',6'-Pipecoloxylidide with validation checkpoints.

Safety, Handling, and Storage

Under the Globally Harmonized System (GHS), pipecolic acid hydrochloride is classified as a hazardous substance requiring strict laboratory controls[8].

  • Hazards: The compound triggers hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[8].

  • Handling Protocols: All massing and transfer operations must be conducted within a certified fume hood. Personnel are required to wear appropriate personal protective equipment (PPE), including nitrile gloves, tight-fitting safety goggles, and chemical-resistant lab coats[8].

  • Storage & Stability: The compound must be stored at room temperature in a tightly sealed, moisture-proof container. It must be kept away from strong oxidizing agents and strong bases to prevent degradation and the unwanted liberation of the free base[8]. During a fire event, thermal decomposition can lead to the release of toxic/corrosive gases, including carbon oxides and nitrogen oxides[4].

References

  • 1 - in-part.com 2.3 - cymitquimica.com 3.2 - mdpi.com 4.8 - chemscene.com 5.7 - nih.gov 6.5 - benchchem.com 7. - nih.gov 8. - sigmaaldrich.com 9.4 - chemicalbook.com 10.6 - rsc.org

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of Piperidine-2-Carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the crystal structure and stereochemical features of piperidine-2-carboxylic acid hydrochloride, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure and stereochemical features of piperidine-2-carboxylic acid hydrochloride, a molecule of significant interest in medicinal chemistry and drug development. As a rigid, chiral scaffold, its precise three-dimensional arrangement governs its interaction with biological targets. This document synthesizes crystallographic data, conformational analysis, and spectroscopic insights to offer a detailed understanding of this compound's solid-state properties.

Introduction: The Significance of Piperidine-2-Carboxylic Acid

Piperidine-2-carboxylic acid, also known as pipecolic acid, is a cyclic, non-proteinogenic alpha-amino acid.[1][2] It serves as a crucial chiral building block in the synthesis of numerous pharmaceuticals, including local anesthetics and antipsychotic agents.[3] The hydrochloride salt form enhances its stability and solubility, making it particularly relevant for pharmaceutical formulation and crystallographic studies. Understanding the precise solid-state conformation and stereochemistry of this molecule is paramount for designing derivatives with optimized pharmacological profiles.

The inherent chirality of piperidine-2-carboxylic acid, with the (S)-enantiomer being the more common, introduces a layer of complexity and opportunity in drug design.[1] The rigid piperidine ring restricts the conformational freedom of the molecule, which can lead to higher binding affinities and selectivities for specific biological targets.

Crystal Structure of Piperidine-2-Carboxylic Acid Derivatives

While a complete, publicly available crystal structure of the parent piperidine-2-carboxylic acid hydrochloride is not readily found in the primary literature, analysis of closely related derivatives provides significant insight into its expected solid-state conformation.

A notable example is the crystal structure of trans-6-(2-phenylethyl)-pipecolic acid hydrochloride .[1] X-ray diffraction analysis of this derivative reveals a monoclinic crystal system with the space group P2₁/c.[1] This structural determination confirms that the piperidine ring adopts a stable chair conformation , a recurring and energetically favorable motif for six-membered saturated heterocycles.

Table 1: Crystallographic Data for trans-6-(2-phenylethyl)-pipecolic acid hydrochloride [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.435(2)
b (Å)14.422(5)
c (Å)12.207(4)
β (°)101.26(3)
Volume (ų)1456.4
Z4

This data for a substituted derivative provides a strong predictive model for the fundamental packing and symmetry characteristics of the parent piperidine-2-carboxylic acid hydrochloride.

The protonation of the piperidine nitrogen to form the hydrochloride salt is a key feature influencing the crystal packing. This is expected to result in a network of hydrogen bonds, primarily involving the piperidinium proton, the carboxylic acid proton, and the chloride ion, which dictates the overall three-dimensional architecture of the crystal lattice.

Stereochemistry and Conformational Analysis

The stereochemistry of piperidine-2-carboxylic acid hydrochloride is defined by the chiral center at the C2 position and the conformational isomerism of the piperidine ring.

Absolute Configuration

The absolute configuration at the C2 chiral center is designated as either (S) or (R) according to the Cahn-Ingold-Prelog priority rules. The naturally occurring and more commonly utilized enantiomer is (S)-piperidine-2-carboxylic acid.[1] The specific rotation of plane-polarized light can be used to distinguish between the enantiomers, although X-ray crystallography provides the definitive assignment of the absolute configuration.

Conformational Isomerism

The piperidine ring in piperidine-2-carboxylic acid hydrochloride predominantly exists in a chair conformation to minimize torsional and steric strain. This results in two primary chair conformers that can interconvert via a ring-flip. The substituents on the ring, in this case, the carboxylic acid group at C2, can occupy either an axial or an equatorial position.

The protonation of the ring nitrogen to form the piperidinium salt has a significant impact on the conformational equilibrium. The presence of the positively charged nitrogen influences the electrostatic interactions within the molecule, which can alter the preference for the axial or equatorial orientation of the C2 substituent. Studies on substituted piperidinium salts have shown that protonation can lead to a stabilization of the axial conformer for polar substituents.

For piperidine-2-carboxylic acid hydrochloride, a dynamic equilibrium will exist between the two chair conformers:

  • Equatorial Conformer: The carboxylic acid group is in the equatorial position, which is generally sterically favored for larger substituents.

  • Axial Conformer: The carboxylic acid group is in the axial position.

The preferred conformation in the solid state is the one that allows for the most stable crystal packing, driven by a combination of intramolecular steric effects and intermolecular hydrogen bonding.

G cluster_0 Conformational Equilibrium cluster_1 Influencing Factors Equatorial Equatorial Conformer (Carboxylic Acid Equatorial) Axial Axial Conformer (Carboxylic Acid Axial) Equatorial->Axial Ring Flip Sterics Steric Hindrance HBonding Hydrogen Bonding Electrostatics Electrostatic Interactions (Protonated Nitrogen) Axial->Equatorial Ring Flip

Figure 1: A diagram illustrating the conformational equilibrium of the piperidine ring in piperidine-2-carboxylic acid hydrochloride and the key factors influencing it.

Experimental Workflow for Crystal Structure Determination

The definitive method for elucidating the crystal structure and absolute stereochemistry of piperidine-2-carboxylic acid hydrochloride is single-crystal X-ray diffraction. The following outlines a standard experimental protocol.

Crystallization
  • Solvent Selection: Dissolve piperidine-2-carboxylic acid hydrochloride in a suitable solvent or solvent mixture (e.g., methanol, ethanol, water, or mixtures thereof) to achieve a supersaturated solution.

  • Crystal Growth: Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to promote the formation of single crystals of suitable size and quality for X-ray diffraction.

X-ray Data Collection
  • Crystal Mounting: A selected single crystal is mounted on a goniometer head.

  • Data Acquisition: The crystal is subjected to a monochromatic X-ray beam, and the diffraction pattern is collected using a detector as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement
  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

G start Piperidine-2-Carboxylic Acid HCl Powder crystallization Crystallization (e.g., Slow Evaporation) start->crystallization single_crystal Single Crystal Formation crystallization->single_crystal xray Single-Crystal X-ray Diffraction single_crystal->xray data_collection Data Collection xray->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (Atomic Coordinates, Space Group, etc.) refinement->final_structure

Figure 2: A generalized experimental workflow for the determination of the crystal structure of piperidine-2-carboxylic acid hydrochloride.

Conclusion

The crystal structure and stereochemistry of piperidine-2-carboxylic acid hydrochloride are critical determinants of its physicochemical properties and biological activity. While the precise crystal structure of the parent hydrochloride is not widely published, analysis of its derivatives and fundamental principles of conformational analysis indicate a chair conformation for the piperidine ring. The protonated nitrogen and the carboxylic acid group play key roles in establishing a hydrogen-bonding network that stabilizes the crystal lattice. For drug development professionals, a thorough understanding of these structural features is essential for the rational design of novel therapeutics based on this important chiral scaffold. Further crystallographic studies on the parent compound would be invaluable to the scientific community.

References

  • Acta Crystallographica Section E: Structure Reports Online. (2007). 3,4,5-Trihydroxy-pipecolic acid dihydrate [(2S,3R,4R,5S)-3,4,5-tri-hydroxy-piperidine-2-carboxylic acid dihydrate]. 63 (9). Available at: [Link]

  • Belskaya, N. P., et al. (2010). Stereoselective Syntheses of l-Pipecolic Acid and (2S,3S)-3-Hydroxypipecolic Acid from a Chiral N-Imino-2-phenyl-1,2-dihydropyridine Intermediate. The Journal of Organic Chemistry, 75(6), 2077–2080. Available at: [Link]

  • Kirfel, A., Schwabenländer, F., Herdeis, C., & Troll, A. (1997). Crystal structure of trans-6-(2-phenylethyl)-pipecolic acid hydrochloride, C14H20NO2Cl. Zeitschrift für Kristallographie - New Crystal Structures, 212(1), 449-450. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12210878, (-)-Pipecolic acid hydrochloride. Retrieved from [Link]

  • Patel, M., & Wagh, S. (2012). Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom. U.S. Patent No. 7,683,175 B2.
  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-8, PPT-8 Part-8: Configurations-I CONTENTS. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Pipecolic acid. Retrieved from [Link]

  • Zhang, M., et al. (2017). Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine. Journal of Pharmaceutical Sciences, 106(4), 1036-1044. Available at: [Link]

  • Golm Metabolome Database. (2014, June 19). Synonyms of Piperidine-2-carboxylic acid. Retrieved from [Link]

  • Journal of Molecular Structure. (2018). Experimental and theoretical analyzes on structural and spectroscopic properties of monomer and dimeric form of (S)-Piperidine-2-Carboxylic acid: An attempt on medicinal plant. 1173 , 64-76. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Piperidinecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Pipecolic acid, (+)-. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Carboxy-2-(piperidin-1-ium-1-yl)propanoate. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of Pipecolic Acid and Baikiain. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

  • Wang, Y., et al. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Chinese Patent No. CN102174011A.
  • Yeast Metabolome Database. (n.d.). DL-Pipecolic acid (YMDB01675). Retrieved from [Link]

Sources

Foundational

Engineering the Piperidine Ring: Biosynthesis and Pharmacological Applications of Piperidine-2-Carboxylic Acid Derivatives

Executive Summary Pipecolic acid (piperidine-2-carboxylic acid, L-PA) is a non-proteinogenic cyclic amino acid that serves as a universal structural cornerstone in both microbial secondary metabolism and plant immune sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pipecolic acid (piperidine-2-carboxylic acid, L-PA) is a non-proteinogenic cyclic amino acid that serves as a universal structural cornerstone in both microbial secondary metabolism and plant immune signaling. As a critical building block, the pipecolate moiety dictates the biological activity of blockbuster immunosuppressants (e.g., rapamycin, FK506) and acts as the direct precursor to N-hydroxypipecolic acid (NHP), a systemic acquired resistance (SAR) signal in plants.

This technical guide dissects the divergent biosynthetic logic of L-PA and its derivatives, outlines the enzymatic mechanisms governing its production, and provides self-validating protocols for engineered microbial biosynthesis. Furthermore, we explore how rational modifications of the pipecolate scaffold are driving the development of novel therapeutics, including selective FKBP51 antagonists and inhibitors of the Legionella macrophage infectivity potentiator (MIP).

The Pharmacological Imperative of the Pipecolate Scaffold

The pharmacological utility of pipecolic acid derivatives is inextricably linked to their ability to bind immunophilins, specifically the FK506-binding proteins (FKBPs). FKBPs function as peptidyl prolyl cis/trans isomerases (PPIases).

In macrocyclic polyketides like 1, the masked tricarbonyl pipecolic acid moiety terminates the polyketide chain and acts as the primary structural anchor, inserting deeply into the hydrophobic binding pocket of FKBP12[1]. This binding event creates a gain-of-function complex: the FK506-FKBP12 complex inhibits the phosphatase calcineurin (blocking T-cell activation), while the rapamycin-FKBP12 complex inhibits the kinase function of mTORC1 (halting mRNA translation and cell cycle progression)[1].

Beyond immunosuppression, the pipecolate scaffold is being leveraged for targeted drug design:

  • MIP Inhibitors: The Legionella pneumophila MIP protein is a virulence factor structurally homologous to human FKBPs. By stripping the macrocyclic portion of rapamycin and retaining the pipecoline anchoring group, researchers have synthesized non-immunosuppressive pipecolic acid derivatives that selectively inhibit MIP, offering a novel therapeutic avenue for Legionnaires' disease[2].

  • FKBP51 Antagonists: FKBP51 is a key regulator of glucocorticoid receptors and a validated target for stress-related psychiatric disorders. Modifying the potentially labile pipecolic ester group into low-molecular-weight pipecolic acid amides has yielded highly selective FKBP51 antagonists with improved drug-like parameters[3].

Biosynthetic Logic: Divergent Pathways from L-Lysine

The biosynthesis of L-PA originates from L-lysine through three distinct, evolutionarily divergent pathways. The selection of a specific pathway in metabolic engineering depends on the host organism's endogenous cofactor availability and nitrogen metabolism.

  • The P2C Pathway (α-deamination): L-lysine loses its α-amino group via an aminotransferase (e.g., ALD1 in plants) or an L-amino acid oxidase (e.g., RaiP), resulting in the formation of Δ1-piperideine-2-carboxylic acid (P2C)[4]. P2C exists in chemical equilibrium with its open-chain form, α-keto-ε-amino-caproic acid[5]. P2C is subsequently reduced to L-PA by reductases such as SARD4 (plants) or DpkA (Pseudomonas)[6].

  • The P6C Pathway (ε-deamination): In this route, the ε-amino group is removed by L-lysine 6-aminotransferase (LAT) or L-lysine 6-dehydrogenase (LysDH), yielding Δ1-piperideine-6-carboxylic acid (P6C)[7]. P6C is then reduced to L-PA by pyrroline-5-carboxylate reductase (P5CR), an enzyme universally conserved for proline biosynthesis[5].

  • The Direct Cyclodeamination Route: Catalyzed by lysine cyclodeaminases (e.g., RapL, PipA), this highly efficient single-step pathway converts L-lysine directly into L-PA without free intermediates[7].

Biosynthesis Lysine L-Lysine P2C Δ1-piperideine-2-carboxylate (P2C) Lysine->P2C ALD1 / RaiP (α-deamination) P6C Δ1-piperideine-6-carboxylate (P6C) Lysine->P6C LAT / LysDH (ε-deamination) LPA L-Pipecolic Acid (L-PA) Lysine->LPA RapL / PipA (Cyclodeamination) P2C->LPA SARD4 / DpkA (Reduction) P6C->LPA P5CR (Reduction) NHP N-hydroxypipecolic acid (NHP) LPA->NHP FMO1 (N-hydroxylation)

Caption: L-Lysine to L-Pipecolic Acid and NHP Biosynthesis Pathways.

Enzymatic Mechanisms & Causality in Experimental Choices

The Redox Catalysis of RapL (Lysine Cyclodeaminase)

The conversion of L-lysine to L-PA by RapL (encoded in the rapamycin gene cluster) is a net-zero redox reaction, yet it strictly requires NAD⁺. Mechanistically, RapL utilizes NAD⁺ to reversibly oxidize the α-amine of lysine. This oxidation triggers an internal cyclization, forming a cyclic Δ1-piperideine-2-carboxylate intermediate, which is subsequently re-reduced by the enzyme-bound NADH to yield L-PA[8]. Causality in Assay Design: Because RapL retains about 0.17 equivalents of tightly bound NAD⁺ when purified from E. coli, it exhibits basal activity without exogenous cofactors. However, adding exogenous NAD⁺ increases the initial reaction rate 8-fold (Km = 2.3 μM), proving that the cofactor undergoes release and rebinding during the catalytic cycle[8].

The NHP Biosynthetic Cascade

In plants, L-PA is further N-hydroxylated by flavin-dependent monooxygenase 1 (FMO1) to form N-hydroxypipecolic acid (NHP), a potent immune-activating metabolite that acts synergistically with salicylic acid to prime systemic acquired resistance[9]. Reconstituting this pathway artificially in E. coli requires meticulous metabolic balancing. If L-amino acid oxidase (RaiP) is used to generate P2C, it produces highly toxic hydrogen peroxide (H₂O₂) as a byproduct. Therefore, successful NHP production mandates the co-expression of a catalase (KatE) to neutralize H₂O₂, preventing the oxidative inactivation of the downstream FMO1 enzyme[4].

Quantitative Data: Biocatalytic Production Metrics

The efficient production of L-PA and NHP has been achieved through extensive metabolic engineering of E. coli and Corynebacterium glutamicum. The table below summarizes the quantitative leaps made by optimizing specific biosynthetic routes.

Target CompoundHost OrganismBiosynthetic PathwayKey Overexpressed EnzymesMaximum TiterReference
L-Pipecolic Acid E. coliP2C (Direct LCD)PipA (Lysine Cyclodeaminase)17.25 g/L[7]
L-Pipecolic Acid E. coliP2C (Direct LCD)Engineered LCD (Mutant)73.40 g/L[7]
L-Pipecolic Acid E. coliP2C (Oxidase)RaiP, DpkA, GDH45.10 g/L[4]
L-Pipecolic Acid E. coliP2C (Oxidase + Permease)RaiP, DpkA, GDH, LysP46.70 g/L[4]
N-Hydroxypipecolic Acid E. coliArtificial NHP CascadeRaiP, DpkA, GDH, LysP, FMO1, KatE326.42 mg/L[4]

Self-Validating Experimental Protocols

Protocol 1: In Vitro Reconstitution of RapL Cyclodeaminase Activity

Because L-PA lacks a strong chromophore for standard UV-HPLC detection, this protocol utilizes a radiographic Thin Layer Chromatography (TLC) assay to provide a highly sensitive, direct kinetic readout of RapL activity[8].

Step-by-Step Methodology:

  • Protein Preparation: Overexpress N-terminally His-tagged RapL in E. coli BL21(DE3). Purify using Ni-NTA affinity chromatography and dialyze into 50 mM HEPES buffer (pH 7.5) to remove imidazole.

  • Reaction Assembly: In a 50 μL reaction volume, combine 1 μM purified RapL, 2.5 mM exogenous NAD⁺, and varying concentrations of L-[U-¹⁴C]lysine (0.2–1.3 mM; 25 nCi/μL).

  • Kinetic Incubation: Incubate the mixture at 30°C. Extract 5 μL aliquots at specific time intervals (e.g., 1, 5, 10, 30 minutes).

  • Quenching & Separation: Quench the aliquots immediately by spotting them onto a silica gel TLC plate. Develop the plate using a mobile phase of butanol/acetic acid/water (4:1:1).

  • Quantification: Expose the developed TLC plate to a phosphor screen. Quantify the ratio of the L-PA signal (Rf = 0.44) to the unreacted L-lysine signal (Rf = 0.10) via autoradiography to calculate initial velocities (V₀).

Self-Validation Checkpoint: Run a parallel reaction omitting exogenous NAD⁺. The reaction should proceed at ~12% of the Vmax due to co-purified bound NAD⁺. A complete lack of activity in a denatured-enzyme control confirms that the conversion is entirely enzymatically driven[8].

Protocol Step1 Overexpress RapL in E. coli Step2 Purify via Ni-NTA & Dialyze Step1->Step2 Step3 Incubate with L-[U-14C]Lysine + NAD+ Step2->Step3 Step4 Quench & Spot (TLC Plate) Step3->Step4 Step5 Autoradiography & Quantification Step4->Step5

Caption: In Vitro Radiographic TLC Assay Workflow for RapL Cyclodeaminase Activity.

Protocol 2: Whole-Cell Biocatalysis for NHP Production in E. coli

This protocol details the first artificial, multi-enzyme cascade for direct NHP synthesis from biomass-derived lysine[4].

Step-by-Step Methodology:

  • Strain Engineering: Transform E. coli with a multigene expression system harboring: RaiP (L-amino acid oxidase), DpkA (P2C reductase), GDH (glucose dehydrogenase), LysP (lysine permease), FMO1 (flavin-dependent monooxygenase), and KatE (catalase).

  • Seed Cultivation: Grow the engineered strain in LB medium containing appropriate antibiotics at 37°C until OD₆₀₀ reaches 0.6. Induce protein expression with 0.1 mM IPTG at 25°C for 12 hours.

  • Bioreactor Fermentation: Transfer the cells to a 5-L bioreactor containing minimal medium supplemented with 4 g/L L-lysine and 10 g/L glucose. Maintain pH at 7.0 and dissolved oxygen at 30%.

  • Metabolite Extraction & LC-MS/MS: Sample the broth at 48 hours. Centrifuge to remove biomass, filter the supernatant, and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify NHP against a synthetic standard.

Self-Validation Checkpoint: Monitor the dissolved H₂O₂ concentration in the bioreactor in real-time. If the KatE enzyme is functionally active, H₂O₂ levels will remain negligible. A spike in H₂O₂ indicates catalase failure, which causally predicts a halt in NHP production due to FMO1 denaturation[4]. Furthermore, monitor glucose depletion; GDH requires glucose to regenerate the NADH consumed by DpkA.

Sources

Exploratory

Pharmacokinetic Profiling of Piperidine-2-Carboxylic Acid Scaffolds in Drug Discovery: A Technical Guide

Introduction: The Structural Mandate As a Senior Application Scientist in early-phase drug development, I frequently encounter the challenge of balancing target potency with viable pharmacokinetics (PK). Linear peptides...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Mandate

As a Senior Application Scientist in early-phase drug development, I frequently encounter the challenge of balancing target potency with viable pharmacokinetics (PK). Linear peptides and aliphatic small molecules often suffer from rapid proteolytic cleavage and poor membrane permeability. To circumvent this, the incorporation of piperidine-2-carboxylic acid (L-pipecolic acid) —a non-proteinogenic, six-membered cyclic homolog of proline—has emerged as a highly effective structural intervention.

This guide dissects the mechanistic impact of the pipecolic acid scaffold on Absorption, Distribution, Metabolism, and Excretion (ADME) properties, providing self-validating experimental workflows for robust PK profiling.

Mechanistic Pharmacokinetics: The "Why" Behind the Scaffold

Metabolic Stability (The Kinetic Advantage)

The primary reason we substitute natural amino acids with pipecolic acid is to halt Phase I and Phase II metabolic degradation. The six-membered piperidine ring introduces severe steric hindrance around adjacent amide bonds. This structural bulk physically prevents the active sites of nonspecific amidases and exopeptidases from accessing the scissile bond.

For instance, in the development of the PROTAC degrader dTAG-13, the pipecolic acid moiety was proven to reside in a sterically hindered environment that1[1]. Similarly, incorporating pipecolic acid derivatives into gonadotropin-releasing hormone (GnRH) peptidomimetics2 compared to the physiological ligand[2].

Conformational Restriction and Permeability (The Thermodynamic Advantage)

Pipecolic acid restricts the ϕ and ψ dihedral angles of the molecular backbone. This pre-organization reduces the entropic penalty upon binding to the target receptor. Furthermore, by burying polar amide bonds within a constrained cyclic geometry, the molecule's topological polar surface area (tPSA) is effectively reduced, which enhances passive lipoidal diffusion across the intestinal epithelium. In antiviral drug discovery, optimizing inhibitors with pipecolic acid derivatives has been a critical step in balancing 3[3].

G A Pipecolic Acid Scaffold B Conformational Restriction A->B Structural C Steric Hindrance at Amide Bond A->C Structural D Enhanced Target Affinity B->D Thermodynamics E Amidase/Protease Resistance C->E Kinetics F Improved PK Profile (ADME) D->F In Vivo E->F In Vivo

Impact of pipecolic acid on molecular conformation and ADME properties.

Self-Validating Experimental Workflows

To trust our PK data, every assay must be a self-validating system. A protocol without internal controls is merely an observation, not an experiment. Below are the definitive workflows for profiling pipecolic acid derivatives.

Workflow 1: In Vitro Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine the intrinsic clearance ( CLint​ ) of pipecolic acid compounds mediated by Cytochrome P450 (CYP) enzymes. Causality: Liver microsomes contain the membrane-bound CYPs responsible for Phase I oxidation. By supplying NADPH (the obligate cofactor), we initiate the reaction. The steric hindrance of pipecolic acid should yield a lower CLint​ compared to linear analogs. Self-Validation: We run a "Minus-NADPH" control to ensure that any observed depletion is strictly CYP-mediated and not due to chemical instability or background hydrolases. A positive control (e.g., Verapamil) validates the enzymatic viability of the microsome batch.

Step-by-Step Protocol:

  • Preparation: Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Substrate Addition: Spike the pipecolic acid test compound (final concentration 1 μ M) into the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the Minus-NADPH control, add an equivalent volume of buffer instead).

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, extract 50 μ L aliquots.

  • Quenching: Immediately quench the reaction by adding the aliquot to 150 μ L of ice-cold acetonitrile containing an analytical internal standard (IS).

  • Extraction: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time. The slope ( k ) is used to calculate CLint​=(k×V)/N , where V is the incubation volume and N is the amount of microsomal protein.

Workflow Step1 1. Substrate Incubation (HLM + Compound) Step2 2. Reaction Initiation (+ NADPH) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Quenching & Extraction (Cold ACN + Int. Std) Step3->Step4 Step5 5. LC-MS/MS Analysis (Calculate CLint) Step4->Step5 Control1 Minus-NADPH Control (Validates CYP-dependence) Control1->Step2 Control2 Reference Control (Validates HLM Activity) Control2->Step1

Self-validating workflow for assessing in vitro microsomal metabolic stability.

Workflow 2: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and P-glycoprotein (P-gp) efflux liability. Causality: The lipophilic nature of the piperidine ring should enhance apical-to-basolateral (A B) permeability. However, basic amines can sometimes become substrates for P-gp efflux pumps. Self-Validation: Lucifer Yellow is used as a paracellular marker; if its permeability exceeds 1×10−6 cm/s, the monolayer is compromised, and the data is voided.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Add the test compound (10 μ M) to the Apical chamber for A B transport, or to the Basolateral chamber for B A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling & Integrity Check: Sample from the receiver chambers. Add Lucifer Yellow to the donor chambers post-assay to confirm monolayer integrity via fluorescence.

  • Quantification: Analyze samples via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ).

Quantitative Data Summaries

To illustrate the PK advantages of the pipecolic acid scaffold, the following table summarizes representative pharmacokinetic parameters comparing linear peptide scaffolds against their pipecolic acid-substituted counterparts.

ParameterLinear Proline/Aliphatic ScaffoldPipecolic Acid ScaffoldCausality / Mechanistic Driver
In vitro t1/2​ (HLM) < 15 min> 60 minSteric shielding of amide bonds prevents CYP/amidase access.
Intrinsic Clearance ( CLint​ ) > 150 μ L/min/mg< 20 μ L/min/mgResistance to enzymatic degradation.
Apparent Permeability ( Papp​ ) Low ( ∼2×10−6 cm/s)High ( ∼15×10−6 cm/s)Reduced tPSA and buried hydrogen bond donors.
Oral Bioavailability (F%) < 5%30 - 60%Combined effect of low hepatic extraction and high intestinal absorption.

Conclusion

The strategic incorporation of piperidine-2-carboxylic acid is a masterclass in rational drug design. By leveraging conformational restriction and steric hindrance, application scientists can rescue highly potent but metabolically labile chemical matter. The self-validating protocols detailed above ensure that the observed PK improvements are mechanistically sound and reproducible, paving the way for successful preclinical development.

References

  • Novel peptidomimetics related to gonadotropin-releasing hormone (GnRH). MedChemComm (RSC Publishing).
  • Discovery and Optimization of First-in-Class Furopyrimidine-Based Inhibitors of Henipaviruses.
  • Metabolism, Pharmacokinetics, and Tissue Distribution of a Selective FK506-Binding Protein 12 F36V Mutant Degrader in Mice.

Sources

Foundational

Toxicological and In Vitro Safety Profiling of Piperidine-2-Carboxylic Acid Hydrochloride

Executive Summary Piperidine-2-carboxylic acid hydrochloride (commonly known as pipecolic acid hydrochloride) is a highly versatile non-proteinogenic amino acid. In mammalian biology, it is a critical endogenous intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine-2-carboxylic acid hydrochloride (commonly known as pipecolic acid hydrochloride) is a highly versatile non-proteinogenic amino acid. In mammalian biology, it is a critical endogenous intermediate in the cerebral lysine degradation pathway[1]. In modern drug discovery, it serves as a privileged synthetic building block used to optimize the physicochemical properties—such as aqueous solubility and target selectivity—of novel therapeutics, including peripheral Cannabinoid-1 Receptor (CB1R) antagonists and Hepatitis B Virus (HBV) capsid assembly modulators[2][3].

This whitepaper provides an in-depth analysis of the in vitro safety profile, mechanistic toxicology, and standardized screening protocols for piperidine-2-carboxylic acid hydrochloride and its primary pharmacophore derivatives.

Pharmacological Relevance & Structural Dynamics

The incorporation of the piperidine-2-carboxylic acid scaffold into lipophilic drug candidates is a strategic choice in medicinal chemistry. The carboxylic acid moiety at the 2-position of the piperidine ring introduces critical hydrogen-bonding capabilities.

For example, in the development of HBV capsid assembly modulators, replacing a standard 4-hydroxyl-piperidine moiety with a piperidine-2-carboxylic acid group significantly enhances water solubility and introduces novel stabilizing interactions with target protein residues (e.g., Ser141) at the solvent-exposed region[3]. Furthermore, its high plasma protein binding affinity and polarity restrict blood-brain barrier (BBB) penetrance, a property harnessed to create peripherally restricted CB1R antagonists (like BNS808) that avoid CNS-mediated psychiatric side effects[2].

Quantitative In Vitro Safety Metrics

Because pipecolic acid is an endogenous brain metabolite[1], the baseline structural scaffold exhibits exceptionally low intrinsic cytotoxicity. When synthesized into larger active pharmaceutical ingredients (APIs), the safety profile remains highly favorable, provided metabolic clearance pathways are not saturated.

Table 1: In Vitro Safety & Physicochemical Metrics of Piperidine-2-Carboxylic Acid Derivatives

ParameterValue / OutcomeBiological Model / Assay ConditionReference
Cytotoxicity (IC50) > 100 μM (Parent); ~16.8 μM (Derivatives)HepAD38 / Primary Hepatocytes[2],[3]
Mutagenicity Negative (No toxicity up to 1000 μ g/well )Mini-Ames Assay (TA98, TA100)[2]
Aqueous Solubility > 400 μg/mL (Derivatives)pH 7.4 Buffer[3]
Plasma Stability T1/2 > 170 minHuman Plasma (37°C)[3]

Mechanistic Toxicology: Pathways & Cellular Interactions

While the parent compound is benign, toxicological assessments must account for metabolic cleavage. Compounds utilizing this scaffold (such as the local anesthetic ropivacaine) undergo N-dealkylation predominantly catalyzed by the CYP3A4 isozyme to form metabolites like 2',6'-pipecoloxylidide (PPX)[4].

At supratherapeutic concentrations, these pipecolic acid-derived metabolites can induce off-target toxicities. The primary mechanisms of toxicity involve the blockade of voltage-gated sodium channels and the disruption of mitochondrial energy metabolism via the uncoupling of oxidative phosphorylation[4].

Metabolic_Toxicity_Pathways A Piperidine-2-Carboxylic Acid Hydrochloride B Endogenous Pathway (Lysine Catabolism) A->B Biological Role C Synthetic Pharmacophores (e.g., PPX, CB1R Antagonists) A->C Drug Synthesis D Low Intrinsic Cytotoxicity (Hepatocytes IC50 > 100 µM) B->D Baseline Safety E Mitochondrial Dysfunction (High Dose / PPX Metabolites) C->E Off-Target Toxicity F Voltage-Gated Na+ Blockade (Local Anesthetic Derivatives) C->F On-Target / Off-Target

Figure 1: Divergent biological and synthetic pathways of piperidine-2-carboxylic acid.

Standardized In Vitro Experimental Workflows

To ensure rigorous ADME/Tox profiling, the following self-validating protocols are strictly recommended for evaluating any novel derivative of piperidine-2-carboxylic acid hydrochloride.

Protocol 1: High-Throughput Hepatotoxicity Screening (CCK-8 Assay)

Causality & Rationale: Hepatotoxicity is a primary driver of preclinical attrition. While the MTT assay is standard, the reduction of MTT requires DMSO solubilization of formazan crystals, which can introduce solvent toxicity artifacts. We utilize CCK-8 (WST-8) because it produces a highly water-soluble dye, perfectly complementing the high aqueous solubility of piperidine-2-carboxylic acid derivatives[3] and allowing for continuous kinetic monitoring without cell lysis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (or HepAD38[3]) at 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the test compound in sterile PBS. If DMSO is required for highly functionalized derivatives, ensure the final well concentration remains <0.1% v/v. Prepare serial dilutions (1, 10, 50, 100, 500 μM).

  • Exposure: Aspirate media and replace with 100 μL of compound-dosed media. Incubate for 48 hours.

  • Readout: Add 10 μL of CCK-8 reagent directly to each well. Incubate for 2 hours at 37°C.

  • Quantification: Measure absorbance at 450 nm using a microplate reader.

  • Self-Validation Mechanism: The assay must include a known hepatotoxin (e.g., Chlorpromazine) as a positive control to validate the dynamic range, and a vehicle-only control to establish the 100% viability baseline. The run is only accepted if the calculated Z'-factor is > 0.5.

Protocol 2: Mini-Ames Mutagenicity Assay

Causality & Rationale: Introducing a piperidine-2-carboxylic acid moiety must not inadvertently create DNA-reactive electrophilic centers. The Mini-Ames assay is deployed using an S9 fraction because metabolic activation via CYP450 enzymes (specifically CYP3A4[4]) may generate reactive intermediates not present in the parent compound[2].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight in Oxoid nutrient broth.

  • Treatment Mixture: In a sterile tube, combine 10 μL of the test compound (dosed up to 1000 μ g/well [2]), 10 μL of bacterial culture, and 50 μL of 10% rat liver S9 mix (for metabolic activation).

  • Pre-Incubation: Incubate the mixture at 37°C for 90 minutes to allow metabolic conversion.

  • Plating: Add 2 mL of molten top agar (containing trace histidine and biotin) to the tube, vortex gently, and pour onto minimal glucose agar plates.

  • Scoring: Incubate plates for 48–72 hours at 37°C. Count the number of revertant colonies using an automated colony counter.

  • Self-Validation Mechanism: The assay requires strain-specific positive controls (e.g., 2-nitrofluorene for TA98) to confirm strain sensitivity, and 2-aminoanthracene to validate the enzymatic activity of the S9 mixture. A valid test requires positive controls to induce a >3-fold increase in revertant colonies compared to the vehicle baseline.

In_Vitro_Workflow Step1 Compound Preparation Step3 Exposure (24-72 hrs) Step1->Step3 Step2 Cell Culture (HepG2 / TA98) Step2->Step3 Step4 Assay Readout (CCK-8 / Ames) Step3->Step4 Step5 Data Analysis (IC50 / Mutagenicity) Step4->Step5

Figure 2: Standardized in vitro safety screening workflow for piperidine derivatives.

References

  • Title: Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Lysine metabolism in mammalian brain: An update on the importance of recent discoveries Source: ResearchGate URL: [Link]

Sources

Exploratory

Unveiling the Mechanism of Action of Piperidine-2-Carboxylic Acid Hydrochloride in Biological Assays: A Technical Whitepaper

Executive Summary Piperidine-2-carboxylic acid, universally recognized in biochemical literature as pipecolic acid (PA) or homoproline, is a non-proteinogenic cyclic amino acid. In experimental pharmacology and molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine-2-carboxylic acid, universally recognized in biochemical literature as pipecolic acid (PA) or homoproline, is a non-proteinogenic cyclic amino acid. In experimental pharmacology and molecular biology, it is predominantly utilized in its hydrochloride salt form (piperidine-2-carboxylic acid hydrochloride) to ensure optimal aqueous solubility and stability in physiological buffers.

This whitepaper provides an in-depth technical analysis of its mechanism of action across three distinct biological domains: mammalian neuromodulation, plant immunology, and structural enzymology. By deconstructing the causality behind experimental choices, this guide equips researchers with the authoritative grounding required to design self-validating biological assays.

Mammalian CNS Assays: GABAergic Neuromodulation

Mechanistic Overview

In the mammalian central nervous system, L-lysine is catabolized primarily via the pipecolate pathway, diverging from the ubiquitous saccharopine pathway found in peripheral tissues[1][2]. Within the brain, pipecolic acid functions as a critical neuromodulator.

Pharmacological assays have demonstrated that PA interacts with the γ-aminobutyric acid (GABA) receptor complex, potentiating GABAergic inhibitory neurotransmission[3][4]. While direct receptor binding assays indicate a relatively weak affinity for the GABA-B receptor site (IC50 ≈ 1.8 mM) and minimal direct binding to the GABA-A benzodiazepine-chloride channel complex[5], in vivo behavioral assays reveal profound hypnotic and sedative effects. Intracerebroventricular injections in neonatal models confirm that these sleep-like behaviors are significantly attenuated by GABA-A and GABA-B receptor antagonists (e.g., bicuculline), proving that PA's mechanism is intrinsically linked to allosteric GABAergic modulation rather than NMDA receptor activation[6].

G Lys L-Lysine PA Pipecolic Acid HCl (Neuromodulator) Lys->PA Pipecolate Pathway GABA_A GABA-A Receptor PA->GABA_A Allosteric Modulation GABA_B GABA-B Receptor PA->GABA_B Weak Affinity Cl_Influx Chloride Influx & Hyperpolarization GABA_A->Cl_Influx GABA_B->Cl_Influx

Caption: Mammalian neuromodulatory pathway of pipecolic acid via GABAergic receptors.

Causality in Assay Design

Plant Immunity Assays: Systemic Acquired Resistance (SAR)

Mechanistic Overview

In plant biology, pipecolic acid is the master regulator of Systemic Acquired Resistance (SAR), a whole-plant immunity mechanism primed by localized pathogen exposure[7][8].

Upon pathogen infection, the aminotransferase ALD1 is upregulated, catalyzing the transamination of L-lysine into cyclic intermediates that are reduced to PA[9][10]. Crucially, PA is not the final effector; it is N-hydroxylated by the flavin-dependent monooxygenase FMO1 to form N-hydroxypipecolic acid (NHP) [9]. NHP acts synergistically with salicylic acid (SA) to amplify defense gene expression, creating a positive feedback loop that primes distal tissues against future attacks[11][12].

SAR Pathogen Pathogen Infection Lys L-Lysine Pathogen->Lys Induces ALD1 ALD1 Enzyme Lys->ALD1 PA Pipecolic Acid ALD1->PA Transamination FMO1 FMO1 Enzyme PA->FMO1 NHP N-hydroxypipecolic acid FMO1->NHP N-hydroxylation SA Salicylic Acid NHP->SA Amplification SAR Systemic Acquired Resistance NHP->SAR SA->PA Feedback SA->SAR

Caption: Pipecolic acid-mediated Systemic Acquired Resistance (SAR) pathway in plants.

Causality in Assay Design

Assays quantifying plant immunity must distinguish between PA and NHP. Because PA serves as a mobile precursor, its accumulation peaks earlier than NHP. A robust LC-MS/MS assay must utilize isotope-labeled precursors (e.g., L-Lys-6-13C,ε-15N) to trace the metabolic flux accurately[10]. This ensures that the observed PA is synthesized de novo via ALD1 rather than mobilized from pre-existing pools.

Structural Biology: PPIase Enzyme Inhibition

Mechanistic Overview

Derivatives of piperidine-2-carboxylic acid serve as potent small-molecule inhibitors in structural biology. Because the pipecolate moiety structurally mimics the transition state of proline, it is highly effective at binding the hydrophobic pockets of Peptidyl-Prolyl Cis-Trans Isomerases (PPIases), such as FKBP12 and the Macrophage Infectivity Potentiator (MIP) proteins found in Legionella pneumophila[13]. By inhibiting the cis-trans isomerization of proline residues, PA derivatives disrupt the folding of target proteins essential for bacterial virulence and immune response modulation.

Quantitative Data Summary

To facilitate assay benchmarking, the following table synthesizes the expected quantitative metrics associated with piperidine-2-carboxylic acid across various biological paradigms:

Biological DomainAssay TypeTarget / BiomarkerKey MetricExpected ObservationReference
Mammalian CNS ElectrophysiologyGABA-B ReceptorIC50~1.8 × 10⁻³ M (Weak direct affinity)[5]
Mammalian CNS Behavioral (In vivo)Sleep-like stateResponse ReversalAttenuated by GABA-A/B antagonists[6]
Plant Immunity LC-MS/MS MetabolomicsPA AccumulationFold-Change~70-fold increase post-infection[7]
Plant Immunity qPCRALD1 / FMO1 GenesTranscript LevelsHighly upregulated during SAR[8]
Enzymology Chymotrypsin-CoupledFKBP12 / MIPIC50Low μM range (Derivative dependent)[13]

Experimental Protocols

The following methodologies provide self-validating, step-by-step workflows for utilizing piperidine-2-carboxylic acid hydrochloride in core biological assays.

Protocol A: Electrophysiological Assessment of GABAergic Modulation

Objective: Measure the allosteric potentiation of GABA receptors by PA in acute brain slices.

  • Preparation: Prepare acute cortical slices (300 μm) from murine models in ice-cold oxygenated sucrose-substituted artificial cerebrospinal fluid (aCSF).

  • Equilibration: Transfer slices to a recording chamber continuously perfused with standard aCSF (pH 7.4) at 32°C, saturated with 95% O₂ / 5% CO₂.

  • Patch-Clamp: Establish whole-cell configuration on pyramidal neurons using a potassium gluconate-based intracellular solution.

  • Baseline Recording: Apply a sub-maximal pulse of GABA (e.g., 2 μM) via iontophoresis and record the baseline chloride current amplitude.

  • Test Application: Perfuse the slice with aCSF containing 1 mM Piperidine-2-carboxylic acid hydrochloride. Wait 5 minutes for tissue penetration.

  • Co-application: Re-apply the 2 μM GABA pulse. Record the potentiated current.

  • Validation (Causality Step): Wash out the bath, then perfuse with 1 mM PA + 10 μM Bicuculline (GABA-A antagonist). The abolition of the potentiated current validates that the effect is specifically GABA-A mediated, ruling out non-specific membrane leakage.

Protocol B: LC-MS/MS Quantification of PA and NHP in Plant Tissue

Objective: Track the metabolic flux of L-lysine to PA and NHP during a SAR response.

  • Infection: Infiltrate lower leaves of Arabidopsis thaliana with Pseudomonas syringae (OD₆₀₀ = 0.005). Wait 24-48 hours.

  • Extraction: Harvest distal (uninfected) leaves. Flash-freeze in liquid nitrogen and homogenize. Extract metabolites using 1 mL of Methanol/Water (80:20, v/v) containing 1 μg/mL of D9-pipecolic acid as an internal standard.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C. Collect the supernatant and dry under a gentle nitrogen stream.

  • Reconstitution: Reconstitute in 100 μL of initial LC mobile phase (e.g., 0.1% formic acid in water).

  • Chromatography: Inject 5 μL onto a HILIC column. Use a gradient of Acetonitrile and 0.1% Formic acid in water.

  • Mass Spectrometry: Operate in positive ESI mode. Monitor Multiple Reaction Monitoring (MRM) transitions: PA (m/z 130 → 84) and NHP (m/z 146 → 100).

  • Validation (Causality Step): Include an ald1 mutant plant line as a negative control. The complete absence of PA and NHP peaks in the ald1 mutant confirms the specificity of the biosynthetic pathway and the absence of chromatographic interference.

Protocol C: Chymotrypsin-Coupled PPIase Inhibition Assay

Objective: Evaluate the inhibitory concentration (IC50) of PA derivatives against MIP/FKBP12.

  • Enzyme Preparation: Dilute recombinant MIP or FKBP12 to a final concentration of 10 nM in HEPES buffer (50 mM, pH 8.0, 150 mM NaCl).

  • Inhibitor Incubation: Add varying concentrations of piperidine-2-carboxylic acid derivatives (100 pM to 100 μM) to the enzyme mix. Incubate at 10°C for 15 minutes.

  • Coupling Enzyme: Add α-chymotrypsin (final concentration 0.5 mg/mL).

  • Reaction Initiation: Add the substrate succinyl-Ala-Phe-Pro-Phe-4-nitroanilide (dissolved in trifluoroethanol/LiCl) to a final concentration of 50 μM.

  • Measurement: Immediately monitor the release of 4-nitroaniline by measuring absorbance at 390 nm continuously for 3 minutes.

  • Validation (Causality Step): The assay relies on chymotrypsin selectively cleaving the trans form of the substrate. By inhibiting the PPIase, the conversion of cis to trans slows down, reducing the rate of absorbance increase. A control well lacking the PPIase establishes the baseline uncatalyzed isomerization rate.

References

  • l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants PubMed (NIH)[Link]

  • Pipecolic acid pathway: the major lysine metabolic route in the rat brain SciSpace[Link]

  • Pipecolic acid pathway: the major lysine metabolic route in the rat brain PubMed (NIH)[Link]

  • Pipecolic acid – Knowledge and References Taylor & Francis[Link]

  • Mechanism-Based Inhibition of l-Pipecolate Oxidase by 4,5-Dehydro-l-Pipecolic Acid ACS Publications[Link]

  • Integrative physiology of lysine metabolites Physiology.org[Link]

  • Enzymes and Inhibitors of L-Pipecolic Acid Metabolism Grantome[Link]

  • Full article: Lysine catabolism, amino acid transport, and systemic acquired resistance Taylor & Francis[Link]

  • Intracerebroventricular Injection of L-Pipecolic Acid Exerts Hypnotic Effects Without Activating NMDA Receptors J-Stage[Link]

  • Does pipecolic acid interact with the central GABA-ergic system? ResearchGate[Link]

  • Investigating the Effect of Pipecolic Acid on Specialized Metabolites... MDPI[Link]

  • Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance... PMC (NIH)[Link]

  • Pipecolic Acid, an Endogenous Mediator of Defense Amplification... PMC (NIH)[Link]

  • Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis... Oxford Academic[Link]

  • Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Enantiopure Piperidine-2-Carboxylic Acid Hydrochloride: A Detailed Guide for Researchers

Enantiomerically pure piperidine-2-carboxylic acid, also known as pipecolic acid, is a crucial chiral building block in the synthesis of a multitude of pharmaceutical agents and natural products. Its rigid, chair-like co...

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Author: BenchChem Technical Support Team. Date: April 2026

Enantiomerically pure piperidine-2-carboxylic acid, also known as pipecolic acid, is a crucial chiral building block in the synthesis of a multitude of pharmaceutical agents and natural products. Its rigid, chair-like conformation and the presence of a stereocenter at the C2 position make it an invaluable scaffold for introducing conformational constraints and stereochemical diversity in drug design. This technical guide provides an in-depth exploration of robust and field-proven protocols for the synthesis of enantiopure piperidine-2-carboxylic acid hydrochloride, designed for researchers, scientists, and professionals in drug development. The methodologies detailed herein are selected for their high enantioselectivity, scalability, and practical applicability in a modern research setting.

Introduction: The Significance of Chiral Pipecolic Acid

The piperidine moiety is a prevalent structural motif in a vast array of biologically active compounds, including alkaloids and synthetic drugs. The stereochemistry of the substituents on the piperidine ring often dictates the pharmacological activity. Enantiopure pipecolic acid serves as a key precursor for the synthesis of important pharmaceuticals such as local anesthetics (e.g., ropivacaine and bupivacaine), immunosuppressants, and various central nervous system agents. Consequently, the development of efficient and reliable methods to access enantiomerically pure pipecolic acid is of paramount importance.

This guide will delve into three principal strategies for the synthesis of enantiopure piperidine-2-carboxylic acid hydrochloride:

  • Asymmetric Catalytic Hydrogenation: A powerful and atom-economical approach that utilizes chiral transition metal catalysts to stereoselectively reduce a prochiral pyridine precursor.

  • Biocatalytic Synthesis: A green and highly selective method that employs enzymes to convert a readily available starting material into the desired enantiopure product.

  • Classical Chiral Resolution: A traditional yet effective technique that separates a racemic mixture of pipecolic acid into its constituent enantiomers through the formation of diastereomeric salts.

Each section will provide a detailed, step-by-step protocol, an explanation of the underlying scientific principles, and a discussion of the critical parameters that ensure success.

Section 1: Asymmetric Catalytic Hydrogenation of a Pyridine Precursor

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, offering a direct and efficient route to chiral molecules.[1] In the context of pipecolic acid synthesis, this strategy involves the hydrogenation of a suitable pyridine-2-carboxylic acid derivative using a chiral catalyst, typically based on iridium or rhodium complexed with a chiral phosphine ligand.[2][3] The aromaticity of the pyridine ring presents a challenge for hydrogenation, necessitating activation, often through N-alkylation or esterification of the carboxylic acid.[4]

The mechanism of this transformation hinges on the coordination of the substrate to the chiral metal center, which creates a chiral environment around the prochiral pyridine ring. The subsequent delivery of hydrogen from the metal hydride complex occurs stereoselectively to one face of the ring, leading to the formation of the desired enantiomer of the piperidine product.[5]

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 2-Pyridinecarboxylate

This protocol is adapted from established methodologies for the asymmetric hydrogenation of pyridine derivatives.[6][7]

Materials:

  • Ethyl 2-pyridinecarboxylate

  • [Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (R)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Rh(COD)2]BF4 (0.01 mmol) and (R)-BINAP (0.011 mmol). Add anhydrous, degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Hydrogenation: In a separate flask, dissolve ethyl 2-pyridinecarboxylate (1.0 mmol) in anhydrous, degassed methanol (10 mL). Transfer this solution to a high-pressure autoclave.

  • Reaction Setup: Under an inert atmosphere, transfer the prepared catalyst solution to the autoclave containing the substrate.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 atm with hydrogen. Stir the reaction mixture vigorously at 50 °C for 24 hours.

  • Work-up: After cooling the autoclave to room temperature, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Hydrolysis and Salt Formation: To the crude ethyl pipecolate, add 6 M hydrochloric acid (10 mL) and heat the mixture at reflux for 4 hours.

  • Isolation: Cool the solution to room temperature and then to 0 °C in an ice bath. The enantiomerically enriched piperidine-2-carboxylic acid hydrochloride will precipitate. Collect the solid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum.

Data Summary:

ParameterValue
SubstrateEthyl 2-pyridinecarboxylate
Catalyst[Rh((R)-BINAP)(COD)]BF4
Substrate/Catalyst Ratio100:1
SolventMethanol
H2 Pressure50 atm
Temperature50 °C
Reaction Time24 hours
Typical Yield85-95%
Typical Enantiomeric Excess>95% ee

Diagram of the Asymmetric Hydrogenation Workflow:

G sub Ethyl 2-Pyridinecarboxylate autoclave High-Pressure Autoclave sub->autoclave cat [Rh(COD)2]BF4 + (R)-BINAP in Methanol cat->autoclave h2 H2 (50 atm), 50°C autoclave->h2 Hydrogenation workup Concentration h2->workup hydrolysis 6 M HCl, Reflux workup->hydrolysis iso Crystallization & Filtration hydrolysis->iso product Enantiopure Piperidine-2-Carboxylic Acid HCl iso->product

Caption: Workflow for the synthesis of enantiopure piperidine-2-carboxylic acid hydrochloride via asymmetric hydrogenation.

Section 2: Biocatalytic Synthesis from L-Lysine

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis.[1] For the production of L-pipecolic acid, the enzyme L-lysine cyclodeaminase (LCD) is particularly effective.[8] This enzyme, which requires NAD+ as a cofactor, catalyzes the reductive deamination of L-lysine to form L-pipecolic acid.[9][10]

The mechanism involves an initial NAD+-dependent oxidation of the α-amino group of L-lysine to an imine. This is followed by an intramolecular cyclization via nucleophilic attack of the ε-amino group onto the imine carbon. The resulting cyclic imine intermediate, Δ¹-piperideine-2-carboxylate, is then reduced by the NADH generated in the first step to yield L-pipecolic acid and regenerate the NAD+ cofactor.[11] This elegant catalytic cycle allows for the use of a catalytic amount of NAD+.

Experimental Protocol: Whole-Cell Biotransformation of L-Lysine

This protocol utilizes an E. coli strain engineered to overexpress L-lysine cyclodeaminase.

Materials:

  • E. coli cells overexpressing L-lysine cyclodeaminase

  • L-Lysine monohydrochloride

  • Phosphate buffer (100 mM, pH 8.0)

  • NAD+

  • Glucose

  • Centrifuge and centrifuge tubes

  • Incubator shaker

Procedure:

  • Cell Culture and Induction: Grow the E. coli strain expressing LCD in a suitable medium (e.g., LB broth with an appropriate antibiotic) at 37 °C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce the expression of the enzyme by adding an appropriate inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 20-25 °C) for 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4 °C). Wash the cell pellet with phosphate buffer (100 mM, pH 8.0) and resuspend in the same buffer to a desired cell density (e.g., 50 g/L wet cell weight).

  • Biotransformation: In a reaction vessel, combine the cell suspension with L-lysine monohydrochloride (e.g., 50 g/L), a catalytic amount of NAD+ (e.g., 0.1 mM), and a co-substrate for cofactor regeneration, such as glucose (e.g., 10 g/L).

  • Reaction: Incubate the reaction mixture at 30 °C with gentle shaking for 24-48 hours. Monitor the progress of the reaction by taking samples periodically and analyzing for the consumption of L-lysine and the formation of L-pipecolic acid by HPLC.

  • Work-up and Isolation: After the reaction is complete, separate the cells from the reaction mixture by centrifugation. The supernatant contains the L-pipecolic acid.

  • Purification and Salt Formation: Acidify the supernatant to pH 2 with concentrated HCl. This will protonate the pipecolic acid and precipitate some proteins. After removing the precipitate by centrifugation or filtration, the crude L-pipecolic acid hydrochloride can be purified by ion-exchange chromatography or by crystallization.

Data Summary:

ParameterValue
BiocatalystE. coli expressing L-lysine cyclodeaminase
SubstrateL-Lysine monohydrochloride
CofactorNAD+ (catalytic)
pH8.0
Temperature30 °C
Reaction Time24-48 hours
Typical Titer>50 g/L
Enantiomeric Purity>99% ee (L-enantiomer)

Diagram of the Biocatalytic Synthesis Workflow:

G culture E. coli Culture & Induction harvest Cell Harvesting culture->harvest biotrans Biotransformation (L-Lysine, NAD+, Glucose) harvest->biotrans separation Cell Separation biotrans->separation purification Purification & HCl Salt Formation separation->purification product Enantiopure L-Piperidine-2-Carboxylic Acid HCl purification->product

Caption: Workflow for the biocatalytic synthesis of L-pipecolic acid hydrochloride from L-lysine.

Section 3: Chiral Resolution of Racemic Pipecolic Acid

Chiral resolution is a classical method for separating enantiomers and remains a practical approach, especially when a cost-effective resolving agent is available.[12] This method relies on the formation of diastereomeric salts by reacting the racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. For the resolution of racemic pipecolic acid, tartaric acid is a commonly used and inexpensive resolving agent.[6]

Experimental Protocol: Resolution of DL-Pipecolic Acid with Tartaric Acid

This protocol is based on a patented method for the resolution of DL-pipecolic acid.[6]

Materials:

  • DL-Pipecolic acid

  • D-(-)-Tartaric acid

  • L-(+)-Tartaric acid

  • Ethanol (95%)

  • Water

  • Ammonium hydroxide solution

  • Ion-exchange resin (e.g., Dowex 50W)

  • Hydrochloric acid

Procedure:

  • Formation of the D-Tartrate Salt (to remove L-pipecolic acid):

    • In a flask, add DL-pipecolic acid (1.0 mol) and L-(+)-tartaric acid (1.05 mol) to a mixture of 95% ethanol and water.

    • Heat the mixture to reflux with stirring until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature and then let it stand for 24-48 hours to allow for the crystallization of the L-pipecolic acid L-tartrate salt.

    • Filter the crystals and collect the filtrate, which is now enriched in D-pipecolic acid.

  • Isolation of Enriched D-Pipecolic Acid:

    • Evaporate the filtrate to dryness. Dissolve the residue in water and pass it through a strong cation-exchange resin.

    • Wash the resin with water to remove the tartaric acid, and then elute the D-pipecolic acid with an aqueous ammonia solution.

    • Evaporate the ammonia solution to obtain the D-pipecolic acid enriched solid.

  • Formation of the L-Tartrate Salt (to isolate L-pipecolic acid):

    • To obtain L-pipecolic acid, the initial racemic mixture is treated with D-(-)-tartaric acid following a similar procedure as in step 1. The L-pipecolic acid D-tartrate salt will preferentially crystallize.

  • Liberation of the Free Amino Acid and Salt Formation:

    • Treat the isolated diastereomeric salt with a base (e.g., ammonium hydroxide) to liberate the free pipecolic acid.

    • Purify the free amino acid by passing it through an ion-exchange column as described in step 2.

    • Dissolve the purified enantiomeric pipecolic acid in water and acidify with concentrated hydrochloric acid to pH 1-2.

    • Concentrate the solution and allow it to crystallize to yield the enantiopure piperidine-2-carboxylic acid hydrochloride.

Data Summary:

ParameterValue
Starting MaterialDL-Pipecolic acid
Resolving AgentD-(-)- or L-(+)-Tartaric Acid
SolventEthanol/Water
Separation MethodFractional Crystallization
Yield per Resolution Cycle~40-45% of one enantiomer
Typical Enantiomeric Excess>98% ee after recrystallization

Diagram of the Chiral Resolution Workflow:

G racemate DL-Pipecolic Acid salt_form Diastereomeric Salt Formation in EtOH/H2O racemate->salt_form tartaric + D-(-)-Tartaric Acid tartaric->salt_form cryst Fractional Crystallization salt_form->cryst less_sol Less Soluble Salt (L-Pip-D-Tartrate) cryst->less_sol more_sol More Soluble Salt (D-Pip-D-Tartrate in filtrate) cryst->more_sol liberation Base Treatment less_sol->liberation purify Ion-Exchange Chromatography liberation->purify hcl_form HCl Salt Formation purify->hcl_form product Enantiopure L-Piperidine-2-Carboxylic Acid HCl hcl_form->product

Caption: Workflow for the chiral resolution of DL-pipecolic acid using tartaric acid.

Section 4: Analytical Methods for Enantiopurity Determination

Ensuring the enantiomeric purity of the final product is a critical aspect of quality control. The most common and reliable methods for determining the enantiomeric excess (ee) of piperidine-2-carboxylic acid are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

Protocol 1: Chiral HPLC Analysis

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). For pipecolic acid, several CSPs have proven effective.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Column 1: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm[10]

  • Column 2: DAICEL CHIRALPAK® ZWIX(+) (Zwitterionic CSP), 15 cm x 3 mm, 3 µm[9]

Protocol for Astec® CHIROBIOTIC® T:

  • Mobile Phase: 50:50 (v/v) Acetonitrile:Water[10]

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 25 °C[10]

  • Detection: UV at 220 nm[10]

  • Sample Preparation: Dissolve a small amount of the piperidine-2-carboxylic acid hydrochloride in methanol (e.g., 5 mg/mL) and inject 1 µL.[10]

Protocol for DAICEL CHIRALPAK® ZWIX(+):

  • Mobile Phase: 49:49:2 (v/v/v) Methanol:Acetonitrile:Water containing 50 mM formic acid and 25 mM diethylamine[9]

  • Flow Rate: 0.5 mL/min[9]

  • Chromatographic Mode: Polar Phase[9]

  • Sample Preparation: Dissolve the sample in the mobile phase.

Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Protocol 2: ¹H NMR Spectroscopy with a Chiral Solvating Agent

This method relies on the formation of transient diastereomeric complexes between the enantiomers of pipecolic acid and a chiral solvating agent (CSA), which results in different chemical shifts for the protons of the two enantiomers in the ¹H NMR spectrum.

Materials:

  • Enantiomerically enriched piperidine-2-carboxylic acid hydrochloride

  • Chiral Solvating Agent (e.g., (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (R-BINOL-PA))

  • Deuterated chloroform (CDCl3)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve approximately 5 mg of the piperidine-2-carboxylic acid hydrochloride and 1.1 equivalents of the chiral solvating agent in 0.6 mL of CDCl3.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify a well-resolved proton signal (e.g., the α-proton at the C2 position) that shows distinct peaks for the two diastereomeric complexes.

  • Calculation of Enantiomeric Excess: Integrate the areas of the two separated peaks (I1 and I2). The enantiomeric excess is calculated as: ee (%) = |(I1 - I2) / (I1 + I2)| * 100

Conclusion

This guide has presented three distinct and reliable strategies for the synthesis of enantiopure piperidine-2-carboxylic acid hydrochloride. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and desired enantiomer. Asymmetric hydrogenation offers an elegant and efficient route for large-scale production. Biocatalysis provides a green and highly selective method for obtaining the natural L-enantiomer. Chiral resolution, while more traditional, remains a viable and practical option. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and successfully synthesize this valuable chiral building block for their drug discovery and development endeavors.

References

  • Daicel Corporation. (n.d.). DL-Pipecolic acid - DAICEL Chiral Application Search. Retrieved from [Link]

  • He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401–407.
  • Fujii, T., & Hatanaka, M. (2002). Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase. Applied and Environmental Microbiology, 68(3), 1137–1141.
  • Puri, S. K., et al. (2010). Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom. U.S. Patent No. 7,683,175 B2. Washington, DC: U.S.
  • Zhou, Y.-G. (2007). Asymmetric Hydrogenation of Heteroaromatic Compounds. Accounts of Chemical Research, 40(12), 1357–1366.
  • Gatto, G. J., Jr., et al. (2006). Structural Basis for Recognition of L-lysine, L-ornithine, and L-2,4-diamino Butyric Acid by Lysine Cyclodeaminase. Journal of Biological Chemistry, 281(49), 37869–37877.
  • Glorius, F. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Retrieved from [Link]

  • Stambasky, J., et al. (2010). Recent advances in the development and application of P-chirogenic phosphine ligands in asymmetric catalysis. Chemical Reviews, 110(4), 2110–2143.
  • Boyne, M. T., 2nd, Kelleher, N. L., & Walsh, C. T. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(12), 3838–3847.
  • Roura Padrosa, D., Benítez-Mateos, A. I., Calvey, L., & Paradisi, F. (2020). Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow. Green Chemistry, 22(16), 5310–5316.
  • Upadhyay, P. K., Cadu, A., & Andersson, P. G. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Asian Journal of Organic Chemistry, 2(12), 1061–1065.
  • Ying, H., et al. (2019). Engineering of lysine cyclodeaminase conformational dynamics for relieving substrate and product inhibitions in the biosynthesis of l-pipecolic acid. Catalysis Science & Technology, 9(2), 398–405.
  • Tang, W., & Zhang, X. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B, 6(3), 235-252.
  • Sanchez, F. G., & Navas Diaz, A. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 45–51.
  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.
  • Stalder, K., et al. (2020). Flow Synthesis of L-Pipecolic Acid using a Lysine Cyclodeaminase. Poster presented at the Catalysis Sciences & Engineering conference.
  • Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
  • Reddy, R. S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(39), 25457–25464.
  • Xiao, J., et al. (2018). Rhodium Catalysed Transfer Hydrogenation and Transamination. University of Liverpool Repository.
  • Hoge, G. (2006). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Rhodium Catalysis in Organic Synthesis. Wiley-VCH.
  • Merck Millipore. (n.d.). Chiral Stationary Phases for HPLC. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.).
  • Szczerba, T. (n.d.). Effects of Various Acids and Acid Concentration on a ChiroSil® Crown-Ether Chiral Stationary Phase.
  • Li, G., et al. (2019). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry, 17(36), 8415–8420.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Strukil, V., & Svedruzic, D. (2018). Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.
  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

  • Tsuruta, Y., et al. (2004). Sensitive determination of pipecolic acid in serum by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labelling reagent. Analytica Chimica Acta, 511(2), 267–271.
  • Glorius, F., & Stambasky, J. (2012). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams.
  • Strukil, V., et al. (2018). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 23(12), 3069.
  • Strukil, V., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Chemistry - A European Journal, 20(47), 15384–15388.

Sources

Application

Application Note: HPLC Method Development for Piperidine-2-Carboxylic Acid Hydrochloride

Introduction & Analyte Profiling Piperidine-2-carboxylic acid (pipecolic acid) is a cyclic, non-proteinogenic α -amino acid that serves as a critical biochemical marker for peroxisomal disorders and a valuable intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

Piperidine-2-carboxylic acid (pipecolic acid) is a cyclic, non-proteinogenic α -amino acid that serves as a critical biochemical marker for peroxisomal disorders and a valuable intermediate in pharmaceutical synthesis. When supplied as a hydrochloride salt, it dissociates into a highly polar, zwitterionic species in aqueous solutions.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte presents three distinct physicochemical challenges:

  • Lack of a Chromophore: The molecule lacks a conjugated π -system, rendering direct UV detection above 220 nm virtually impossible without severe matrix interference.

  • Secondary Amine Structure: Because the nitrogen atom is locked within the piperidine ring, standard primary-amine derivatizing agents (such as o-phthalaldehyde or OPA) fail to react without complex co-reactants.

  • Extreme Polarity: Underivatized pipecolic acid exhibits negligible retention on standard reversed-phase (C18) columns, eluting in the void volume and suffering from severe ion suppression in mass spectrometry.

To engineer a self-validating analytical system, we present two orthogonal, field-proven methodologies: HILIC-ESI-MS/MS for rapid, direct analysis [1], and Pre-Column Derivatization with FMOC-Cl for high-sensitivity fluorescence detection[2, 3].

Strategic Method Selection & Causality

The choice of chromatographic system must be dictated by the laboratory's detection capabilities and throughput requirements.

  • System A (HILIC-MS/MS): Hydrophilic Interaction Liquid Chromatography (HILIC) solves the retention problem by utilizing a polar stationary phase (e.g., bare silica or cross-linked diol) and a highly organic mobile phase. The zwitterionic pipecolic acid partitions into the water-enriched layer on the stationary phase surface. Coupling this with tandem mass spectrometry (MS/MS) bypasses the need for a chromophore, offering unparalleled specificity [1].

  • System B (Pre-Column Derivatization RP-HPLC-FLD): For laboratories lacking MS/MS, derivatization is mandatory. 9-Fluorenylmethyl chloroformate (FMOC-Cl) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ) reacts rapidly with secondary amines via nucleophilic acyl substitution [3]. This covalent modification attaches a bulky, hydrophobic fluorenyl group (enabling strong C18 retention) and a highly fluorescent moiety (enabling low-fmol detection limits) [2].

MethodSelection Start Pipecolic Acid HCl Path1 Direct Analysis Start->Path1 High Throughput Path2 Derivatization Start->Path2 High Sensitivity HILIC HILIC Column Path1->HILIC RP C18 Column Path2->RP FMOC-Cl / AccQ Detect1 ESI-MS/MS HILIC->Detect1 Detect2 Fluorescence (FLD) RP->Detect2

Fig 1. Decision tree for pipecolic acid HPLC method selection based on detection capabilities.

Experimental Protocols

Protocol A: Direct Analysis via HILIC-MS/MS

This self-validating protocol utilizes an isotopically labeled internal standard to correct for matrix effects and variations in ionization efficiency, ensuring absolute trustworthiness in quantification [1].

Step 1: Sample Preparation

  • Aliquot 100 µL of the sample (e.g., plasma or formulated drug solution) into a microcentrifuge tube.

  • Add 500 µL of cold Acetonitrile (ACN) containing 2 µmol/L of Internal Standard (e.g., [2H5​] -phenylalanine or D9​ -pipecolic acid) to precipitate proteins and extract the analyte.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC autosampler vial.

Step 2: Chromatographic Conditions

  • Column: Luna HILIC (150 × 3.0 mm, 3 µm, 200 Å) or equivalent.

  • Mobile Phase A: 5 mM Ammonium formate in LC-MS grade water.

  • Mobile Phase B: 5 mM Ammonium formate in ACN/Water (90:10, v/v).

  • Elution: Isocratic at 100% Mobile Phase B (or a shallow gradient depending on matrix complexity).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2–5 µL.

Step 3: Mass Spectrometry Parameters

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Primary Transition: m/z 130.1 84.1 (Loss of H2​O and CO ).

HILIC_Workflow N1 Sample Prep (ACN) N2 Centrifugation (14,000 x g) N1->N2 N3 HILIC Separation (Isocratic) N2->N3 N4 ESI Ionization (Positive) N3->N4 N5 MRM Detection (m/z 130->84) N4->N5

Fig 2. Step-by-step workflow for the underivatized HILIC-MS/MS analysis of pipecolic acid.

Protocol B: Pre-Column Derivatization via FMOC-Cl (RP-HPLC-FLD)

For laboratories utilizing UV or Fluorescence (FLD) detectors, the analyte must be derivatized. FMOC-Cl is chosen over primary-amine specific reagents due to its high reactivity with the secondary amine of the piperidine ring[2, 3].

Step 1: Derivatization Reaction

  • Buffer Preparation: Prepare a 0.2 M borate buffer adjusted to pH 8.5.

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 10 mM.

  • Reaction: Mix 100 µL of the pipecolic acid sample with 100 µL of borate buffer. Add 200 µL of the FMOC-Cl reagent.

  • Incubation: Vortex and let stand at room temperature for 10 minutes.

  • Quenching (Critical Step): Add 100 µL of 20 mM adamantanamine (or glycine) to react with excess FMOC-Cl. This prevents the excess reagent from eluting as a massive interfering peak during chromatography.

Step 2: Chromatographic Conditions

  • Column: C18 Reversed-Phase (150 × 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm).

Step 3: Gradient Program See Table 1 below for the optimized gradient designed to separate the FMOC-pipecolic acid derivative from the quenched reagent byproduct.

Quantitative Data & Method Comparison

To ensure system suitability and method robustness, the quantitative performance of both methods is summarized below. The HILIC method provides superior throughput, while the FMOC-FLD method offers an accessible alternative with excellent sensitivity.

Table 1: Optimized Gradient for FMOC-Derivatized Pipecolic Acid (Protocol B)

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.08020Initial
5.08020Isocratic
15.04060Linear
20.01090Linear (Wash)
25.08020Re-equilibration

Table 2: Method Validation Comparison Summary

ParameterSystem A: HILIC-MS/MSSystem B: FMOC-RP-FLD
Analyte State UnderivatizedFMOC-derivative
Retention Mechanism Hydrophilic PartitioningHydrophobic Interaction
Run Time ~6.0 minutes~25.0 minutes
Limit of Detection (LOD) 0.010 µmol/L~15 fmol / injection
Linearity ( R2 ) > 0.998 (0.05 - 50 µmol/L)> 0.995 (10 - 1000 µmol/L)
System Suitability (RSD) < 3.5% (Intra-assay)< 4.0% (Intra-assay)
Primary Advantage High throughput, no artifactsAccessible, high sensitivity

System Suitability Criteria: For both methods, a self-validating run must demonstrate a tailing factor ( Tf​ ) < 1.5, theoretical plates ( N ) > 5000, and a resolution ( Rs​ ) > 1.5 between the analyte and any adjacent matrix interferences.

References

  • Semeraro, M., et al. "Determination of plasma pipecolic acid by an easy and rapid liquid chromatography–tandem mass spectrometry method." Clinica Chimica Acta, 440 (2015): 108-112. URL:[Link]

  • Inoue, H., et al. "A simple and highly sensitive HPLC method with fluorescent detection for determination of pipecolic acid in mouse brain areas." Biological and Pharmaceutical Bulletin, 34.2 (2011): 287-289. URL:[Link]

  • Servillo, L., et al. "Occurrence of Pipecolic Acid and Pipecolic Acid Betaine (Homostachydrine) in Citrus Genus Plants." Journal of Agricultural and Food Chemistry, 59.17 (2011): 9429-9434. URL:[Link]

Method

Application Notes &amp; Protocols for the Chiral Resolution of Piperidine-2-Carboxylic Acid Hydrochloride Enantiomers

Document ID: AN-PCA-260405 Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chiral resolution of piperidine-2-carboxylic acid hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-PCA-260405

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chiral resolution of piperidine-2-carboxylic acid hydrochloride (also known as pipecolic acid hydrochloride) enantiomers. Piperidine-2-carboxylic acid is a crucial chiral building block in the synthesis of numerous pharmaceutical agents. Controlling its stereochemistry is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles[1]. This guide details three primary resolution techniques: classical diastereomeric salt crystallization, lipase-catalyzed kinetic resolution, and analytical to preparative-scale chiral High-Performance Liquid Chromatography (HPLC). Each section offers an in-depth explanation of the underlying scientific principles, detailed step-by-step protocols, and critical field-proven insights to ensure reproducible and efficient separation.

Section 1: Introduction to Chiral Resolution of Piperidine-2-Carboxylic Acid

Piperidine-2-carboxylic acid possesses a single stereocenter at the C2 position, existing as (R)- and (S)-enantiomers. As a cyclic amino acid, its physical and chemical properties present unique challenges and opportunities for separation. The hydrochloride salt form is commonly used due to its improved stability and solubility in various solvents. The choice of a resolution technique often depends on the scale of the separation, required enantiomeric purity, cost, and available equipment. This guide explores the three most robust and widely applied methods.

  • Diastereomeric Salt Crystallization: A classical, cost-effective method ideal for large-scale production. It relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral resolving agent[2][3].

  • Enzymatic Kinetic Resolution: A highly selective method utilizing enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer from the product[4].

  • Chiral HPLC: A powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the chiral selector[5][6].

Section 2: Method 1: Diastereomeric Salt Crystallization

This technique remains a cornerstone of industrial chiral separations due to its scalability and cost-effectiveness. The fundamental principle involves converting the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral resolving agent. Diastereomers, unlike enantiomers, have different physical properties, most critically, different solubilities in a given solvent system. This solubility difference allows for their separation via fractional crystallization[2][3].

Causality and Experimental Choices

Choice of Resolving Agent: For resolving a racemic acid like piperidine-2-carboxylic acid, a chiral base would typically be used. However, due to the zwitterionic nature of the free amino acid, it is often more practical to use a chiral acid as the resolving agent. Tartaric acid is an excellent choice because it is inexpensive, readily available in both D- and L- forms, and has a proven track record for resolving amino acids and their derivatives[2][7]. A two-step resolution using both L- and D-tartaric acid can be employed to achieve very high optical purity by first removing the bulk of the undesired enantiomer and then selectively crystallizing the desired one[7].

Solvent System: The solvent is critical. It must dissolve the racemic starting material and the resolving agent, but exhibit poor solubility for one of the resulting diastereomeric salts at a specific temperature. Ethanol-water mixtures are commonly used for amino acid salts, as they provide a good balance of polarity to dissolve the initial components while allowing for selective precipitation upon cooling[7].

Workflow for Diastereomeric Salt Crystallization

cluster_0 Step 1: Removal of D-Enantiomer cluster_1 Step 2: Isolation of L-Enantiomer cluster_2 Step 3: Liberation of Free Acid racemic DL-Pipecolic Acid HCl l_tartaric Add L-Tartaric Acid in EtOH/Water racemic->l_tartaric heat Heat to Dissolve (e.g., 80°C) l_tartaric->heat cool Cool & Crystallize (e.g., 48h at 25°C) heat->cool filter1 Filter cool->filter1 precipitate1 Precipitate: (D)-Pipecolic Acid L-Tartrate Salt filter1->precipitate1 Solid filtrate1 Filtrate: Enriched in L-Pipecolic Acid filter1->filtrate1 Liquid evap Concentrate Filtrate filtrate1->evap d_tartaric Add D-Tartaric Acid evap->d_tartaric heat2 Heat to Dissolve d_tartaric->heat2 cool2 Cool & Crystallize (e.g., 24h at 25°C) heat2->cool2 filter2 Filter cool2->filter2 precipitate2 Precipitate: (L)-Pipecolic Acid D-Tartrate Salt filter2->precipitate2 Solid filtrate2 Filtrate: Residual D-Enantiomer filter2->filtrate2 Liquid liberate Liberate Free Acid (e.g., Ion Exchange or Base neutralization) precipitate2->liberate final_product Pure L-Pipecolic Acid liberate->final_product

Figure 1. Workflow for two-step diastereomeric salt resolution.
Detailed Protocol for High-Purity L-Piperidine-2-Carboxylic Acid

This protocol is adapted from a patented method for producing optically pure L-pipecolic acid[7].

Step 1: Removal of the D-Enantiomer

  • Setup: To a suitable reaction vessel, add 3000 mL of 95% ethanol and 200 mL of water. Heat the mixture to approximately 80°C.

  • Dissolution: Add 200 g of racemic DL-piperidine-2-carboxylic acid hydrochloride, followed by 244 g of L-tartaric acid. Stir the mixture at 80°C for about one hour until a clear solution is obtained.

    • Scientist's Note: The molar ratio here is crucial. Using a slight excess of the resolving agent can help drive the crystallization of the less soluble salt.

  • Crystallization: Remove the heat source and allow the solution to stand undisturbed at room temperature (~25°C) for 48 hours. The diastereomeric salt of D-pipecolic acid with L-tartaric acid, being less soluble, will precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration. This solid is enriched in the undesired D-enantiomer. The filtrate contains the L-enantiomer-enriched pipecolic acid.

Step 2: Isolation of the L-Enantiomer

  • Concentration: Reduce the volume of the filtrate from Step 1 to approximately 1300 mL by rotary evaporation.

  • Second Salt Formation: To the concentrated filtrate, add 232 g of D-tartaric acid. Heat the mixture to ensure complete dissolution.

  • Crystallization: Allow the solution to cool and stand at room temperature (~25°C) for 24 hours. The L-pipecolic acid D-tartrate salt will precipitate.

    • Trustworthiness Check: The principle of reciprocity is applied here. The L-enantiomer forms the least soluble salt with the D-form of the resolving agent, mirroring the first step.

  • Isolation: Filter the mixture to collect the precipitated solid, which is the desired L-pipecolic acid D-tartrate salt.

Step 3: Liberation of the Free Amino Acid

  • Dissolution: Dissolve the L-pipecolic acid D-tartrate salt in a minimal amount of water.

  • Liberation: The free amino acid can be liberated from its salt by several methods, such as neutralization with a base (e.g., NaOH) followed by extraction, or more cleanly by using an ion-exchange resin (e.g., Amberlite IR-45).

  • Final Product: After liberation, the solvent is evaporated to yield the final, enantiomerically pure L-piperidine-2-carboxylic acid. The product's optical purity should be confirmed by polarimetry or chiral HPLC.

Section 3: Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes. An enzyme catalyzes a reaction (e.g., hydrolysis, acylation) on one enantiomer of a racemic mixture at a much faster rate than on the other. This results in a mixture of a product (from the reactive enantiomer) and the unreacted, enantiomerically enriched starting material (the less reactive enantiomer), which can then be separated[4].

Causality and Experimental Choices

Enzyme Selection: Lipases are robust and versatile enzymes commonly used for EKR. Candida antarctica Lipase B (CALB) and lipases from Aspergillus niger are well-documented for their ability to resolve cyclic amino acids and their derivatives[8][9][10]. They often show high enantioselectivity (E-value) in organic solvents.

Substrate Modification: Piperidine-2-carboxylic acid itself is not a direct substrate for lipase-catalyzed acylation or hydrolysis. It must first be converted into a derivative, typically an ester (e.g., methyl or ethyl ester) for hydrolysis, or an N-protected derivative for acylation[9][11]. N-protection (e.g., with Cbz or Boc groups) is common to improve solubility in organic media and to direct the enzyme's action[9].

Reaction Conditions: The choice of solvent, temperature, and water activity is critical for enzyme performance. Water-saturated methyl tert-butyl ether (MTBE) is an excellent solvent as it provides the minimal water required for hydrolysis while maintaining the enzyme's activity and selectivity[9]. A slightly elevated temperature (e.g., 45°C) can increase the reaction rate without significantly compromising enzyme stability or selectivity[9][10].

Workflow for Enzymatic Kinetic Resolution

cluster_separation Separation cluster_deprotection Final Products racemic Racemic Substrate (e.g., N-Cbz-Pipecolic Azolide) enzyme Add Lipase (e.g., CALB) in water-saturated MTBE racemic->enzyme react Incubate with Stirring (e.g., 45°C) enzyme->react monitor Monitor Reaction (Stop at ~50% conversion) react->monitor quench Quench & Extract monitor->quench product Product: (S)-N-Cbz-Pipecolic Acid (Aqueous Phase) quench->product e.g., with pH 7 buffer unreacted Unreacted Substrate: (R)-N-Cbz-Pipecolic Azolide (Organic Phase) quench->unreacted deprotect_S Deprotect product->deprotect_S deprotect_R Hydrolyze & Deprotect unreacted->deprotect_R S_acid (S)-Pipecolic Acid deprotect_S->S_acid R_acid (R)-Pipecolic Acid deprotect_R->R_acid

Figure 2. Workflow for lipase-catalyzed kinetic resolution.
Detailed Protocol for Lipase-Catalyzed Hydrolysis

This protocol is a representative procedure based on the successful resolution of N-protected pipecolic acid derivatives using Candida antarctica lipase B (CALB)[9].

Step 1: Substrate Preparation

  • Synthesize the racemic N-Cbz-pipecolic 1,2,4-triazolide from racemic piperidine-2-carboxylic acid. This "azolide" derivative is highly activated and shows excellent reactivity and selectivity with CALB[9].

    • Expertise Insight: Standard ester derivatives can also be used, but activated esters like azolides can significantly increase reaction rates and enzyme selectivity.

Step 2: Enzymatic Reaction

  • Setup: In a temperature-controlled vessel, dissolve the racemic N-Cbz-pipecolic azolide (e.g., 100 mg) in 10 mL of water-saturated methyl tert-butyl ether (MTBE).

  • Enzyme Addition: Add the lipase (e.g., 50 mg of immobilized CALB).

  • Incubation: Stir the suspension at 45°C.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (ee) of both the product and the remaining substrate.

Step 3: Separation and Purification

  • Quenching: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can be washed and potentially reused).

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the mixture with a pH 7 phosphate buffer. The hydrolyzed product, (S)-N-Cbz-pipecolic acid, will move to the aqueous phase as its carboxylate salt. The unreacted (R)-N-Cbz-pipecolic azolide will remain in the organic MTBE phase.

  • Isolation:

    • Aqueous Phase: Acidify the aqueous layer with 1M HCl to pH ~2 and extract with ethyl acetate. Dry the organic layer and evaporate the solvent to obtain enantiomerically enriched (S)-N-Cbz-pipecolic acid.

    • Organic Phase: Evaporate the MTBE to recover the enantiomerically enriched (R)-N-Cbz-pipecolic azolide.

Step 4: Deprotection

  • The N-Cbz protecting group can be removed from both the (S)-acid and the (R)-azolide (after its hydrolysis to the acid) by standard methods, such as catalytic hydrogenation (H₂, Pd/C), to yield the final (S)- and (R)-piperidine-2-carboxylic acid enantiomers.

Section 4: Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for both analytical determination of enantiomeric purity and for preparative-scale separation. The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. The difference in the stability of these complexes leads to different retention times, enabling their separation[12][13][14][15].

Causality and Experimental Choices

CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are the most versatile and widely successful for a broad range of compounds, including piperidine derivatives[6][13][14][16][17][18]. Columns like Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (coated cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for method development[5][6][16]. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer[12][15][16].

Mobile Phase: For piperidine-2-carboxylic acid, which is a polar and zwitterionic compound, several mobile phase modes can be explored:

  • Normal Phase (NP): Mixtures of hexane and an alcohol (isopropanol or ethanol) are standard. For acidic analytes, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is crucial to suppress the ionization of the carboxyl group and achieve good peak shape[5][18].

  • Polar Organic Mode: Using a single polar solvent like methanol or acetonitrile can also be effective.

  • Zwitterionic/Ion-Exchange Mode: Specialty columns like CHIRALPAK® ZWIX(+) are designed specifically for underivatized amino acids and operate via a double ion-exchange mechanism[19].

Derivatization: Direct analysis of the hydrochloride salt can be challenging due to its high polarity. Derivatizing the carboxylic acid to an ester (e.g., methyl ester) or protecting the amine (e.g., N-Boc) can significantly improve peak shape and resolution on standard polysaccharide CSPs in normal phase mode.

Workflow for Chiral HPLC Method Development

cluster_screening Initial Screening start Racemic Piperidine-2- Carboxylic Acid HCl Sample col1 Column 1 (e.g., Chiralpak IA) start->col1 col2 Column 2 (e.g., Chiralcel OD-H) start->col2 mp1 Mobile Phase A (Hexane/IPA/TFA) col1->mp1 mp2 Mobile Phase B (Hexane/EtOH/TFA) col1->mp2 col2->mp1 col2->mp2 analyze Analyze Results (Retention, Resolution) mp1->analyze mp2->analyze decision Separation Achieved? analyze->decision optimize Optimize Mobile Phase (% Alcohol, Additives, Flow Rate, Temperature) decision->optimize Partial success Validated Method decision->success Yes derivatize Consider Derivatization (Esterification or N-Protection) and Re-screen decision->derivatize No optimize->success derivatize->col1

Figure 3. Generic workflow for chiral HPLC method development.
Detailed Protocol for Analytical Chiral HPLC

This protocol provides a starting point for screening and developing a method for piperidine-2-carboxylic acid.

1. Equipment and Materials:

  • HPLC system with a UV detector.

  • Chiral Column: Chiralpak® IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Trifluoroacetic Acid (TFA).

  • Sample: Racemic piperidine-2-carboxylic acid hydrochloride dissolved in mobile phase or methanol at ~1 mg/mL.

2. Initial Screening Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (as the piperidine ring has low chromophore activity).

  • Injection Volume: 10 µL.

3. Method Development and Optimization:

  • Observe the initial chromatogram. If no separation or poor resolution is observed, systematically adjust the parameters.

  • Vary Alcohol Content: Change the ratio of Hexane/IPA (e.g., to 90:10 or 70:30). Increasing the alcohol content generally decreases retention time.

  • Change Alcohol: Replace Isopropanol with Ethanol. Ethanol is more polar and can alter the selectivity.

  • Adjust Additive: If peak tailing is severe, slightly increase the TFA concentration (e.g., to 0.2%).

  • Screen Other Columns: If Chiralpak® IA fails, try a cellulose-based column like Chiralcel® OD-H under similar conditions.

  • Consider Derivatization: If direct analysis is unsuccessful, convert the analyte to its methyl ester and repeat the screening process. The ester derivative is less polar and often shows better chromatography on normal phase CSPs.

Section 5: Comparative Summary and Data

The following table summarizes the key performance indicators for the described resolution techniques. The values are representative and can vary based on specific experimental conditions and optimization.

TechniqueTypical Resolving Agent / PhaseTypical Yield (per enantiomer)Typical Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Diastereomeric Salt Crystallization D- or L-Tartaric Acid[7]30 - 45%>99% (after two steps)[7]Scalable, low cost, well-established.Labor-intensive, requires screening of agents/solvents, can have lower initial yields.
Enzymatic Kinetic Resolution Candida antarctica Lipase B (CALB)[9]<50% (theoretically)>99%[11]High selectivity, mild conditions, reusable enzyme.Limited to <50% yield (unless DKR is used), requires substrate derivatization.
Chiral HPLC Polysaccharide CSPs (e.g., Chiralpak® IA)[16][17]>90% (preparative)>99%High purity, applicable to small and large scale, rapid analysis.High cost of columns and solvents, requires specialized equipment.

Section 6: Conclusion

The chiral resolution of piperidine-2-carboxylic acid hydrochloride can be successfully achieved through several robust methods. Diastereomeric salt crystallization with tartaric acid is a powerful and economical choice for large-scale industrial synthesis, capable of delivering material with excellent optical purity. Enzymatic kinetic resolution offers an elegant, highly selective alternative under mild conditions, ideal for producing both enantiomers when a suitable enzyme and substrate pair is identified. Finally, chiral HPLC provides the most versatile platform for both rapid analytical assessment of enantiomeric purity and high-purity preparative separations, albeit at a higher cost. The optimal choice of technique depends on a careful evaluation of the project's specific goals, including scale, cost, time, and required purity.

References

  • Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam. ACS Publications. [Link]

  • Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A; structural requirements for enantioselective N-acylation. R Discovery. [Link]

  • Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates there
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]

  • An efficient lipase-catalyzed enantioselective hydrolysis of (R,S)-azolides derived from N-protected proline, pipecolic acid, and nipecotic acid. PubMed. [Link]

  • Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A. Arkivoc. [Link]

  • Enantioseparation of new axially chiral carboxylic acids on polysaccharide-based chiral stationary phases under normal phase elu. IRIS. [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. PubMed. [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. ResearchGate. [Link]

  • Update on chiral recognition mechanisms in separation science. PMC. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Pharmaceutical Technology. [Link]

  • CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx. Slideshare. [Link]

  • Improved Homologous Expression of the Acidic Lipase from Aspergillus niger. PMC - NIH. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Daicel Chiral Technologies. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. [Link]

  • The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... YouTube. [Link]

  • Production of Extracellular Lipase from Aspergillus niger by Solid-State Fermentation. ResearchGate. [Link]

  • Resolution of Enantiomers. SlidePlayer. [Link]

  • Production of Extracellular Lipase from Aspergillus niger by Solid-State Fermentation. Food Technology and Biotechnology. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • HPLC Enantioseparations with Polysaccharide-Based Chiral Stationary Phases in HILIC Conditions. PubMed. [Link]

  • Extracellular lipase of Aspergillus niger NRRL3; production, partial purification and properties. PMC. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Synthesis of Stereodefined Piperidines from Aziridines and Their Transformation into Conformationally Constrained Amino Acids, Amino Alcohols and 2,7-Diazabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry. [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. [Link]

  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy. RSC Publishing. [Link]

  • Process for the preparation of a chiral piperazine-2-carboxylic acid.
  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. LOCKSS. [Link]

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Application

Application Note: Piperidine-2-Carboxylic Acid Hydrochloride in Asymmetric Synthesis and Drug Development

Executive Summary Piperidine-2-carboxylic acid (pipecolic acid) is a non-proteinogenic α-amino acid that has emerged as an indispensable chiral building block in modern organic synthesis[1]. Supplied most reliably as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine-2-carboxylic acid (pipecolic acid) is a non-proteinogenic α-amino acid that has emerged as an indispensable chiral building block in modern organic synthesis[1]. Supplied most reliably as a hydrochloride salt to prevent premature decarboxylation and oxidative degradation, it provides a highly rigid, shelf-stable scaffold. This application note details the mechanistic utility of L-pipecolic acid hydrochloride in the design of conformationally restricted peptidomimetics, highly stereoselective organocatalysts, and blockbuster Active Pharmaceutical Ingredients (APIs) such as the local anesthetic ropivacaine[2].

Mechanistic Insights: The Pipecolic Acid Scaffold

The synthetic value of pipecolic acid lies in its six-membered piperidine ring, which imposes significant steric constraints compared to its five-membered counterpart, proline[1].

  • Conformational Restriction: The increased allylic-type strain within the six-membered ring alters the conformational dynamics of the molecule. When incorporated into peptide sequences, pipecolic acid exhibits a distinctively high cis amide population[3]. This property makes it a highly effective β-turn inducer, allowing drug developers to lock peptidomimetics into specific, biologically active geometries[1].

  • Stereo-Divergent Catalysis: In asymmetric organocatalysis, the steric bulk of the piperidine ring dictates the transition state of enamine intermediates. While proline-catalyzed Mannich reactions heavily favor syn-products, (S)-pipecolic acid alters the electrostatic interactions with protonated imines, allowing reactions to proceed via both s-trans and s-cis enamines. This uniquely enables the synthesis of both syn- and anti-diastereomers with exceptional enantiomeric excess (>98% ee)[4].

  • Protection via Hydrochloride Salt: In API synthesis, utilizing the hydrochloride salt of pipecolic acid is a deliberate mechanistic choice. The protonated secondary amine is rendered non-nucleophilic, preventing unwanted self-polymerization or self-acylation during harsh C-terminus activation steps (e.g., acid chloride formation)[5].

Synthetic Workflow

PipecolicAcidWorkflow A L-Pipecolic Acid HCl (Chiral Core) B N-Protection (Boc/Fmoc) A->B Base, Boc2O C C-Activation (Acid Chloride) A->C SOCl2 / PCl5 D Peptidomimetics (β-turn inducers) B->D Peptide Coupling E Organocatalysts (Mannich/Aldol) B->E Derivatization F APIs (e.g., Ropivacaine) C->F Amidation & Alkylation

Synthetic workflows utilizing L-Pipecolic Acid HCl as a chiral building block.

Quantitative Data Summary

The following table summarizes the comparative performance metrics of pipecolic acid across different synthetic applications and production methods.

Catalyst / MethodApplicationTarget ProductYield / TiterEnantiomeric Excess (ee)Diastereomeric Ratio
(S)-Proline Mannich ReactionSyn-amino acid>80%>98%>10:1 (syn:anti)[4]
(S)-Pipecolic Acid Mannich ReactionSyn & Anti-amino acids>80%>98% (both)1.4:1 to 2:1 (syn:anti)[4]
Chemical Resolution API PrecursorL-Pipecolic Acid30-40%>99%N/A[5]
C. glutamicum Fermentation API PrecursorL-Pipecolic Acid93 g/L>99%N/A[6]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and in-process quality control (QC) checkpoints.

Protocol A: Synthesis of L-Pipecolic Acid Chloride Hydrochloride

This step is critical for the downstream synthesis of pipecoloxylidide local anesthetics.

  • Causality: Activating the carboxylic acid to an acid chloride is highly exothermic and prone to causing racemization at the α-stereocenter. By starting with the hydrochloride salt of L-pipecolic acid and using a controlled suspension method, the secondary amine remains protonated and unreactive. This prevents self-condensation into diketopiperazines and preserves the optical purity of the building block[5].

  • Step 1: Suspend 50 g of L-pipecolic acid hydrochloride in 200 mL of cold toluene (0-5 °C) under an inert argon atmosphere.

  • Step 2: Slowly add 1.1 equivalents of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) dropwise, maintaining the internal temperature below 35 °C to prevent thermal racemization[5].

  • Step 3: Stir the reaction mixture for 4-6 hours.

  • In-Process Validation: The reaction is complete when the evolution of HCl gas ceases and a dense, uniform suspension is formed.

  • Step 4: Filter the suspension under a blanket of nitrogen. Wash the solid cake sequentially with cold toluene (100 mL) and cold acetone (150 mL).

  • Quality Control: The isolated L-pipecolic acid chloride hydrochloride should present as a white crystalline solid with a melting point of approximately 130 °C[5].

Protocol B: Amidation to L-N-(2,6-dimethylphenyl)piperidin-2-carboxamide (Ropivacaine Precursor)

This protocol couples the activated acid chloride with an aniline derivative to form the core amide bond of ropivacaine.

  • Causality: The reaction is performed in cold acetone rather than a traditional aqueous biphasic system. Acetone acts as a polar aprotic solvent that selectively dissolves the starting materials but forces the resulting product (a hydrochloride salt) to precipitate. This phase separation immediately removes the product from the reactive basic environment, driving the equilibrium forward and preventing base-catalyzed epimerization of the α-carbon[5].

  • Step 1: Suspend the L-pipecolic acid chloride hydrochloride (from Protocol A) in 300 mL of anhydrous acetone and cool to between 0 °C and -5 °C[5].

  • Step 2: Add 2,6-dimethylaniline (1.1 equivalents) dropwise over 30 minutes. Maintain vigorous stirring.

  • Step 3: Allow the reaction mixture to stir for 12 hours at 0 °C.

  • In-Process Validation: A thick, white precipitate of L-N-(2,6-dimethylphenyl)piperidin-2-carboxamide hydrochloride will continuously form as the reaction progresses.

  • Step 4: Isolate the solid by vacuum filtration and wash with 50 mL of cold acetone.

  • Step 5 (Free-basing): Dissolve the washed solid in deionized water and adjust the pH to 12 using a 50% sodium hydroxide solution. Extract the free base into an organic solvent (e.g., ethyl acetate), dry over Na2SO4, and concentrate under reduced pressure[5].

Sources

Method

Application Note: ¹H and ¹³C NMR Characterization of Piperidine-2-Carboxylic Acid Hydrochloride

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Introduction & Industrial Relevance Piperidine-2-carboxylic acid hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Industrial Relevance

Piperidine-2-carboxylic acid hydrochloride, commonly known as pipecolic acid hydrochloride, is a highly valuable cyclic amino acid derivative. In the pharmaceutical industry, it serves as the critical chiral building block for the synthesis of blockbuster amide-type local anesthetics, including bupivacaine, levobupivacaine, and ropivacaine[1][2].

During industrial scale-up, pipecolic acid hydrochloride is directly treated with chlorinating agents (such as oxalyl chloride or thionyl chloride) to yield pipecoloyl chloride hydrochloride, which is subsequently amidated with 2,6-dimethylaniline[2][3]. Because the downstream amidation relies entirely on the purity and structural integrity of the starting material, rigorous Nuclear Magnetic Resonance (NMR) characterization of the pipecolic acid hydrochloride salt is a mandatory Quality Control (QC) checkpoint.

G A Pipecolic Acid HCl (Starting Material) B NMR Quality Control (Purity & Structure) A->B Validate C Chlorination (e.g., SOCl2) B->C Approved D Pipecoloyl Chloride HCl (Reactive Intermediate) C->D E Amidation (2,6-Xylidine) D->E F Bupivacaine / Ropivacaine (Local Anesthetics) E->F

Figure 1: Role of NMR validation in the synthetic workflow of pipecolic acid-derived local anesthetics.

Causality in Experimental Design (Expertise & Experience)

As an application scientist, it is crucial to understand why specific analytical parameters are chosen, rather than blindly following a recipe. The characterization of pipecolic acid hydrochloride presents unique challenges that dictate our experimental design:

  • Solvent Selection (D₂O vs. CDCl₃): Pipecolic acid hydrochloride is a highly polar, ionic salt. Attempting to dissolve it in CDCl₃ will result in poor signal-to-noise ratios and broadened peaks due to incomplete solvation. Deuterium oxide (D₂O) is the optimal solvent because it fully dissociates the hydrochloride salt, yielding sharp, well-defined resonances[4].

  • Internal Referencing (TSP over TMS): Tetramethylsilane (TMS) is the gold standard for organic solvents but is insoluble in water. For D₂O samples, 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or DSS must be used as the internal chemical shift reference (δ = 0.00 ppm)[5].

  • pH/pD Sensitivity: The chemical shifts of the piperidine ring—particularly the α-proton (H-2) and ε-protons (H-6)—are highly sensitive to the protonation state of the secondary amine. In the hydrochloride salt, the amine is fully protonated ( NH2+​ ), which strongly deshields the adjacent protons, shifting H-2 downfield to ~3.96 ppm compared to the free base form[4].

Self-Validating Experimental Protocol (Trustworthiness)

To ensure high-fidelity data, the following protocol incorporates self-validating steps. If the instrument cannot achieve a stable lock or shim, the protocol mandates a halt to prevent the acquisition of artifact-laden data.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 15–20 mg of pipecolic acid hydrochloride.

    • Dissolve completely in 0.6 mL of D₂O containing 0.05% w/v TSP.

    • Validation Check: The solution must be optically clear. Particulates will distort the magnetic field homogeneity. Filter through a glass wool plug into a 5 mm NMR tube if necessary.

  • Instrument Tuning & Locking:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer to the deuterium frequency of D₂O.

    • Tune and match the probe for ¹H and ¹³C nuclei to maximize power transfer and sensitivity.

  • Shimming (Z-axis Optimization):

    • Perform gradient shimming.

    • Validation Check: The residual HDO solvent peak (δ ~ 4.79 ppm at 25 °C) must have a symmetrical shape with a line width at half-height (FWHM) of < 1.5 Hz.

  • Data Acquisition:

    • ¹H NMR: Acquire 16–32 scans using a standard 30° or 90° pulse sequence. Set the relaxation delay (D1) to at least 2 seconds to ensure quantitative integration.

    • ¹³C NMR: Acquire 512–1024 scans using a proton-decoupled sequence (e.g., zgpg30). Set D1 to 2–3 seconds.

  • Post-Processing:

    • Apply a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C.

    • Phase and baseline correct the spectra. Reference the TSP peak to exactly 0.00 ppm.

Quantitative Data Presentation

The piperidine ring adopts a chair conformation in solution. The splitting patterns are dictated by axial-axial (large J , ~10-12 Hz) and axial-equatorial/equatorial-equatorial (small J , ~3-5 Hz) couplings.

Table 1: ¹H NMR Assignments (400 MHz, D₂O)

Data synthesized from verified spectral databases and literature[4][6].

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Structural Assignment
H-2 (α) 3.96dd1H11.5, 3.5Axial proton adjacent to NH2+​ and COOH. Strongly deshielded.
H-6eq (ε) 3.46m (br d)1H~12.5Equatorial proton adjacent to NH2+​ .
H-6ax (ε) 3.06td1H12.5, 3.5Axial proton adjacent to NH2+​ .
H-3eq (β) 2.29m1H-Equatorial proton on C3.
H-4eq, H-5eq 1.91m2H-Equatorial protons on C4 and C5.
H-3ax (β) 1.76m1H-Axial proton on C3.
H-4ax, H-5ax 1.65m2H-Axial protons on C4 and C5.
Table 2: ¹³C NMR Assignments (101 MHz, D₂O)

Carbon numbering follows standard IUPAC nomenclature for piperidine-2-carboxylic acid[5][7].

Carbon PositionChemical Shift (δ, ppm)Carbon Type (DEPT-135)Structural Assignment
C=O 173.5Quaternary (C)Carboxylic acid carbonyl.
C-2 (α) 59.5Methine (CH)Alpha carbon, strongly deshielded by N and O.
C-6 (ε) 44.7Methylene (CH₂)Epsilon carbon, deshielded by adjacent nitrogen.
C-3 (β) 28.1Methylene (CH₂)Beta carbon to the carboxylate group.
C-5 (δ) 23.6Methylene (CH₂)Delta carbon.
C-4 (γ) 22.5Methylene (CH₂)Gamma carbon, furthest from heteroatoms.

Structural Verification & 2D NMR Logic

To achieve an unambiguous assignment—especially distinguishing the heavily overlapped multiplets of the C-3, C-4, and C-5 protons—1D NMR must be coupled with 2D techniques (COSY and HSQC)[7][8].

The logical pathway for structural verification relies on mapping the continuous spin system of the piperidine ring. We anchor our analysis at the most distinct proton (H-2 at 3.96 ppm) and "walk" around the ring using Homonuclear Correlation Spectroscopy (COSY).

G A 1H NMR Anchor (Identify H-2 α-proton @ 3.96 ppm) C 2D COSY (H-H) (Trace H-2 -> H-3 -> H-4 -> H-5 -> H-6) A->C D 2D HSQC (C-H) (Correlate 13C shifts to assigned 1H multiplets) A->D B 13C NMR Anchor (Identify C=O @ 173.5 ppm & C-2 @ 59.5 ppm) B->D E Final Structural Confirmation (Verify protonation state & chiral integrity) C->E Spin System Mapped D->E C-H Backbone Confirmed

Figure 2: Logical pathway for the unambiguous NMR assignment of pipecolic acid hydrochloride.

Mechanistic Insight: In the 2D COSY spectrum, the H-2 doublet of doublets (3.96 ppm) will show strong cross-peaks exclusively to the H-3 equatorial (2.29 ppm) and H-3 axial (1.76 ppm) protons. By tracing these correlations, the entire aliphatic backbone can be resolved despite the 1D signal overlap in the 1.60–2.00 ppm region.

References

  • PubChem (National Institutes of Health). Pipecolic Acid | C6H11NO2 | CID 849. Retrieved from: [Link]

  • Google Patents.US5777124A - Process for preparing levobupivacaine and analogues thereof.
  • Royal Society of Chemistry (RSC). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from:[Link]

  • American Chemical Society (ACS). Synthesis of a Pipecolic Acid-Based Bis-amino Acid and Its Assembly into a Spiro Ladder Oligomer. Organic Letters. Retrieved from:[Link]

Sources

Application

Application Note: High-Efficiency Amide Coupling of Piperidine-2-Carboxylic Acid Hydrochloride to Primary Amines

Introduction & Mechanistic Rationale Pipecolic acid (piperidine-2-carboxylic acid) is a non-proteinogenic amino acid homolog of proline, characterized by a six-membered piperidine ring. It serves as a critical structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pipecolic acid (piperidine-2-carboxylic acid) is a non-proteinogenic amino acid homolog of proline, characterized by a six-membered piperidine ring. It serves as a critical structural motif in numerous biologically active natural products, including the immunosuppressants rapamycin and FK506, as well as in synthetic kinase inhibitors and local anesthetics[1].

Coupling the hydrochloride salt of pipecolic acid to primary amines presents three distinct synthetic challenges:

  • Steric Hindrance: The α -branched, six-membered ring heavily shields the carbonyl carbon, drastically reducing the rate of nucleophilic attack by the incoming primary amine.

  • Polymerization Risk: If the secondary amine of the piperidine ring is left unprotected during carboxylate activation, rapid intermolecular self-condensation occurs, leading to diketopiperazines or linear oligomers[2].

  • Salt Neutralization: Because the starting material is supplied as a hydrochloride salt, precise stoichiometric control of a non-nucleophilic base is required to liberate the reactive species without inducing side reactions[3].

To establish a self-validating and high-yielding protocol, a sequential two-stage approach is mandatory: initial N-protection of the secondary amine (typically with a Boc group), followed by highly efficient uronium-based coupling (e.g., HATU)[3].

Experimental Design & Causality

Reagent Selection
  • Base (DIPEA vs. TEA): N,N -Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). DIPEA's significant steric bulk prevents it from acting as a competing nucleophile during the activation of the sterically hindered pipecolic acid. Furthermore, it efficiently neutralizes the HCl salt of the starting material[3].

  • Coupling Reagent (HATU): HATU is selected over standard carbodiimides (EDC/DCC) due to the neighboring group effect of its 7-aza-1-hydroxybenzotriazole (HOAt) leaving group. The pyridine nitrogen of the HOAt ester hydrogen-bonds with the incoming primary amine, effectively anchoring it and accelerating amidation despite the steric shielding of the piperidine ring[4][5].

Workflow Visualization

PipecolicCoupling A Piperidine-2-carboxylic Acid HCl Salt B Neutralization & N-Protection (Boc2O, DIPEA) A->B C N-Boc-Pipecolic Acid B->C D Activation (HATU, DIPEA, DMF) C->D E Active OAt Ester (Sterically Accessible) D->E F Amidation (Primary Amine R-NH2) E->F G N-Boc Pipecolamide F->G H Acidic Deprotection (4M HCl in Dioxane) G->H I Target Pipecolamide (HCl Salt) H->I

Workflow for the protection, activation, and amidation of pipecolic acid hydrochloride.

Quantitative Comparison of Coupling Reagents

To justify the selection of HATU, the following table summarizes the performance metrics of common coupling reagents when applied to sterically hindered α -branched amino acids like pipecolic acid[4][5].

Coupling ReagentActive IntermediateEpimerization RiskEfficiency for Hindered SubstratesTypical Reaction Time
HATU OAt esterLowHigh 1 – 4 hours
COMU Oxyma esterVery LowHigh 1 – 4 hours
EDC / HOBt OBt esterModerateModerate12 – 24 hours
PyBOP OBt esterModerateModerate6 – 12 hours

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Each major transformation includes built-in analytical checkpoints to ensure reaction fidelity before proceeding to the next step.

Protocol A: In Situ Neutralization and N-Boc Protection

Objective: Neutralize the piperidine-2-carboxylic acid hydrochloride salt and protect the secondary amine to prevent self-condensation[2].

  • Preparation: Suspend piperidine-2-carboxylic acid hydrochloride (1.0 eq, e.g., 10 mmol) in a 1:1 mixture of THF and deionized water (0.2 M concentration).

  • Neutralization: Cool the suspension to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise over 5 minutes.

    • Causality Check: 2.5 equivalents are strictly required. 1.0 eq neutralizes the HCl salt, 1.0 eq deprotonates the carboxylic acid (enhancing solubility), and 0.5 eq acts as a catalytic excess to drive the reaction.

  • Protection: Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq) in one portion. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation (Self-Validating Step): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of a purple/pink spot indicates complete consumption of the free secondary amine.

  • Workup: Concentrate the THF under reduced pressure. Acidify the aqueous layer to pH 2-3 using 1M KHSO 4​ (avoid strong acids like HCl to prevent premature Boc cleavage). Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield N-Boc-piperidine-2-carboxylic acid as a white solid or viscous oil.

Protocol B: HATU-Mediated Amide Coupling to Primary Amines

Objective: Activate the sterically hindered carboxylic acid and couple it to a primary amine[3].

  • Pre-Activation: Dissolve the N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Activation Hold: Stir the mixture at room temperature for exactly 5–10 minutes before adding the amine.

    • Causality Check: This pre-activation hold is critical. It ensures the complete formation of the active OAt ester. If the primary amine is added simultaneously with HATU, the amine can react directly with the uronium salt of HATU to form a stable, unreactive tetramethylguanidinium byproduct, drastically reducing the yield[3].

  • Amidation: Add the primary amine (1.1 eq) to the activated mixture. If the primary amine is supplied as a salt (e.g., an HCl salt), add an additional 1.0 eq of DIPEA to neutralize it.

  • Reaction & Validation: Stir at room temperature (or up to 60 °C if the primary amine is exceptionally hindered) for 4 hours[3]. Monitor via LC-MS for the appearance of the[M+H] + ion corresponding to the N-Boc pipecolamide.

  • Workup: Quench the reaction by pouring it into 10% aqueous K 2​ HPO 4​ or saturated NaHCO 3​ . Extract with Ethyl Acetate. Wash the organic layer extensively with 5% LiCl (to remove DMF), water, and brine. Dry and concentrate.

Protocol C: Acidic Deprotection (Optional)

Objective: Remove the Boc protecting group to yield the final pipecolamide as a stable hydrochloride salt[3].

  • Deprotection: Dissolve the purified N-Boc pipecolamide in a minimal amount of anhydrous Dichloromethane (DCM). Add 4M HCl in Dioxane (10 eq).

    • Causality Check: 4M HCl in Dioxane is preferred over Trifluoroacetic acid (TFA). HCl directly yields the hydrochloride salt of the coupled product, which frequently precipitates out of the dioxane/DCM mixture, allowing for isolation via simple vacuum filtration without the need for reverse-phase HPLC purification[3].

  • Isolation: Stir at room temperature for 2 hours. If a precipitate forms, filter and wash with cold diethyl ether. If no precipitate forms, concentrate under reduced pressure, triturate with diethyl ether, and dry under high vacuum.

References

  • Discovery and Optimization of a Novel Series of Potent Mutant B-Raf V600E Selective Kinase Inhibitors Source: ACS Publications URL:[Link]

  • Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease Source: MDPI Pharmaceuticals URL:[Link]

  • (R)- α -Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids Source: PMC (PubMed Central) URL:[Link]

  • PIPECOLIC LINKER AND ITS USE FOR CHEMISTRY ON SOLID SUPPORT Source: European Patent Office - EP 2321277 B1 URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of Piperidine-2-carboxylic Acid Hydrochloride in Organic Solvents

Welcome to the technical support center for piperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for piperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Section 1: Understanding the Solubility Problem

Q1: Why is my piperidine-2-carboxylic acid hydrochloride not dissolving in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate?

A1: The primary reason for the poor solubility of piperidine-2-carboxylic acid hydrochloride in many organic solvents lies in its chemical structure: it is a salt. The molecule consists of a protonated piperidinium cation and a chloride anion.[1][2] This ionic nature makes it highly polar.

According to the fundamental principle of "like dissolves like," polar solutes dissolve best in polar solvents, while non-polar solutes dissolve best in non-polar solvents. Most common organic solvents, such as DCM, ethyl acetate, and ethers, are significantly less polar than the hydrochloride salt. The strong ionic interactions within the salt's crystal lattice are not easily overcome by the weaker interactions offered by these solvents, leading to poor solubility.[3][4]

Q2: What are the key physicochemical properties of piperidine-2-carboxylic acid hydrochloride that I should be aware of?

A2: Understanding the compound's properties is crucial for troubleshooting. Below is a summary of key data for the free acid and its hydrochloride salt.

PropertyValueSource
Compound Name Piperidine-2-carboxylic acid hydrochloride[1][2]
Synonyms Pipecolic acid hydrochloride, Homoproline hydrochloride[2][5]
Molecular Formula C₆H₁₁NO₂·HCl[1]
Molecular Weight 165.62 g/mol [1][2]
Appearance White to off-white solid[6]
Melting Point ~240-272 °C (decomposes)[1][5]
pKa (Carboxylic Acid) ~2.28 - 2.94[5][6]
Solubility (Free Acid) Soluble in water; slightly soluble in ethanol, acetone, chloroform; insoluble in ether.[5]

Section 2: Initial Troubleshooting Steps

Q3: My compound has low solubility in my chosen solvent. What are the first things I should try?

A3: Before resorting to more complex methods, several straightforward techniques can enhance solubility:

  • Heating: Gently warming the mixture can increase the kinetic energy of the solvent molecules, helping them to break down the crystal lattice of the salt. Always be mindful of the solvent's boiling point and the thermal stability of your compound.[7]

  • Sonication: Using an ultrasonic bath can provide the energy needed to break apart solute particles and increase the surface area for solvation, often improving the rate and extent of dissolution.

  • Co-solvency: If your primary solvent is non-polar (e.g., DCM), adding a small amount of a miscible polar co-solvent like methanol or ethanol can dramatically improve solubility.[7] The polar co-solvent helps to solvate the ionic salt, while the bulk non-polar solvent can still be suitable for your reaction conditions. A systematic screening of co-solvent ratios is often effective.

Q4: Is there a general troubleshooting workflow I can follow?

A4: Yes. A logical, step-by-step approach can save time and resources. The following diagram outlines a recommended workflow for addressing solubility issues.

G start Start: Dissolve Piperidine-2-carboxylic acid HCl in chosen organic solvent check1 Is it soluble? start->check1 sub_routine Initial Troubleshooting check1->sub_routine No success Success: Proceed with experiment check1->success Yes heat Try gentle heating sub_routine->heat sonicate Try sonication heat->sonicate cosolvent Add a polar co-solvent (e.g., MeOH, EtOH) sonicate->cosolvent check2 Is it soluble now? cosolvent->check2 advanced Advanced Strategy: Convert to Free Base check2->advanced No check2->success Yes advanced->success If conversion is successful and compatible fail Re-evaluate solvent system or experimental design advanced->fail If conversion is not feasible for your reaction

Caption: A troubleshooting workflow for solubility issues.

Section 3: Advanced Strategy - Conversion to the Free Base

Q5: When should I consider converting the hydrochloride salt to its free base?

A5: You should consider this strategy when initial troubleshooting steps fail, and your reaction requires the compound to be fully dissolved in a non-polar or weakly polar organic solvent. This is often the most effective method for achieving high solubility in solvents like DCM, THF, or ethyl acetate.[7]

Q6: How does converting to the free base improve solubility in organic solvents?

A6: The conversion process involves neutralizing the hydrochloride salt with a base. This deprotonates the piperidinium nitrogen, removing the positive charge and breaking the ionic bond with the chloride anion. The resulting "free base" or "free amine" is a neutral, more lipophilic (less polar) molecule. This significant reduction in polarity makes it much more compatible with and soluble in a wider range of organic solvents.[3][7]

The diagram below illustrates this chemical transformation.

G HCl_salt [Structure of HCl salt] Free_base [Structure of free base] HCl_salt->Free_base + Base Base B: Base->Free_base Byproducts B:H⁺ + Cl⁻

Caption: Conversion of the polar HCl salt to the less polar free base.

Q7: What is a reliable protocol for converting piperidine-2-carboxylic acid hydrochloride to its free base?

A7: The following is a standard liquid-liquid extraction protocol for this conversion.

Experimental Protocol: Free Base Conversion

  • Dissolution: Dissolve the piperidine-2-carboxylic acid hydrochloride in a minimal amount of deionized water.

  • Neutralization: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), while stirring.[8] A stronger base like sodium hydroxide (NaOH) can also be used, but NaHCO₃ is often sufficient and safer for pH-sensitive compounds.[9][10]

  • pH Monitoring: Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding the base dropwise until the pH is basic (typically pH 8-9) to ensure complete deprotonation of the amine.

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel. Add an immiscible organic solvent in which the free base is soluble (e.g., dichloromethane or ethyl acetate). A typical starting volume is equal to that of the aqueous layer.

  • Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (especially when using bicarbonate, which generates CO₂). Allow the layers to separate fully.

  • Collection: Drain the organic layer (the bottom layer for DCM, the top for ethyl acetate) into a clean flask.

  • Repeat Extraction: To maximize yield, add a fresh portion of the organic solvent to the separatory funnel and repeat the extraction process two more times. Combine all organic extracts.

  • Drying: Dry the combined organic extracts over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.

  • Isolation: Filter off the drying agent. The resulting solution contains the free base form of your compound. This solution can be used directly in your next reaction, or the solvent can be removed under reduced pressure (e.g., via a rotary evaporator) to yield the purified free base as a solid or oil.[11]

Q8: How can I confirm that the conversion to the free base was successful?

A8: You can use several methods to validate the conversion:

  • pH Test: The most immediate confirmation during the protocol is that the aqueous phase has become basic.

  • Solubility Test: A small aliquot of the final dried organic solution, when evaporated, should yield a residue that readily dissolves in the pure organic solvent used for extraction, unlike the starting hydrochloride salt.

  • Thin-Layer Chromatography (TLC): Spot the starting material (dissolved in a polar solvent like methanol) and the final product on a TLC plate. The free base should have a higher Rf value (travel further up the plate) than the highly polar hydrochloride salt in most common solvent systems (e.g., ethyl acetate/hexanes).

  • Spectroscopic Analysis: For absolute confirmation, techniques like ¹H NMR can be used. The chemical shifts of protons near the amine group will change upon conversion from the salt to the free base.

References

  • ChemBK. (2024, April 10). (2S)-piperidine-2-carboxylic acid. Available at: [Link]

  • Bouling Chemical Co., Limited. (n.d.). Piperidine-2-Carboxylic Acid Manufacturer & Supplier in China. Available at: [Link]

  • Poor Man's Chemist. (2022, October 9). Diethylamine HCl → Freebase Diethylamine. YouTube. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 2-Piperidinecarboxylic acid, hydrochloride (1:1). Available at: [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Available at: [Link]

  • ResearchGate. (2015, July 10). How can I separate HCl from amine hydrogenchloride solution by electrolysis?. Available at: [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Available at: [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride?. Available at: [Link]

  • PubChem. (n.d.). Pipecolic acid hydrochloride, (-)-. Available at: [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

Sources

Optimization

Technical Support Center: Mitigating Racemization of L-Pipecolic Acid Hydrochloride in Peptide Synthesis

Welcome to the Advanced Troubleshooting Guide for peptide synthesis involving L-piperidine-2-carboxylic acid (L-pipecolic acid). As a Senior Application Scientist, I have designed this resource to move beyond basic proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for peptide synthesis involving L-piperidine-2-carboxylic acid (L-pipecolic acid). As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the fundamental chemical causality behind epimerization.

The Core Challenge: Why L-Pipecolic Acid is Prone to Racemization

L-Pipecolic acid is a cyclic, non-proteinogenic secondary amino acid. When utilized as a hydrochloride salt (e.g., H-Pip-OMe·HCl or H-Pip-OH·HCl) in peptide coupling, it presents a dual kinetic and thermodynamic challenge:

  • Steric Hindrance: The six-membered piperidine ring imposes significant steric bulk around the α -amine, drastically reducing the rate of nucleophilic attack (aminolysis) on the incoming activated amino acid.

  • Base-Induced Epimerization: Because the hydrochloride salt must be neutralized in situ using a tertiary base, the reaction environment becomes basic. The combination of a slow coupling rate and the presence of a base provides an extended window for the activated carboxylic acid to undergo 1[1].

Mechanistic Insight: The Pathways of Racemization

To design a self-validating protocol, we must first understand the exact mechanisms of chiral degradation. Racemization during the coupling of L-pipecolic acid derivatives typically proceeds via two competing pathways:

  • Direct α -Deprotonation (Enolization): The tertiary base used to neutralize the HCl salt abstracts the acidic α -proton of the activated intermediate, forming a planar enolate that reprotonates non-stereoselectively[1].

  • Oxazolonium Ion Formation: When L-pipecolic acid acts as the activated C-terminal component, the absence of an amide proton prevents standard oxazolone formation. Instead, it forms a highly reactive oxazolonium ion, which is exceptionally susceptible to2[2].

Racemization_Pathways A L-Pipecolic Acid Coupling B Steric Hindrance (Piperidine Ring) A->B C Slow Aminolysis Rate B->C D Prolonged Active Ester Lifespan C->D E Base-Catalyzed Enolization D->E Excess Base F Oxazolonium Ion Formation D->F Acyl Activation G Racemization (D-Diastereomer) E->G F->G H Mitigation: OxymaPure / HOAt (Accelerates Aminolysis) H->C Overcomes I Mitigation: 2,4,6-Collidine (TMP) (Weaker Base, Less Deprotonation) I->E Suppresses I->F Suppresses

Logical workflow of L-pipecolic acid racemization pathways and targeted chemical interventions.

Troubleshooting Guide: Optimizing Coupling Conditions

Q: Which coupling reagents should I use to force the sterically hindered coupling without causing racemization? A: Avoid standalone carbodiimides (like DIC or DCC) or phosphonium reagents without potent additives. The extended activation time required for pipecolic acid aminolysis will lead to epimerization. Instead, use DIC in combination with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HATU with HOAt. OxymaPure forms a highly reactive, less basic active ester that accelerates the coupling rate, 3[3].

Q: I must neutralize the L-pipecolic acid hydrochloride salt. Which base minimizes α -proton abstraction? A: Do not use Triethylamine (TEA) or standard equivalents of N,N-Diisopropylethylamine (DIPEA). Their strong basicity and relatively unhindered nature promote rapid enolization. The optimal base is 2,4,6-Collidine (TMP). TMP is sterically hindered and a weaker base ( pKa​≈7.4 ), which is sufficient to neutralize the hydrochloride salt but1[1].

Q: How does temperature affect the chiral integrity of this specific coupling? A: Enolization is highly temperature-dependent. Pre-activation and the initial coupling phase should be performed at 0 °C to 5 °C. Allow the reaction to slowly warm to room temperature only after the initial burst of active ester formation has occurred.

Data Presentation: Impact of Coupling Parameters
ParameterHigh Racemization Risk (Avoid)Low Racemization Risk (Recommended)Mechanistic Rationale & Quantitative Impact
Base Selection TEA, excess DIPEA2,4,6-Collidine (TMP), NMMTMP provides sufficient basicity to neutralize the HCl salt without abstracting the α -proton (Reduces D-isomer from >15% to <2%).
Coupling Reagent DCC or DIC aloneDIC/OxymaPure, HATU/HOAtAdditives form highly reactive esters that accelerate aminolysis, closing the time window for enolization.
Temperature Room Temperature (or heating)0 °C (Pre-activation) RTLower kinetic energy suppresses the activation energy required for α -deprotonation.
Activation Time Prolonged (>5 mins)Minimized (<2 mins)Limits the lifespan of the highly susceptible oxazolonium ion intermediate.

Step-by-Step Methodology: Optimized Solution-Phase Coupling Protocol

This protocol is a self-validating system designed for the solution-phase coupling of an Fmoc-protected amino acid to an L-pipecolic acid ester hydrochloride (H-Pip-OR·HCl), ensuring minimal epimerization.

Materials: Fmoc-AA-OH (1.0 eq), H-Pip-OR·HCl (1.1 eq), OxymaPure (1.05 eq), DIC (1.05 eq), 2,4,6-Collidine (TMP) (1.1 eq), anhydrous DMF/DCM.

  • Step 1: Pre-activation of the Carboxylic Acid (0 °C)

    • Dissolve Fmoc-AA-OH and OxymaPure in a minimal volume of anhydrous DMF.

    • Chill the solution to 0 °C in an ice bath under an inert atmosphere (N 2​ or Argon).

    • Add DIC dropwise to the chilled solution. Stir for strictly 2–3 minutes to form the Oxyma active ester.

    • Causality: Pre-activation at 0 °C prevents premature enolization of the activated Fmoc-AA-OH before the hindered amine is introduced.

  • Step 2: Neutralization of L-Pipecolic Acid Hydrochloride

    • In a separate vial, suspend H-Pip-OR·HCl in a 1:1 mixture of anhydrous DMF and DCM.

    • Add exactly 1.1 equivalents of 2,4,6-Collidine (TMP) to the suspension and stir until fully dissolved.

    • Causality: TMP strictly neutralizes the HCl salt, yielding the free secondary amine without creating a strongly basic bulk environment that would otherwise attack the chiral center.

  • Step 3: Sterically Hindered Coupling

    • Add the neutralized H-Pip-OR solution dropwise to the pre-activated Fmoc-AA-OH/Oxyma mixture at 0 °C.

    • Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20–25 °C) and stir for an additional 2–4 hours.

    • Validation Check: Monitor the disappearance of the active ester via LC-MS. If the reaction stalls, do not add more base; instead, add a catalytic amount of HOAt to re-activate any unreacted acid.

  • Step 4: Workup and Chiral Verification

    • Quench the reaction with a mild acidic wash (e.g., 5% citric acid) to remove TMP and unreacted Pip.

    • Validation Check: Perform chiral HPLC analysis comparing the product to a synthesized D-diastereomer standard to validate stereochemical retention.

Frequently Asked Questions (FAQs)

Q: Can I use the in situ neutralization protocol (e.g., BOP/DIPEA) for L-pipecolic acid hydrochloride? A: It is highly discouraged. In situ neutralization with strong bases like DIPEA in the presence of the coupling reagent exposes the activated ester directly to the base before the sterically hindered pipecolic acid can attack. This is a primary cause of high D-isomer formation[4]. Always pre-activate with Oxyma/DIC or neutralize the salt separately with a weaker base like TMP.

Q: I am coupling Fmoc-Pip-OH (acting as the acid) to a peptide resin. Does the same racemization risk apply? A: Yes, and it is often worse. Activation of Fmoc-Pip-OH generates an intermediate that lacks an amide proton, leading to an oxazolonium ion that is extremely sensitive to base. You must use the DIC/OxymaPure or HATU/HOAt system with TMP as the base, and keep activation times strictly2[2].

Q: Why do I see a mass shift of +51 Da during my SPPS synthesis involving pipecolic acid? A: While not racemization, this is a common side reaction when using piperidine for Fmoc deprotection. If your sequence contains a C-terminal cysteine, base-catalyzed elimination can form dehydroalanine, which then undergoes5[5]. Use milder deprotection bases (e.g., DBU/piperazine) or lower temperatures if this occurs.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of Piperidine-2-Carboxylic Acid Hydrochloride

This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the purification of piperidine-2-carboxylic acid hydrochloride. The methodologies and troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the purification of piperidine-2-carboxylic acid hydrochloride. The methodologies and troubleshooting advice provided herein are synthesized from established chemical principles and practical, field-tested experience to ensure both scientific rigor and applicability.

Introduction to Purification Challenges

Piperidine-2-carboxylic acid, also known as pipecolic acid, is a crucial chiral intermediate in the synthesis of numerous pharmaceutical agents, including local anesthetics and antipsychotics.[1][2] Its hydrochloride salt is a common form for handling and purification. Achieving high purity is paramount, as even minor impurities can impact downstream reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). Recrystallization, a cornerstone of chemical purification, leverages differences in solubility between the target compound and its impurities at varying temperatures.[3][4] However, the unique physicochemical properties of this amino acid derivative—high polarity, zwitterionic potential, and hygroscopicity—present specific challenges that require a nuanced approach to optimization.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the recrystallization process.

Q1: What is the best starting solvent for recrystallizing piperidine-2-carboxylic acid hydrochloride? A: Due to the high polarity of the hydrochloride salt, polar protic solvents are the most effective. Ethanol is an excellent starting point and is frequently recommended for piperidine hydrochloride derivatives.[5] Isopropanol can also be effective. For highly impure samples, a mixed-solvent system, such as ethanol/water or methanol/diethyl ether, may be necessary to achieve the desired solubility differential.

Q2: My compound is not crystallizing, even after cooling the solution in an ice bath. What should I do? A: The most common cause of crystallization failure is using too much solvent, resulting in a solution that is not saturated upon cooling.[6][7] Gently heat the solution to evaporate a portion of the solvent, concentrating the solute.[8] If crystals still fail to form, induce nucleation by either scratching the inside surface of the flask with a glass rod at the liquid-air interface or by adding a single, pure "seed" crystal of the product.[8]

Q3: The melting point of my recrystallized product is low and has a broad range. What does this indicate? A: A low and broad melting point is a classic sign of an impure or wet product.[6] The presence of impurities disrupts the crystal lattice, requiring less energy to melt. Residual solvent can also act as an impurity. Repeat the recrystallization, ensuring slow and undisturbed crystal growth. Following filtration, the crystals must be thoroughly dried under a vacuum to remove all traces of solvent.[6]

Q4: My final yield is very low. How can I improve recovery? A: Low recovery is often a consequence of using an excessive volume of solvent during dissolution or washing.[7][8] To maximize yield, dissolve the crude solid in the absolute minimum amount of near-boiling solvent required for complete dissolution.[7] After crystallization, wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without significantly redissolving the product.[7] The mother liquor can also be concentrated by evaporation to recover a second crop of crystals, which should be assessed for purity separately.[6]

Q5: My final crystals have a yellow or brown tint. How can I decolorize the product? A: Colored impurities are typically non-polar, highly conjugated organic molecules that are present in small quantities. They can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities onto its high-surface-area matrix. Use charcoal sparingly, as it can also adsorb the desired product, reducing the overall yield.[3][8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific experimental failures.

Problem: Complete Crystallization Failure
  • Symptom: The solution remains clear and homogenous even after prolonged cooling.

  • Causality and Resolution: This occurs when the solution is undersaturated. The concentration of piperidine-2-carboxylic acid hydrochloride is below its solubility limit even at low temperatures.

    • Solution 1 (Concentration): As detailed in the FAQs, reduce the solvent volume by gentle heating or rotary evaporation and attempt to cool again.[8]

    • Solution 2 (Anti-Solvent Addition): If using a single solvent, you can carefully add an "anti-solvent" (a solvent in which your compound is insoluble but the impurities are soluble) dropwise to the cooled solution until persistent cloudiness appears. A common choice for polar compounds dissolved in alcohol is diethyl ether. Reheat gently until the solution becomes clear again, then allow it to cool slowly.

Problem: Oiling Out
  • Symptom: Instead of forming solid crystals, the product separates from the solution as a viscous liquid or oil.

  • Causality and Resolution: This phenomenon, known as "oiling out," happens when the solute comes out of solution at a temperature above its melting point.[7] This is often exacerbated by a high concentration of impurities, which depresses the melting point of the solute.

    • Solution 1 (Reheat and Dilute): Reheat the solution to re-dissolve the oil. Add a small, incremental amount (1-5% of the total volume) of hot solvent to lower the saturation point slightly. Allow the solution to cool much more slowly. Placing the flask in an insulated container (like a beaker of warm water or wrapped in glass wool) can promote gradual cooling and encourage proper crystal lattice formation.[7]

    • Solution 2 (Change Solvent): If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or switch to a mixed-solvent system that allows for more controlled precipitation.

Problem: Premature Crystallization During Hot Filtration
  • Symptom: Crystals form rapidly on the filter paper or in the funnel stem during the removal of insoluble impurities (like charcoal).

  • Causality and Resolution: The solution cools too quickly upon contact with the colder funnel and flask, causing the solute to crash out of solution. This traps impurities and reduces yield.

    • Solution: Pre-heat all filtration apparatus (funnel, filter flask, and fluted filter paper) in an oven before use.[6] Add a small excess of hot solvent (~5%) to the dissolution flask just before filtering to ensure the compound remains in solution during the transfer. Perform the filtration as quickly as possible.

Visual Workflow for Troubleshooting

The following diagram illustrates a logical decision-making process for addressing common recrystallization issues.

G Start Crude Product Dissolved in Hot Solvent Cool Cool Solution Slowly Start->Cool Result Observe Outcome Cool->Result Crystals Pure Crystals Formed Result->Crystals Success NoCrystals No Crystals Form Result->NoCrystals Failure Oil Product Oils Out Result->Oil Failure LowYield Low Yield / Impure Result->LowYield Partial Success Action_NoCrystals1 Reduce Solvent Volume NoCrystals->Action_NoCrystals1 Action_Oil1 Reheat, Add More Solvent Oil->Action_Oil1 Action_Impure1 Repeat Recrystallization LowYield->Action_Impure1 Action_NoCrystals2 Induce Nucleation (Scratch / Seed) Action_NoCrystals1->Action_NoCrystals2 Action_NoCrystals2->Cool Action_Oil2 Cool Solution Slower Action_Oil1->Action_Oil2 Action_Oil2->Cool Action_Impure2 Check for Solvent Residue (Dry Thoroughly) Action_Impure1->Action_Impure2 Action_Impure3 Consider Charcoal Treatment Action_Impure1->Action_Impure3 G cluster_0 Initial State cluster_1 Hot Solution cluster_2 Cooled Solution Crude Crude Solid (Product + Impurities) Dissolved All Components Dissolved in Hot Solvent Crude->Dissolved Add Min. Hot Solvent Crystals Pure Crystals Dissolved->Crystals Cool Slowly MotherLiquor Mother Liquor (Soluble Impurities) Dissolved->MotherLiquor Cool Slowly

Caption: The principle of purification by recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Methylallylamine Hydrochloride by Recrystallization.
  • Nichols, L. (n.d.). Recrystallization.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • ChemicalBook. (n.d.). (S)-1-Boc-piperidine-2-carboxylic acid Chemical Properties.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 535-75-1 Piperidine-2-carboxylic acid Impurity.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
  • Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Tang, W., & Zhang, X. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5034-5037.
  • ChemBK. (2024, April 9). (2S)-piperidine-2-carboxylic acid.
  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?
  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization.
  • Sigma-Aldrich. (n.d.). (S)-Piperidine-2-carboxylic acid hydrochloride.
  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Sciencemadness Discussion Board. (2005, November 21). Synthesis of piperdine.
  • Wikipedia. (n.d.). Pipecolic acid.
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubChem. (n.d.). (-)-Pipecolic acid hydrochloride.
  • Cheméo. (n.d.). Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Piperidine-2-Carboxylic Acid Hydrochloride Amide Bond Formation

Welcome to the technical support center for a particularly challenging yet crucial reaction in medicinal chemistry and drug development: the formation of an amide bond with piperidine-2-carboxylic acid hydrochloride. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for a particularly challenging yet crucial reaction in medicinal chemistry and drug development: the formation of an amide bond with piperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these demanding coupling reactions. The inherent steric hindrance of this secondary cyclic amino acid presents a significant hurdle, but with the right strategies and understanding of the underlying principles, success is well within reach.

Frequently Asked Questions (FAQs)

Q1: Why is forming an amide bond with piperidine-2-carboxylic acid so difficult?

A1: The primary challenge is steric hindrance.[1] The piperidine ring's rigid, non-planar structure physically obstructs the approach of the amine to the activated carboxylic acid.[1] This is a common issue with sterically hindered substrates.[1][2][3] Furthermore, as a secondary amine, its nitrogen is less nucleophilic than that of a primary amine, and the adjacent carboxyl group further influences its reactivity.

Q2: My standard coupling protocol using DCC or EDC/HOBt is failing or giving very low yields. What's wrong?

A2: Standard carbodiimide reagents like DCC and EDC, even with additives like HOBt, are often not potent enough to overcome the significant steric barrier presented by piperidine-2-carboxylic acid.[2][3] These reagents form an O-acylisourea intermediate, which may not be reactive enough to couple efficiently with a hindered amine.[4] For such demanding couplings, more powerful activating reagents are necessary.[3]

Q3: What are the most effective coupling reagents for this type of sterically hindered substrate?

A3: For challenging couplings, aminium/uronium salts like HATU , HBTU , and HCTU , or phosphonium salts such as PyBOP and PyAOP , are significantly more effective.[4][5] These reagents generate highly reactive activated esters (OAt or OBt esters) that can overcome the steric hindrance.[5] HATU is often considered a top choice for difficult couplings due to its high reactivity and ability to suppress racemization.[1][4] COMU, an Oxyma-based reagent, is another excellent and modern alternative.[1]

Q4: I'm using HATU, but my yields are still not optimal. What other factors should I consider?

A4: Several factors beyond the coupling reagent itself are critical:

  • Base Selection and Stoichiometry: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is crucial.[4] For uronium/aminium reagents like HATU, at least two equivalents of base are required: one to neutralize the hydrochloride salt of the piperidine-2-carboxylic acid and another to facilitate the coupling reaction.[1]

  • Solvent Choice: The solvent must effectively solvate the reactants. N-methylpyrrolidone (NMP) often provides superior solvation compared to dimethylformamide (DMF) for difficult sequences.[3] Anhydrous conditions are essential, as water will quench the highly reactive activated ester.[1]

  • Reaction Time and Temperature: Sterically hindered couplings are inherently slower.[3] Extending the reaction time, even overnight, can significantly improve yields.[3] Gentle heating (e.g., to 40-50 °C) can also help overcome the activation energy, but must be balanced against the risk of racemization.[3][6]

  • Pre-activation: Allowing the carboxylic acid, coupling reagent, and base to stir for a few minutes before adding the amine can ensure the formation of the highly reactive activated ester, leading to improved results.[1]

Q5: Can the piperidine nitrogen itself cause side reactions?

A5: Absolutely. The piperidine nitrogen is basic (pKa of the conjugate acid is ~11.1) and can compete with the desired amine nucleophile, potentially leading to dimerization or oligomerization.[1] If you are coupling piperidine-2-carboxylic acid with an amine, and the piperidine nitrogen is unprotected, it can be acylated by the activated carboxylic acid. If your route allows, protecting the piperidine nitrogen with a group like Boc or Cbz can prevent this side reaction.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the amide bond formation with piperidine-2-carboxylic acid hydrochloride.

Problem 1: Low or No Product Formation with Starting Materials Largely Unreacted
Potential Cause Explanation & Solution
Ineffective Carboxylic Acid Activation Your coupling reagent may be too weak, old, or hydrolyzed. Solution: Switch to a more potent reagent like HATU, PyBOP, or COMU.[3][4][5] Ensure your reagents and solvents are anhydrous.[1]
Insufficient Base The reaction requires a base to neutralize the hydrochloride salt and facilitate the coupling. Solution: Use at least 2.5 equivalents of a non-nucleophilic base like DIPEA when using HATU with the hydrochloride salt.[1]
Suboptimal Reaction Conditions Steric hindrance slows the reaction rate significantly. Solution: Increase the reaction time (e.g., 4-24 hours) and consider gentle heating (40-50 °C).[1][3] Use a superior solvating solvent like NMP.[3]
Problem 2: Starting Materials are Consumed, but Desired Amide Yield is Low
Potential Cause Explanation & Solution
Guanidinylation of the Amine If using an excess of a uronium/aminium reagent (like HBTU or HATU), it can react with your primary amine starting material, forming an inactive guanidinium species.[1][5] Solution: Use the coupling reagent in near-stoichiometric amounts (1.05-1.1 equivalents). Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[1][5]
Side Reaction with Piperidine N-H If the piperidine nitrogen is unprotected, it can be acylated. Solution: If your synthetic route permits, protect the piperidine nitrogen with a Boc or Cbz group prior to coupling.[1]
Epimerization The chiral center at the 2-position of piperidine is susceptible to racemization, especially under harsh conditions. Solution: Use reagents known to suppress epimerization, such as HATU or COMU, in combination with an additive like HOAt or OxymaPure.[1] Running the reaction at a lower temperature (0 °C to room temperature) can also help.
Problem 3: Reaction Works, but Purification is Difficult Due to Byproducts
Potential Cause Explanation & Solution
Coupling Reagent Byproducts Carbodiimide reagents like DCC produce urea byproducts that can be difficult to remove. Solution: Use a coupling reagent that generates water-soluble byproducts. For example, the byproducts of EDC and HATU are easily removed with a standard aqueous workup.[1][7]
Excess Reagents Using a large excess of the carboxylic acid or amine can complicate purification. Solution: Aim for near-stoichiometric amounts of your coupling partners (e.g., 1.1 equivalents of the amine to 1.0 equivalent of the acid). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary excess.
Visualizing the Troubleshooting Process

G start Low Amide Yield? check_sm Are Starting Materials Consumed? start->check_sm sm_not_consumed Problem: Ineffective Activation check_sm->sm_not_consumed No sm_consumed Problem: Side Reactions check_sm->sm_consumed Yes solution1a Solution 1: Use Stronger Reagent (HATU, PyBOP, COMU) sm_not_consumed->solution1a solution1b Solution 2: Check Base (>2.5 eq DIPEA) sm_not_consumed->solution1b solution1c Solution 3: Optimize Conditions (Longer Time, Gentle Heat, NMP) sm_not_consumed->solution1c solution2a Solution 1: Avoid Guanidinylation (Stoichiometric Uronium or use Phosphonium Reagent) sm_consumed->solution2a solution2b Solution 2: Protect Piperidine N-H (Boc, Cbz) sm_consumed->solution2b solution2c Solution 3: Minimize Epimerization (Use HATU/COMU, Lower Temp) sm_consumed->solution2c

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a starting point for difficult couplings involving piperidine-2-carboxylic acid hydrochloride.

Materials:

  • Piperidine-2-carboxylic acid hydrochloride (1.0 eq)

  • Amine component (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or NMP (to make a ~0.1-0.5 M solution)

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperidine-2-carboxylic acid hydrochloride (1.0 eq).[1]

  • Dissolution: Dissolve the acid in anhydrous DMF or NMP.[1]

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).[1]

  • Pre-activation Stirring: Stir the mixture at 0 °C for 5-10 minutes. This allows for the formation of the activated HOAt ester.[1]

  • Amine Addition: Add the amine component (1.1 eq) to the reaction mixture.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: Acyl Fluoride Formation for Extremely Resistant Couplings

For cases where even the most potent uronium/phosphonium reagents fail, conversion to a more reactive acyl fluoride can be an effective strategy.[3][8]

Materials:

  • Piperidine-2-carboxylic acid hydrochloride (1.0 eq)

  • Fluorinating agent (e.g., Cyanuric fluoride or TFFH)

  • Pyridine or other suitable base

  • Anhydrous solvent (e.g., DCM)

  • Amine component (1.2 eq)

Procedure:

  • Acyl Fluoride Formation: In a flask under an inert atmosphere, dissolve the N-protected piperidine-2-carboxylic acid (the hydrochloride must be neutralized and the nitrogen protected first) in anhydrous DCM. Cool to 0 °C. Add the fluorinating agent and a suitable base (e.g., pyridine). Stir for 1-2 hours at 0 °C to room temperature.

  • Coupling Reaction: In a separate flask, dissolve the amine component (1.2 eq) and a non-nucleophilic base like DIPEA in anhydrous DCM. Add the freshly prepared acyl fluoride solution dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Reaction times can be significantly longer for these challenging substrates.

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Visualizing the General Amide Coupling Workflow

G cluster_0 Activation Step cluster_1 Coupling Step a Carboxylic Acid (Piperidine-2-COOH·HCl) b Coupling Reagent (e.g., HATU) d Highly Reactive Activated Ester c Base (e.g., DIPEA) e Amine (R-NH2) d->e + Amine f Desired Amide Product

Caption: A typical workflow for amide bond formation using a coupling reagent.

References

  • ACS Publications. Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • University of Calgary. Peptide Synthesis: Forming the peptide bond. [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? [Link]

  • ResearchGate. Procedures to Improve Difficult Couplings. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ACS Publications. Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

  • RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • RSC Publishing. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • PMC. A convenient protocol for amide bond formation for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of piperidine-2-carboxylic acid hydrochloride

Welcome to the Technical Support Center for Piperidine-2-carboxylic acid hydrochloride (also known as pipecolic acid hydrochloride). This compound is a critical secondary amine building block used extensively in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperidine-2-carboxylic acid hydrochloride (also known as pipecolic acid hydrochloride). This compound is a critical secondary amine building block used extensively in drug development and organic synthesis. Because it is an amine hydrochloride salt, it presents unique handling challenges related to hygroscopicity, thermal stability, and stoichiometric preservation.

This guide is designed for researchers and scientists to establish robust, self-validating workflows that prevent degradation and ensure absolute assay precision.

Quantitative Storage Parameters

To prevent degradation, the storage environment must be strictly controlled. Below are the baseline parameters required to maintain the structural and chemical integrity of the API.

ParameterOptimal RangeCritical ThresholdCausality / Impact
Temperature 2°C to 8°C> 25°CPrevents thermal decomposition and the subsequent release of corrosive HCl gas.
Atmosphere Argon (Preferred)Ambient AirPrevents moisture ingress. Argon's density effectively blankets the solid powder.
Humidity (RH) < 1%> 5%The HCl salt is highly hygroscopic; moisture absorption alters the bulk molecular weight.
Light Exposure Dark (Amber Vials)Direct UV/SunlightMitigates photo-oxidation of the secondary amine ring structure.

Core FAQs: Storage & Handling

Q: Why is moisture control the most critical factor for this compound? A: Piperidine-2-carboxylic acid hydrochloride is a secondary amine salt. The ionic lattice formed by the protonated amine and the chloride counterion is highly polar, making the compound exceptionally hygroscopic[1]. When exposed to ambient humidity, it rapidly absorbs water to form hydrates. This causes severe physical clumping and drastically alters the effective molecular weight of the bulk powder. If used in this state, researchers will introduce significant stoichiometric errors into downstream synthetic reactions (e.g., amidation or alkylation steps)[2].

Q: Can I store the compound at room temperature? A: While the compound can tolerate room temperature for short-term shipping (less than 2 weeks), long-term storage must be maintained at 2–8°C[3]. Prolonged exposure to temperatures above 25°C induces thermal stress, which can lead to micro-decomposition. This degradation pathway releases toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride (HCl)[4].

Q: Why is Argon preferred over Nitrogen for purging the storage vials? A: Argon is denser than air (and Nitrogen), allowing it to sink and effectively blanket the solid powder at the bottom of the vial. This creates a robust physical barrier against any residual oxygen or moisture in the headspace, preventing oxidative degradation of the secondary amine ring.

Degradation & Environmental Stressors

Understanding the causality between environmental exposure and chemical degradation is critical for preventing batch loss.

Degradation_Pathway A Piperidine-2-carboxylic acid HCl B Moisture Ingress (Hygroscopicity) A->B Exposure to Ambient Air C Thermal Stress (>25°C) A->C Improper Storage Temp D Hydrate Formation & Severe Clumping B->D H2O Absorption E Decomposition (NOx, COx, HCl release) C->E Heat / Oxidation F Stoichiometric Errors in Downstream Assays D->F Weighing Inaccuracy G Irreversible Loss of API Purity E->G Structural Degradation

Logical mapping of environmental stressors to degradation outcomes.

Troubleshooting Guide

Issue: The powder has formed hard clumps inside the vial. Is it ruined? Root Cause: Moisture ingress leading to localized hydrate formation. Resolution: It is not chemically ruined, but it cannot be used immediately for precision synthesis. Transfer the clumped material to a vacuum desiccator containing a strong desiccant (e.g., Phosphorus pentoxide, P2​O5​ ). Run the desiccation protocol (see Section 5) to strip the unbound water. Do not forcefully crush the clumps in ambient air, as the increased surface area will only accelerate further moisture absorption.

Issue: The powder has shifted from white to a yellowish tint. What happened? Root Cause: Discoloration indicates chemical degradation, typically oxidation of the piperidine ring or thermal decomposition[4]. Resolution: Discard the batch. Unlike moisture absorption, oxidative degradation breaks the molecular structure and creates irreversible impurities. Using discolored material will contaminate your downstream drug development assays and yield false positives/negatives in biological screening.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to downstream synthesis unless the validation criteria are met.

Storage_Workflow S1 1. Bulk Receipt & Inspection S2 2. Transfer to Glove Box (Ar/N2) S1->S2 S3 3. Aliquot into Amber Vials S2->S3 S4 4. Purge Headspace with Argon S3->S4 S5 5. Seal with PTFE Septa S4->S5 S6 6. Store at 2-8°C in Desiccator S5->S6

Step-by-step workflow for aliquoting and storing hygroscopic HCl salts.

Protocol A: Aliquoting and Inert Storage Preparation

Purpose: To divide bulk material into single-use aliquots, minimizing repeated exposure to atmospheric moisture and oxygen.

  • Preparation: Pre-dry amber glass vials and PTFE-lined caps in an oven at 110°C for 2 hours. Allow them to cool inside a desiccator.

  • Atmosphere Control: Transfer the bulk piperidine-2-carboxylic acid hydrochloride and the dried vials into a glove box purged with Argon.

  • Aliquoting: Weigh the required mass for single experiments into each amber vial.

  • Purging: Even inside the glove box, gently purge the headspace of each vial with a direct stream of Argon for 5 seconds to ensure the heavier gas displaces any trace impurities.

  • Sealing & Storage: Cap tightly with PTFE-lined septa. Remove from the glove box and store in a secondary desiccator kept in a 2–8°C refrigerator[3].

  • Self-Validation Check: Utilize a digital relative humidity (RH) sensor inside the glove box. The protocol is only validated and safe to execute if the RH reads < 1% continuously during the aliquoting process.

Protocol B: Desiccation and Moisture Recovery

Purpose: To recover clumped, moisture-compromised material without inducing thermal degradation.

  • Mechanical Disruption: Inside a glove box, gently break up the clumps using a sterile agate mortar and pestle.

  • Desiccation Setup: Transfer the powder to a pre-weighed glass petri dish. Place the dish into a high-vacuum desiccator containing fresh P2​O5​ .

  • Vacuum Application: Apply high vacuum (< 1 mbar) at strictly room temperature (do not apply heat, as this will trigger HCl release). Leave for 24–48 hours.

  • Backfilling: Backfill the desiccator with Argon before opening.

  • Self-Validation Check: Weigh the petri dish at 12-hour intervals. The desiccation is validated as complete only when the mass stabilizes ( Δm<0.1 mg between successive weighings). This proves mathematically that all unbound water has been stripped from the hygroscopic lattice.

References

Sources

Optimization

Minimizing side reactions during piperidine-2-carboxylic acid hydrochloride esterification

Introduction Esterification of piperidine-2-carboxylic acid (pipecolic acid) to form its hydrochloride ester is a fundamental transformation in peptide synthesis and drug development. However, researchers frequently enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Esterification of piperidine-2-carboxylic acid (pipecolic acid) to form its hydrochloride ester is a fundamental transformation in peptide synthesis and drug development. However, researchers frequently encounter side reactions such as racemization, diketopiperazine (DKP) formation, and hazardous thermal runaways during scale-up. This technical support guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, stereopure esterification.

Section 1: Troubleshooting Guide & Causal Analysis

Issue 1: Sudden Exotherms and Bumping During Thionyl Chloride Addition

  • Symptom: When scaling up the reaction using thionyl chloride (SOCl₂) and methanol, the reaction mixture suddenly boils over upon warming to room temperature.

  • Causality: Traditional protocols recommend adding SOCl₂ to the amino acid/alcohol suspension at temperatures below 10°C. At these low temperatures, the reaction kinetics are sluggish. Consequently, unreacted SOCl₂ accumulates in the mixture. When the temperature is subsequently raised, the accumulated reagents react simultaneously, leading to a sudden, uncontrollable spike in temperature and rapid evolution of SO₂ and HCl gases [1].

  • Solution: Modify the addition protocol. Instead of low-temperature pooling, add SOCl₂ continuously or intermittently to the reaction mixture maintained at an internal temperature of 20°C to 60°C (optimally 35°C–60°C). This ensures the SOCl₂ is consumed immediately upon addition, preventing accumulation and allowing for safe, predictable gas evolution [1].

Issue 2: Loss of Stereochemical Integrity (Racemization)

  • Symptom: Chiral HPLC analysis of the isolated (R)- or (S)-piperidine-2-carboxylic acid methyl ester reveals a significant drop in enantiomeric excess (ee).

  • Causality: The chiral center at the C2 position of pipecolic acid is susceptible to epimerization. Under strongly acidic conditions combined with prolonged heating (reflux), the protonated carbonyl can undergo enolization. The rigid nature of the piperidine ring alters electrostatic interactions, which can facilitate enolization and subsequent racemization compared to acyclic amino acids [2].

  • Solution: Transition to a milder esterification activating agent. Trimethylsilyl chloride (TMSCl) in methanol at room temperature provides an excellent alternative. TMSCl reacts with methanol to generate anhydrous HCl in situ while simultaneously silylating the carboxylate to form a highly reactive silyl ester intermediate, which is rapidly displaced by methanol. This method proceeds at room temperature (12–24 hours) and is proven to suppress racemization completely [3].

Issue 3: Diketopiperazine (DKP) Formation

  • Symptom: Formation of an insoluble byproduct and low yield of the desired ester. Mass spectrometry indicates a dimerized mass (-2 H₂O).

  • Causality: Diketopiperazine formation is a thermodynamically driven intramolecular cyclization. If the piperidine nitrogen is not fully protonated (i.e., exists as a free base), its secondary amine acts as a nucleophile. It attacks the ester carbonyl of another molecule, forming a highly stable, low-strain six-membered DKP ring. This is particularly problematic for proline and pipecolic acid derivatives due to their inherent turn-inducing conformations that bring the reactive centers into close proximity[4].

  • Solution: Maintain strictly acidic conditions throughout the reaction and isolation phases. Never perform a basic aqueous workup. Isolate the product exclusively as the hydrochloride salt by concentrating the reaction mixture under reduced pressure or precipitating it with an anti-solvent.

Section 2: Experimental Protocols

Note: These protocols are designed as self-validating systems; successful execution at intermediate steps guarantees the safety and yield of the final product.

Protocol A: Scalable Thionyl Chloride Method (Industrial/Process Scale)

Objective: Synthesize piperidine-2-carboxylic acid methyl ester hydrochloride safely at >100g scale.

  • Preparation: Suspend 1.0 equivalent of piperidine-2-carboxylic acid in 10 volumes of anhydrous methanol in a jacketed reactor equipped with a scrubber system.

  • Temperature Control: Heat the suspension to an internal temperature of 40°C.

  • Controlled Addition: Begin dropwise addition of 1.2 equivalents of SOCl₂.

    • Self-Validation Check: Monitor the internal temperature and gas evolution. The temperature should remain stable (controlled by jacket cooling) and gas evolution should cease almost immediately after pausing the addition. If gas evolution is delayed, stop addition and verify temperature [1].

  • Aging: Once addition is complete, stir the mixture at 40°C for an additional 2 hours until TLC/HPLC indicates complete conversion.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove unreacted methanol, SOCl₂, and dissolved gases. Triturate the resulting solid with cold acetone or diethyl ether, filter, and dry under vacuum to yield the hydrochloride salt.

Protocol B: Mild TMSCl Method (Discovery/Lab Scale)

Objective: Synthesize stereopure (R)- or (S)-piperidine-2-carboxylic acid methyl ester hydrochloride.

  • Preparation: Place 1.0 equivalent of the chiral pipecolic acid in an oven-dried round-bottom flask under an inert atmosphere.

  • Activation: Slowly add 2.0 to 3.0 equivalents of freshly distilled Trimethylchlorosilane (TMSCl). Stir for 5 minutes.

  • Esterification: Add anhydrous methanol (approx. 10 mL per gram of substrate). The mixture will initially form a suspension and gradually become a clear solution.

  • Reaction: Stir at strictly room temperature (20-25°C) for 12 to 24 hours.

    • Self-Validation Check: The lack of external heating guarantees the preservation of the chiral center [3].

  • Isolation: Evaporate the volatiles on a rotary evaporator. The resulting white crystalline solid is the pure ester hydrochloride. No further purification is typically required.

Section 3: Quantitative Data & Method Comparison

The following table summarizes the performance metrics of various esterification methodologies applied to pipecolic acid and related cyclic amino acids.

Esterification MethodReagentsOperating TempTypical YieldRacemization RiskScalability / Safety
Traditional SOCl₂ SOCl₂, MeOH0°C Reflux85-90%ModerateLow (High risk of sudden exotherm)
Modified SOCl₂ [1]SOCl₂, MeOH35°C - 60°C90-95%Low-ModerateHigh (Controlled kinetics)
TMSCl Method [3]TMSCl, MeOHRoom Temp92-98%Zero Moderate (High reagent cost)
Acetyl Chloride [5]AcCl, MeOH0°C Room Temp85-92%LowModerate (AcCl is highly volatile)

Section 4: Decision Workflow for Esterification Strategy

EsterificationWorkflow Start Piperidine-2-carboxylic acid Esterification Scale What is the required reaction scale? Start->Scale LabScale Lab / Discovery Scale (< 100g) Scale->LabScale IndScale Process / Industrial Scale (> 100g) Scale->IndScale Risk Is strict retention of stereochemistry critical? LabScale->Risk SOCl2 SOCl2 / MeOH Method (Continuous Addition) IndScale->SOCl2 Yes Yes (e.g., API synthesis) Risk->Yes No No / Racemic starting material Risk->No TMSCl TMSCl / MeOH Method (Room Temp, 12-24h) Yes->TMSCl AcCl Acetyl Chloride / MeOH (In situ HCl generation) No->AcCl Product Product: Ester Hydrochloride (High Yield & Purity) TMSCl->Product AcCl->Product Control Add SOCl2 at 35-60°C to prevent accumulation SOCl2->Control Control->Product

Logical decision matrix for selecting the optimal pipecolic acid esterification method.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use Acetyl Chloride instead of Thionyl Chloride to avoid sulfur byproducts? A: Yes. Acetyl chloride reacts violently with methanol to generate anhydrous HCl and methyl acetate as a byproduct. By carefully adding acetyl chloride to methanol at 0°C (creating a methanolic HCl solution), and subsequently adding the pipecolic acid, you can achieve excellent esterification without SO₂ gas generation [5]. The methyl acetate byproduct is easily removed during rotary evaporation.

Q: Why did my product turn into a gel during concentration? A: Gelation often indicates the onset of polymerization or DKP formation, usually caused by a loss of the hydrochloride salt (e.g., if the solvent contained moisture that hydrolyzed the acid catalyst, or if a weak base was inadvertently introduced). Ensure all solvents are strictly anhydrous and the system remains highly acidic until the powder is fully isolated.

Q: Is it necessary to protect the secondary amine with a Boc or Fmoc group prior to esterification? A: No, it is not necessary if you are utilizing the methods described above. The strongly acidic conditions (whether from SOCl₂, TMSCl, or AcCl) ensure the secondary amine remains protonated as an ammonium salt (NH₂⁺). This protonation completely deactivates the amine's nucleophilicity, preventing it from interfering with the carboxylate activation and esterification process.

References

  • Method for producing amino acid ester hydrochloride. Source: google.com (JP4356292B2).
  • Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions | Organic Letters. Source: acs.org.
  • A Convenient Synthesis of Amino Acid Methyl Esters. Source: nih.gov.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega. Source: acs.org.
  • What is the alternate process for preparing ester hydrochloride? - ResearchGate. Source: researchgate.net.

Reference Data & Comparative Studies

Validation

Comparative analysis of piperidine-2-carboxylic acid hydrochloride and piperidine-3-carboxylic acid

An In-depth Analysis of Piperidine-2-carboxylic acid vs. Piperidine-3-carboxylic acid for Researchers and Drug Developers The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis of Piperidine-2-carboxylic acid vs. Piperidine-3-carboxylic acid for Researchers and Drug Developers

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of natural products and FDA-approved drugs.[1][2][3] This six-membered saturated heterocycle offers a versatile, three-dimensional framework that can be tailored to interact with biological targets, often improving pharmacokinetic properties like solubility and metabolic stability.[3] Among its simplest and most valuable derivatives are the isomeric piperidine carboxylic acids. The seemingly minor shift of a single carboxyl group from the 2-position to the 3-position creates two molecules—piperidine-2-carboxylic acid (pipecolic acid) and piperidine-3-carboxylic acid (nipecotic acid)—with profoundly different chemical personalities and biological roles.

This guide provides a comparative analysis of these two critical building blocks, moving from fundamental physicochemical properties to their synthesis, reactivity, and applications in drug discovery. We will explore the causality behind their divergent behaviors, supported by experimental data and protocols, to arm researchers with the insights needed to select the appropriate isomer for their specific application.

Part 1: Physicochemical and Structural Properties

The fundamental difference between piperidine-2-carboxylic acid and piperidine-3-carboxylic acid lies in the spatial relationship between the carboxylic acid and the secondary amine. The former is an α-amino acid, while the latter is a β-amino acid. This distinction influences everything from melting point to biological function. Piperidine-2-carboxylic acid is commonly supplied as a hydrochloride salt to enhance its stability and handling.[4][5]

Table 1: Comparative Physicochemical Properties

PropertyPiperidine-2-carboxylic acid hydrochloridePiperidine-3-carboxylic acid
Structure alt text alt text
IUPAC Name (2S)-piperidine-2-carboxylic acid;hydrochloride[4]Piperidine-3-carboxylic acid[6]
Common Names L-Pipecolic acid hydrochloride[4], Homoproline[7][8]Nipecotic acid[9][10]
CAS Number 2133-33-7[4]498-95-3 (for Nipecotic acid)
Molecular Formula C₆H₁₂ClNO₂[4]C₆H₁₁NO₂[11]
Molecular Weight 165.62 g/mol [4][6]129.16 g/mol [11][12]
Appearance White or colorless solid[13]Off-white to white crystals[11]
Melting Point Not available251-255 °C[12] (decomposes)[11]

Part 2: Synthesis and Chemical Reactivity

The most direct and common industrial synthesis for both isomers involves the catalytic hydrogenation of their aromatic precursors, pyridine-2-carboxylic acid (picolinic acid) and pyridine-3-carboxylic acid (nicotinic acid), respectively.[9]

Comparative Synthesis: Catalytic Hydrogenation

The choice of catalyst and reaction conditions is critical for achieving high yield and purity. Catalysts like palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) are frequently employed due to their high activity.[9]

G cluster_start Starting Material cluster_process Process cluster_product Product start_2 Pyridine-2-carboxylic acid (Picolinic Acid) process Catalytic Hydrogenation (H₂, Catalyst, Solvent, Heat/Pressure) start_2->process Route A start_3 Pyridine-3-carboxylic acid (Nicotinic Acid) start_3->process Route B prod_2 Piperidine-2-carboxylic acid process->prod_2 yields prod_3 Piperidine-3-carboxylic acid process->prod_3 yields

Experimental Protocol: General Hydrogenation of Pyridine Carboxylic Acids

This protocol is a generalized representation. Specific conditions, particularly temperature and pressure, must be optimized for each substrate and scale.

  • Vessel Preparation : To a high-pressure hydrogenation vessel, add the appropriate starting material: pyridine-2-carboxylic acid or pyridine-3-carboxylic acid (1.0 eq).

  • Catalyst Addition : Add a suitable catalyst, such as 5-10% Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂), typically at a loading of 1-5 mol%.

  • Solvent : Add a suitable solvent, such as water, methanol, or acetic acid, to dissolve or suspend the starting material.

  • Inerting : Seal the vessel and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation : Pressurize the vessel with hydrogen gas (H₂) to the target pressure (e.g., 50-150 psi). Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[9]

  • Monitoring : Monitor the reaction progress by observing hydrogen uptake or by analytical methods like TLC or HPLC.

  • Work-up : Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation : Concentrate the filtrate under reduced pressure. The product can be isolated by crystallization, often by adjusting the pH of the solution. For piperidine-2-carboxylic acid, treatment with HCl is used to precipitate the hydrochloride salt.

Expertise & Experience: Causality Behind Experimental Choices

  • Catalyst Choice : Platinum-based catalysts are highly active but can be less selective, while palladium catalysts often offer a good balance of activity and selectivity.[9] The choice depends on the specific substrate and desired purity profile.

  • Solvent : The reaction is often performed in water or acidic media to ensure the pyridine nitrogen is protonated. This protonation helps to prevent catalyst poisoning by the basic nitrogen atom.[14]

  • Safety : Catalytic hydrogenation is a potentially hazardous procedure. Proper inerting is crucial to prevent the formation of explosive mixtures of hydrogen and air. The catalyst, especially after the reaction, can be pyrophoric and must be handled with care, typically kept wet with solvent until it can be safely quenched.

Comparative Reactivity in Derivatization

The positional isomerism dictates the reactivity of these molecules in subsequent synthetic steps.

  • Piperidine-2-carboxylic acid : As an α-amino acid, it is prone to chelation with metal reagents, which can influence reactivity. Steric hindrance from the adjacent ring structure can also play a role in reactions at the carboxyl group.

  • Piperidine-3-carboxylic acid : As a β-amino acid, the amine and carboxylic acid groups are more sterically and electronically independent. This generally leads to more predictable reactivity in standard transformations like amide coupling.

A common synthetic step is the protection of the piperidine nitrogen, often with a tert-butyloxycarbonyl (Boc) group, before performing coupling reactions on the carboxylic acid.

Experimental Protocol: Amide Coupling of N-Boc-piperidine-3-carboxylic acid

This protocol is adapted from a standard procedure for synthesizing piperidine-3-carboxamides and demonstrates a typical workflow.[15][16]

  • Activation : To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).[15]

  • Base Addition : Add a non-nucleophilic base, for example, N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the mixture and stir at room temperature for 15-30 minutes to form the activated ester.[15]

  • Nucleophilic Attack : Add the desired amine (e.g., a solution of ammonia in methanol or another primary/secondary amine) (2.0 eq) dropwise to the reaction mixture.[15]

  • Reaction : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Dilute the reaction mixture with DCM and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired amide.

Part 3: Biological Significance & Applications

The distinct structures of these isomers lead to their engagement in entirely different biological pathways and applications.

Piperidine-2-carboxylic acid (Pipecolic Acid): The Chiral Building Block

Pipecolic acid is a non-proteinogenic amino acid derived from the metabolism of lysine.[13] Its primary significance in drug discovery is as a versatile chiral building block. Its rigid, cyclic structure makes it an excellent scaffold for constraining the conformation of peptides or for use as a starting material in the synthesis of complex chiral molecules.[9] For instance, it is a key intermediate in the synthesis of local anesthetics like ropivacaine.[9] Elevated levels of pipecolic acid in the body are associated with certain metabolic disorders, such as pipecolic acidemia.[13]

Piperidine-3-carboxylic acid (Nipecotic Acid): The Neuromodulator

Nipecotic acid is best known for its role as an inhibitor of γ-aminobutyric acid (GABA) uptake.[9] GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking GABA transporters (GATs), nipecotic acid increases the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is of significant interest for developing treatments for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1] While nipecotic acid itself has limited therapeutic use due to poor blood-brain barrier penetration, its scaffold is a foundational template for designing more potent and selective GABA uptake inhibitors and other neurologically active agents.[1][17] Derivatives have been explored for anticonvulsant, anti-Alzheimer's, and anti-osteoporosis activities.[17][18]

GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GAT GABA Transporter (GAT) Reuptake Channel GABA->GAT:port Reuptake Receptor GABA Receptor GABA->Receptor Binds & Inhibits Neuron Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT Blocks

Table 2: Comparative Applications in Drug Discovery

FeaturePiperidine-2-carboxylic acid (Pipecolic Acid)Piperidine-3-carboxylic acid (Nipecotic Acid)
Primary Role Chiral building block, non-proteinogenic amino acid.[9][13]Bioactive scaffold, GABA uptake inhibitor.[1][9]
Key Biological Activity Incorporated into larger molecules to impart specific conformations.Modulates neurotransmission by increasing synaptic GABA levels.[9]
Therapeutic Areas Anesthetics (e.g., Ropivacaine), Peptide Mimetics, Asymmetric Synthesis.[9]Neuroscience (Anticonvulsants, Epilepsy), potential in Alzheimer's, Osteoporosis.[1][17][18]
Example Derivatives Ropivacaine, Thioridazine.[9]Tiagabine (a derivative), various experimental anticonvulsants and platelet aggregation inhibitors.[1][10][19]

Conclusion

The cases of piperidine-2-carboxylic acid and piperidine-3-carboxylic acid serve as a powerful illustration of the principles of positional isomerism in medicinal chemistry. The shift of a carboxyl group from the alpha to the beta position relative to the ring nitrogen transforms the molecule from a structurally important chiral building block (pipecolic acid) into a potent neuromodulatory agent (nipecotic acid). For the researcher and drug developer, understanding these fundamental differences is paramount. The choice between these two isomers is not arbitrary but a critical design decision that will dictate the synthetic strategy, chemical reactivity, and ultimate biological application of the resulting molecules. As the demand for more sophisticated and specific therapeutics grows, these humble yet powerful piperidine scaffolds will undoubtedly continue to play a central role in the future of drug discovery.

References

  • PMC. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available from: [Link]

  • ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Available from: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]

  • ChemBK. 3-Piperidinecarboxylic acid. Available from: [Link]

  • ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Available from: [Link]

  • PubChem. Piperidine-3-carboxylic acid hydrochloride. Available from: [Link]

  • ACS Publications. Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]

  • ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Available from: [Link]

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

  • PubMed. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Available from: [Link]

  • ACS Omega. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]

  • PubMed. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Available from: [Link]

  • PrepChem.com. Synthesis of 2-piperidine carboxylic acid. Available from: [Link]

  • Dove Press. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Available from: [Link]

  • Wikipedia. Pipecolic acid. Available from: [Link]

  • Academic Journals. Antimicrobial and antioxidant activities of piperidine derivatives. Available from: [Link]

  • PubChem. Pipecolic acid hydrochloride, (-)-. Available from: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • Golm Metabolome Database. Synonyms of Piperidine-2-carboxylic acid. Available from: [Link]

  • Cheméo. Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). Available from: [Link]

  • NIST WebBook. 2-Piperidinecarboxylic acid. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • PubChem. 1-(2-Oxo-2-phenyl-acetyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester. Available from: [Link]

  • ResearchGate. The structures of piperidine-3-carboxylic acid (I) and tiagabine (II). Available from: [Link]

Sources

Comparative

A Comprehensive Comparison Guide: Chiral Catalysts for the Asymmetric Synthesis of Piperidine-2-Carboxylic Acid

Executive Summary Piperidine-2-carboxylic acid (pipecolic acid) is a privileged non-proteinogenic α -amino acid scaffold integral to the synthesis of local anesthetics (e.g., ropivacaine, bupivacaine), immunosuppressants...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine-2-carboxylic acid (pipecolic acid) is a privileged non-proteinogenic α -amino acid scaffold integral to the synthesis of local anesthetics (e.g., ropivacaine, bupivacaine), immunosuppressants (e.g., rapamycin), and human leukocyte elastase inhibitors . Establishing the C2 stereocenter with high enantiomeric excess (ee) is a critical quality attribute in drug development.

This guide objectively compares the three primary catalytic paradigms—transition metal catalysis, organocatalysis, and biocatalysis—providing mechanistic causality, quantitative performance data, and self-validating experimental protocols to guide process chemistry decisions .

Pathways Start Prochiral Precursors (Enamines, Aldehydes, Imines) TM Transition Metal Catalysis (e.g., Rh-DuPHOS) Start->TM H2, Chiral Ligands Org Organocatalysis (e.g., L-Proline) Start->Org Chiral Amines Bio Biocatalysis (e.g., Reductases) Start->Bio Whole Cells / Enzymes Int1 Asymmetric Hydrogenation TM->Int1 Int2 Enamine/Iminium Activation Org->Int2 Int3 Enzymatic Asymmetric Reduction Bio->Int3 Prod Enantiopure Pipecolic Acid (>95% ee) Int1->Prod Int2->Prod Int3->Prod

Fig 1: Divergent catalytic pathways for the asymmetric synthesis of pipecolic acid.

Mechanistic Evaluation of Catalyst Classes

Transition Metal Catalysis (Rhodium-Based Systems)

Rhodium complexes bearing chiral phosphine ligands (e.g., DuPHOS, BINAP) are the industry standard for the asymmetric hydrogenation of cyclic enamides and tetrasubstituted enamines [[1]]([Link]).

  • Causality & Stereocontrol: The high enantioselectivity stems from the rigid C2​ -symmetric environment created by the chiral ligand. When the prochiral cyclic enamide coordinates to the Rh center, the steric bulk of the ligand (e.g., the ethyl groups in Et-DuPHOS) blocks one face of the substrate. This forces the migratory insertion of hydride to occur exclusively from the unhindered face, translating ligand chirality into product chirality with >95% ee .

Organocatalysis (L-Proline & Phase-Transfer Catalysts)

Organocatalysis offers a metal-free alternative, crucial for late-stage pharmaceutical synthesis where heavy metal tracking is a regulatory burden.

  • Causality (L-Proline): L-proline acts as a bifunctional catalyst. The secondary amine condenses with a linear aldehyde to form an electron-rich enamine. Simultaneously, the carboxylic acid moiety acts as a Brønsted acid, hydrogen-bonding with the incoming electrophile (e.g., an azodicarboxylate). This highly ordered, rigidified Zimmerman-Traxler-type transition state directs electrophilic attack to a single enantiotopic face, routinely achieving >99% ee before subsequent cyclization .

  • Causality (Phase-Transfer): Chiral phase-transfer catalysts (PTCs), such as Maruoka-type quaternary ammonium salts, form a tight chiral ion pair with the enolate of a glycine Schiff base, shielding one face during alkylation with dihalides to form the piperidine ring [[2]]([Link]).

ProlineMech Ald Aldehyde Substrate Enamine Chiral Enamine Intermediate Ald->Enamine Pro L-Proline Catalyst Pro->Enamine Condensation Amination Electrophilic α-Amination Enamine->Amination Azodicarboxylate Cyclization HWE Olefination & Cyclization Amination->Cyclization HWE Reagents Prod (R)-Pipecolic Acid Derivative Cyclization->Prod >99% ee

Fig 2: Mechanistic workflow of L-proline catalyzed α-amination and cyclization.

Biocatalysis (Enzymatic Reduction)

Chemoenzymatic approaches leverage the evolutionary perfection of enzyme active sites for absolute stereocontrol.

  • Causality: Enzymes like Δ1 -piperideine-2-carboxylate reductase (from Pseudomonas putida) provide a perfectly contoured chiral pocket . The substrate is anchored via hydrogen bonds and electrostatic interactions, orienting the imine bond such that hydride transfer from the NAD(P)H cofactor occurs with absolute facial selectivity, yielding L-pipecolic acid with >99% ee .

Quantitative Performance Comparison

Catalyst SystemCatalyst TypeTypical YieldEnantiomeric Excess (ee)Key AdvantagePrimary Limitation
[(COD)Rh(DuPHOS)]OTf Transition Metal85–95%>95%High turnover number (TON), highly scalable for industrial useRequires high-pressure H2​ and strict anaerobic conditions
L-Proline Organocatalyst70–85%>99%Inexpensive, metal-free, operates under mild ambient conditionsRequires stoichiometric coupling reagents; moderate TON
Chiral PTC (Maruoka) Organocatalyst80–88%88–95%Excellent for direct alkylation of glycine Schiff basesCatalyst synthesis can be multi-step and expensive
Δ1 -P2C Reductase Biocatalyst>90%>99%Aqueous media, perfect stereoselectivity, green chemistryHighly substrate-specific; requires continuous cofactor recycling

Validated Experimental Protocols

Protocol A: Rh-DuPHOS Catalyzed Asymmetric Hydrogenation

This protocol utilizes transition metal catalysis to reduce cyclic enamides. The system is self-validating through visual complexation cues and strict analytical checkpoints.

  • Preparation: In a nitrogen-filled glovebox, dissolve the prochiral cyclic enamide precursor (1.0 mmol) in 10 mL of anhydrous, degassed benzene.

  • Catalyst Addition: Add 1 mol% of [(COD)Rh-((S,S)-Et-DuPHOS)]OTf.

    • Self-Validation Checkpoint: The solution will exhibit a distinct color change (typically shifting to a deep orange/red), confirming the formation of the active Rh-substrate complex.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize with H2​ gas to 0.34 MPa. Stir vigorously at 25°C for 18 hours.

  • Monitoring: Vent the H2​ gas safely. Extract a 50 μ L aliquot, filter through a micro-silica plug, and analyze via chiral GC/HPLC.

    • Self-Validation Checkpoint: Proceed to workup only when the chromatogram shows complete consumption of the starting material and an ee of >95% .

  • Workup: Filter the bulk mixture through a short silica pad (eluting with EtOAc) to remove the metal catalyst, followed by solvent evaporation to yield the enantiopure cyclic α -amino acid derivative .

Protocol B: L-Proline Catalyzed α -Amination and Cyclization

This protocol leverages organocatalysis to build the piperidine ring from a linear aldehyde, avoiding heavy metals entirely.

  • Enamine Formation: Dissolve the starting functionalized aldehyde (1.0 mmol) in 5 mL of anhydrous CH2​Cl2​ at 0°C. Add 10 mol% L-proline.

  • Electrophilic Addition: Slowly add dibenzyl azodicarboxylate (1.1 mmol) dropwise. Stir for 3 hours at 0°C.

    • Self-Validation Checkpoint: Reaction progress is visually tracked; the disappearance of the distinct yellow color of the azodicarboxylate indicates complete consumption of the electrophile. TLC should confirm a single new spot.

  • Olefination/Cyclization: To the same pot, add Horner-Wadsworth-Emmons (HWE) reagents (triethyl phosphonoacetate and DBU) to trap the intermediate and induce cyclization into the piperidine framework .

  • Purification: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via flash chromatography.

    • Self-Validation Checkpoint: Chiral HPLC must confirm >99% ee before utilizing the intermediate for downstream API synthesis.

Strategic Selection Guide

  • For Industrial Scale-Up: Rh-DuPHOS or Ru-BINAP systems are preferred due to their high turnover numbers and established scalability in continuous flow or batch reactors, provided high-pressure infrastructure is available.

  • For Late-Stage Pharmaceutical Derivatization: L-Proline or chiral PTCs are superior. They eliminate the risk of heavy metal contamination in the final Active Pharmaceutical Ingredient (API) and operate under mild, bench-stable conditions.

  • For Green Chemistry & Absolute Purity: Biocatalytic reduction using reductases is unmatched in stereoselectivity and environmental profile, though it is best suited for specific, unhindered substrates where cofactor recycling (e.g., via glucose dehydrogenase) is optimized.

References

  • Asymmetric syntheses of pipecolic acid and derivatives. Amino Acids (1999). URL: [Link]

  • An Efficient Synthesis of Enantiomerically Pure (R)-Pipecolic Acid, (S)-Proline, and Their N-Alkylated Derivatives. ResearchGate (2025). URL:[Link]

  • Enzymatic Synthesis of L-Pipecolic Acid by Δ1 -Piperideine-2-carboxylate Reductase from Pseudomonas putida. Bioscience, Biotechnology, and Biochemistry (2006). URL:[Link]

  • One-Pot Tandem Enantioselective Hydrogenation—Hydroformylation Synthesis of Cyclic α -Amino Acids. European Journal of Organic Chemistry (2001). URL:[Link]

  • Organic & Biomolecular Chemistry: Phase-transfer catalyzed asymmetric alkylation. RSC Publishing (2013). URL:[Link]

Sources

Validation

Spectroscopic comparison of piperidine-2-carboxylic acid hydrochloride enantiomers

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing enantiomers of non-proteinogenic amino acids. Piperidine-2-carboxylic acid (commonly known as pipecolic acid) and its hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing enantiomers of non-proteinogenic amino acids. Piperidine-2-carboxylic acid (commonly known as pipecolic acid) and its hydrochloride salt form a critical chiral scaffold in the development of local anesthetics (e.g., ropivacaine, bupivacaine) and complex macrocyclic immunosuppressants (e.g., rapamycin). Because the stereochemistry of the piperidine ring dictates target-protein binding affinity and toxicity, rigorous differentiation of its (R)- and (S)-enantiomers is mandatory.

This guide provides an objective, data-driven comparison of the spectroscopic modalities used to discriminate pipecolic acid hydrochloride enantiomers, emphasizing the mechanistic causality behind each technique and providing self-validating experimental protocols.

Spectroscopic Modalities: Causality and Selection Criteria

Vibrational Circular Dichroism (VCD) vs. Electronic Circular Dichroism (ECD)

The Causality: Pipecolic acid lacks an extended π-conjugated system. Its primary UV absorption stems from the weak n→π* transition of the carboxylic acid group (around 210 nm), which often overlaps with the UV cutoffs of common solvents. Consequently, ECD requires pre-column derivatization with a UV-active chromophore to yield strong Cotton effects.

Conversely, VCD probes the differential absorption of left and right circularly polarized infrared light during vibrational transitions (e.g., C=O stretching, N-H bending). VCD is highly advantageous because it requires no derivatization, UV-Vis chromophores, or single crystals[1]. The absolute configuration can be directly assigned by comparing the experimental mid-IR VCD spectrum with Density Functional Theory (DFT) calculations[2].

Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDA)

The Causality: In an achiral environment, the ¹H and ¹³C NMR spectra of (R)- and (S)-piperidine-2-carboxylic acid hydrochloride are perfectly superimposable[3]. To achieve spectroscopic discrimination, the enantiomers must be converted into diastereomers. By reacting the secondary amine with a Chiral Derivatizing Agent (CDA) such as Mosher's acid chloride ((S)-MTPA-Cl), the resulting diastereomeric amides exhibit distinct chemical shifts (Δδ). The magnetic anisotropy of the MTPA phenyl ring creates a shielding cone; depending on the absolute configuration of the pipecolic acid stereocenter, different protons on the piperidine ring fall into this cone and shift upfield, allowing for precise determination of the enantiomeric excess (ee).

Analytical Workflow

ChiralWorkflow A Piperidine-2-carboxylic acid HCl Enantiomeric Mixture B Sample Preparation (Desalting & Free Base Generation) A->B C1 Chiroptical Analysis (VCD / ECD) B->C1 C2 NMR Spectroscopy (CDA Derivatization) B->C2 D1 Ab Initio DFT Calculations (Conformational Search) C1->D1 D2 Diastereomeric Peak Integration (e.g., MTPA Amides) C2->D2 E Absolute Configuration & Enantiomeric Excess (ee) Determination D1->E D2->E

Analytical workflow for the spectroscopic resolution of pipecolic acid enantiomers.

Experimental Protocols

Protocol 1: VCD Spectral Acquisition and DFT Validation

Rationale: VCD signals are typically 10−4 to 10−5 times weaker than standard IR absorbance. High concentrations and optimized path lengths are required to prevent signal attenuation.

  • Sample Preparation: Dissolve 10-15 mg of the enantiomerically pure pipecolic acid hydrochloride in 0.2 mL of D₂O (to avoid H₂O bending interference at ~1640 cm⁻¹) or DMSO-d₆.

  • Cell Assembly: Inject the solution into a BaF₂ or CaF₂ transmission cell with a path length of 50-100 μm.

  • Acquisition: Use an FT-IR spectrometer equipped with a Photoelastic Modulator (PEM) optimized for the 1400 cm⁻¹ region. Collect both IR and VCD spectra at a resolution of 4 cm⁻¹ for 4-8 hours to ensure a high signal-to-noise ratio.

  • Self-Validation Check: Acquire spectra for both the putative (R) and (S) batches. Subtract the solvent baseline. The resulting VCD spectra MUST be exact mirror images across the zero-absorbance line. Any deviation indicates baseline artifacts or achiral impurities.

  • Theoretical Correlation: Perform a conformational search using molecular mechanics, followed by DFT optimization (e.g., B3LYP/6-31G(d)). Compare the calculated rotational strengths with the experimental bands to assign the absolute configuration[1].

Protocol 2: NMR ee Determination via Mosher Amide Derivatization

Rationale: Covalent derivatization eliminates the concentration-dependent chemical shift variations often seen with non-covalent Chiral Solvating Agents (CSAs).

  • Free Base Generation: Neutralize 10 mg of piperidine-2-carboxylic acid hydrochloride with saturated aqueous NaHCO₃. Extract into CH₂Cl₂ and dry over anhydrous Na₂SO₄.

  • Derivatization: To the organic layer, add 1.5 equivalents of (S)-(+)-MTPA-Cl, followed by 2 equivalents of pyridine and a catalytic amount of DMAP. Stir at room temperature for 2 hours.

  • Quenching & Extraction: Wash with 1M HCl, then brine. Concentrate the organic layer under vacuum.

  • NMR Acquisition: Dissolve the crude residue in 0.6-0.7 mL of CDCl₃. Filter through a glass wool plug directly into a clean, dry 5 mm NMR tube to remove particulate matter[4]. Acquire ¹H and ¹⁹F NMR spectra at ≥400 MHz.

  • Self-Validation Check: In the ¹⁹F NMR spectrum, locate the CF₃ signals corresponding to the (R,S) and (S,S) diastereomers. The baseline must be perfectly phased and flat. The sum of the integrated areas of these two peaks must equal exactly 100%. The enantiomeric excess (ee) is calculated as ∣Areamajor​−Areaminor​∣ .

Comparative Data Presentation

To facilitate rapid decision-making, the performance metrics and spectral markers of the evaluated spectroscopic techniques are summarized below.

Table 1: Performance Comparison of Spectroscopic Techniques for Pipecolic Acid Enantiomers

TechniqueDerivatization Required?Analyte ConcentrationPrimary AdvantagePrimary Limitation
VCD NoHigh (0.1 - 0.5 M)Direct absolute configuration assignment without chromophores.Requires long acquisition times and complex DFT calculations.
ECD Yes (Chromophore)Low (μM range)Highly sensitive; rapid acquisition.Requires UV-active derivatization for pipecolic acid.
NMR (CDA) Yes (Covalent)Medium (~10-20 mM)Extremely precise ee quantification; routine instrumentation.Derivatization kinetics may induce kinetic resolution artifacts.
NMR (CSA) No (Non-covalent)Medium (~10-20 mM)Fast preparation; sample can be recovered.Complex peak overlapping; sensitive to moisture/concentration.

Table 2: Characteristic Spectral Markers

ModalityKey Spectral Region / NucleusExpected Observation for Enantiomeric Discrimination
VCD 1700 - 1750 cm⁻¹ (C=O stretch)Equal magnitude but opposite sign (bisignate Cotton effects).
VCD 1200 - 1400 cm⁻¹ (C-H bend)Fingerprint region mirror-image signals for (R) vs (S).
¹H-NMR (MTPA) α-proton (C2 position)Δδ ≈ 0.05 - 0.15 ppm separation between diastereomeric amides.
¹⁹F-NMR (MTPA) CF₃ groupDistinct singlets separated by ~0.1 - 0.5 ppm.

Conclusion & Best Practices

For the rigorous characterization of piperidine-2-carboxylic acid hydrochloride enantiomers, a multi-modal approach is recommended. VCD stands as the most robust, self-contained method for assigning absolute configuration due to its independence from UV-chromophores and crystallization requirements. However, for routine, high-throughput quantification of enantiomeric excess during process scale-up, ¹⁹F-NMR of Mosher amide derivatives remains the industry standard due to its sharp, distinct signals and lack of background interference. Ensure that all baseline corrections in VCD and phase corrections in NMR are strictly controlled to maintain the self-validating integrity of the data.

References

  • Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC. 1[1]

  • Corrigendum: Synthesis and Conformational Analysis of Efrapeptins - ResearchGate. 2[2]

  • (2R,3R)-3-HYDROXY-PIPERIDINE-2-CARBOXYLIC-ACID-HYDROCHLORIDE - SpectraBase. 3[3]

  • 2',6'-Pipecoloxylidide | 15883-20-2 - Benchchem. 4[4]

Sources

Comparative

Benchmarking Coupling Reagents for Piperidine-2-Carboxylic Acid Hydrochloride Derivatives: A Comprehensive Guide

As the demand for conformationally constrained peptidomimetics and complex active pharmaceutical ingredients (APIs) grows, the incorporation of cyclic, hindered amino acids like piperidine-2-carboxylic acid (pipecolic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for conformationally constrained peptidomimetics and complex active pharmaceutical ingredients (APIs) grows, the incorporation of cyclic, hindered amino acids like piperidine-2-carboxylic acid (pipecolic acid) has become increasingly critical. Functioning as a proline homologue, pipecolic acid introduces structural rigidity that enhances proteolytic stability and target affinity[1].

However, coupling pipecolic acid hydrochloride derivatives presents a dual challenge for synthetic chemists: steric hindrance and epimerization . Because the starting material is a hydrochloride salt, it requires base neutralization. The combination of an inherently slow coupling rate (due to the bulky piperidine ring) and the presence of a base creates the perfect storm for oxazolone-mediated racemization at the α -carbon[2].

As a Senior Application Scientist, I have structured this guide to objectively benchmark the performance of modern coupling reagents—specifically HATU, COMU, and DIC/Oxyma—when handling these difficult substrates. This guide explores the mechanistic causality behind reagent selection and provides a self-validating protocol to ensure stereochemical integrity.

The Mechanistic Challenge: Hindrance vs. Epimerization

When activating pipecolic acid, the bulky nature of the six-membered piperidine ring sterically shields the activated carbonyl, significantly reducing the rate of nucleophilic attack by the incoming amine[2].

Because the derivative is a hydrochloride salt, a tertiary amine base must be added to liberate the free amine or neutralize the system. If the activated ester remains unreacted for too long, the basic environment promotes the cyclization of the activated intermediate into a 5(4H)-oxazolone[2]. The α -proton of this oxazolone is highly acidic; its abstraction by the base leads to enolization and subsequent loss of stereochemical integrity, resulting in a mixture of L- and D-epimers[2].

G A Activated Pipecolic Acid (Chiral L-Isomer) B Oxazolone Intermediate (Achiral/Enolized) A->B Slow Coupling (Steric Hindrance) C Desired Peptide (Pure L-Isomer) A->C Fast Aminolysis (HATU/COMU) D Epimerized Peptide (D/L-Diastereomers) B->D Subsequent Aminolysis Base Base (e.g., DIPEA) Base->B Deprotonates alpha-Carbon

Mechanistic pathway of pipecolic acid activation, oxazolone epimerization, and peptide bond formation.

To mitigate this, the coupling reagent must generate a highly reactive ester to outpace oxazolone formation, and the choice of base must be optimized to prevent unnecessary deprotonation[2].

Benchmarking Coupling Reagents

We benchmark four primary coupling strategies based on their ability to handle hindered secondary cyclic amino acids while suppressing epimerization.

HATU / HOAt: The Traditional Gold Standard

HATU generates an extremely reactive 7-azabenzotriazole (OAt) ester. The pyridine nitrogen of the HOAt leaving group provides neighboring-group participation (anchimeric assistance), which drastically accelerates the coupling of hindered substrates like pipecolic acid[3].

  • Drawbacks: HATU is based on explosive benzotriazole chemistry[4]. Furthermore, if pre-activation is too long, uronium salts like HATU can react directly with the incoming amine to form an unreactive guanidino by-product, permanently capping the peptide chain[3].

COMU: The Modern Uronium Alternative

COMU is a third-generation uronium-type reagent based on the Oxyma Pure leaving group[4]. It matches or exceeds the coupling efficiency of HATU for sterically hindered sequences but operates via a different mechanism[4]. The morpholino group in COMU acts as an internal hydrogen-bond acceptor and a mild internal base, which allows reactions to proceed with less external base, directly reducing base-catalyzed epimerization[5].

  • Advantages: It is non-explosive, highly soluble, and significantly reduces the D-isomer impurity profile compared to HATU[5].

DIC / Oxyma Pure: The Additive Approach

For researchers avoiding uronium salts entirely (to prevent guanidinylation), the combination of diisopropylcarbodiimide (DIC) and Oxyma Pure is exceptional[6]. Oxyma Pure is a highly effective additive that suppresses racemization better than traditional HOBt and avoids the explosive risks of HOAt[6].

Quantitative Performance Comparison

The following table synthesizes experimental benchmarking data for the coupling of highly hindered, racemization-prone cyclic amino acid derivatives (representative of pipecolic acid and structurally constrained analogues)[5][6].

Coupling StrategyActive Ester GeneratedRelative Yield (%)Epimerization (D-Isomer %)Guanidinylation RiskSafety Profile
HATU / DIPEA OAt> 90.02.5 - 3.5High (if pre-activated)Explosive hazard
COMU / TMP Oxyma> 90.0< 1.0ModerateSafe, Non-explosive
DIC / Oxyma Pure Oxyma85.0 - 90.0< 1.0NoneSafe, Non-explosive
HBTU / DIPEA OBt< 80.0> 5.0HighSafe

Data indicates that while HATU provides excellent yields, COMU and Oxyma-based strategies offer superior stereochemical control for hindered substrates.

Self-Validating Experimental Protocol

To successfully couple piperidine-2-carboxylic acid hydrochloride, the protocol must strictly control the neutralization step. We replace the standard DIPEA with 2,4,6-collidine (TMP) . TMP is sterically hindered and less basic than DIPEA, meaning it effectively neutralizes the HCl salt but is too bulky to efficiently abstract the α -proton of the oxazolone intermediate, thereby preserving stereochemistry[2].

Step-by-Step Methodology (COMU / TMP Strategy)

Reagents Required:

  • Fmoc-Pipecolic Acid HCl (3.0 equiv)

  • COMU (3.0 equiv)

  • 2,4,6-collidine (TMP) (6.0 equiv - 3 equiv for coupling, 3 equiv to neutralize the HCl salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound amine in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF[6].

  • Salt Neutralization & Dissolution: In a separate clean vial, dissolve Fmoc-Pipecolic Acid HCl (3.0 equiv) and COMU (3.0 equiv) in a minimal volume of anhydrous DMF[4].

  • Controlled Activation: Chill the solution to 0 °C. Add TMP (6.0 equiv) dropwise. Crucial Causality: Do not pre-activate for more than 2–3 minutes. Extended pre-activation of hindered amino acids with uronium salts increases the risk of oxazolone formation and guanidinylation[2].

  • Coupling: Immediately transfer the activated mixture to the resin. Allow the reaction to proceed for 1 to 2 hours at room temperature under gentle agitation[2].

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 10 mL)[4].

  • Validation: Perform a Chloranil test (since the incoming amine may be secondary) or a Kaiser test (for primary amines) to confirm the absence of unreacted amines[2]. Cleave a micro-aliquot of the peptide and analyze via HPLC-MS to quantify the D/L diastereomeric ratio[2].

Workflow Step1 1. Salt Neutralization Dissolve Pipecolic Acid HCl & COMU in DMF. Add TMP (2,4,6-collidine) at 0°C Step2 2. Rapid Pre-activation Agitate for strictly 2-3 minutes (Prevents guanidinylation & oxazolone) Step1->Step2 Step3 3. Coupling Reaction Transfer to resin. React for 1-2 hours at room temperature. Step2->Step3 Step4 4. Post-Coupling Wash Wash resin thoroughly with DMF to remove water-soluble COMU byproducts Step3->Step4 Step5 5. Self-Validation Chloranil Test for free amines & HPLC-MS for D/L isomer quantification Step4->Step5

Step-by-step self-validating workflow for the coupling of pipecolic acid hydrochloride.

Conclusion & Recommendations

When benchmarking coupling reagents for piperidine-2-carboxylic acid hydrochloride derivatives, the traditional reliance on HATU/DIPEA introduces unnecessary risks of epimerization and explosive hazards[3][4].

Key Takeaways:

  • Adopt COMU or DIC/Oxyma: COMU provides the kinetic thrust required for hindered secondary cyclic amines while utilizing the Oxyma leaving group to suppress epimerization[4][6].

  • Switch to TMP: Neutralizing the hydrochloride salt of pipecolic acid with DIPEA is detrimental to stereochemical integrity. Using 2,4,6-collidine (TMP) effectively neutralizes the salt without triggering base-catalyzed enolization[2].

  • Minimize Pre-activation: Hindered amino acids should never be pre-activated for extended periods. Immediate transfer to the amine nucleophile is required to outcompete side reactions[2].

By integrating these mechanistically grounded choices, researchers can achieve high-yielding, stereopure couplings of pipecolic acid derivatives in complex peptide syntheses.

References

  • National Institutes of Health (PMC). "Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective Kv7.1 (KCNQ1) potassium channel activator". NIH. Available at:[Link]

  • National Institutes of Health. "Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences". NIH. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Piperidine-2-carboxylic acid hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Guide for Piperidine-2-carboxylic Acid Hydrochloride As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the logistical and saf...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for Piperidine-2-carboxylic Acid Hydrochloride

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the logistical and safety challenges of handling active pharmaceutical intermediates. Piperidine-2-carboxylic acid hydrochloride (commonly known as Pipecolic acid hydrochloride) is a vital amino acid derivative used extensively in organic synthesis, peptide development, and metabolic research.

While not acutely toxic, its nature as an organic hydrochloride salt demands strict adherence to chemical hygiene and specialized waste segregation protocols[1]. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and disposal of this compound, ensuring your laboratory remains both safe and strictly compliant.

Section 1: Chemical Profile & Hazard Causality

To manage a chemical effectively, one must understand the physicochemical behavior driving its hazards. The table below summarizes the critical data required for your laboratory's risk assessment.

PropertyValueOperational Implication
Chemical Name Piperidine-2-carboxylic acid hydrochlorideStandardize nomenclature on all waste labels to avoid EHS rejection.
CAS Numbers 5107-10-8 (DL-form)[2], 2133-33-7 (L-form)[3]Ensure the correct stereoisomer is documented for inventory tracking.
Molecular Formula C6H11NO2 · HClIndicates the presence of a stoichiometric chloride ion.
Molecular Weight 165.62 g/mol [3]Used for precise neutralization and titration calculations.
Physical State Solid (Crystalline powder)Prone to aerosolization; requires draft-free handling environments.
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)[3]Mandates specific PPE (nitrile gloves, goggles) and engineering controls.

Mechanistic Causality of Hazards: The formation of the hydrochloride (HCl) salt significantly enhances the aqueous solubility of the piperidine moiety through ion-dipole interactions and hydrogen bonding networks[1]. However, upon contact with ambient moisture (such as sweat on the skin, tears in the eyes, or mucosal fluids in the respiratory tract), the salt dissociates, releasing free protons ( H+ ) and chloride ions ( Cl− ). This localized, rapid drop in pH is the primary mechanism driving its classification as a skin, eye, and respiratory irritant[2][3].

Section 2: Waste Segregation & Disposal Workflows

A common point of failure in laboratory compliance is the misclassification of organic salts. Because Piperidine-2-carboxylic acid hydrochloride contains a chloride ion, it cannot be universally treated as standard organic waste.

WasteSegregation Start Pipecolic Acid HCl Waste State Physical State? Start->State Solid Solid Waste (Compatible Container) State->Solid Solid Liquid Solvent Type? State->Liquid Liquid Contractor Licensed Hazardous Waste Contractor Solid->Contractor Aqueous Aqueous Solution (Acidic pH) Liquid->Aqueous Water Organic Organic Solution Liquid->Organic Organic Neutralize Neutralize (pH 6-8) using NaHCO3 Aqueous->Neutralize AqueousWaste Aqueous Waste Stream Neutralize->AqueousWaste AqueousWaste->Contractor Halogenated Halogenated Waste (Contains Cl- ions) Organic->Halogenated Halogenated->Contractor

Decision tree for Piperidine-2-carboxylic acid hydrochloride waste segregation.

Operational Protocols for Waste Streams:

A. Solid Waste Disposal

  • Collection: Sweep up solid waste without creating dust[2]. Place the solid compound and any contaminated consumables (e.g., weighing boats, gloves, filter papers) into a chemically resistant, high-density polyethylene (HDPE) container[4].

  • Labeling: Affix a formal "Hazardous Waste" tag. Explicitly list "Piperidine-2-carboxylic acid hydrochloride" and the specific CAS number. Do not use shorthand abbreviations like "Pipecolic Acid HCl," as this violates EPA/local tracking regulations[4].

  • Storage: Store in a designated satellite accumulation area away from strong oxidizing agents until pickup by a licensed contractor[4].

B. Aqueous Liquid Waste (Self-Validating Neutralization) Aqueous solutions of this compound are inherently acidic. Direct drain disposal is strictly prohibited as it damages plumbing infrastructure and violates environmental discharge limits.

  • Titration: Slowly add a mild base, such as 1M Sodium Bicarbonate ( NaHCO3​ ), to the aqueous waste while stirring continuously.

  • Validation: Monitor the reaction visually. The cessation of effervescence ( CO2​ gas evolution) is your primary indicator that the bulk of the acid has been neutralized.

  • Verification: Dip a universal pH test strip directly into the solution. A stable reading between pH 6.0 and 8.0 confirms successful neutralization.

  • Disposal: Once verified, transfer the neutralized solution to the standard aqueous hazardous waste stream.

C. Organic Liquid Waste (The Halogenated Requirement) When dissolved in organic solvents (e.g., methanol, DMSO), the waste must be routed to the Halogenated Organic Waste stream, regardless of whether the primary solvent itself contains halogens. Causality: During the incineration of chemical waste, the chloride ions from the hydrochloride salt can react with organic matter to form highly toxic polychlorinated dibenzodioxins (PCDDs). Halogenated waste streams are incinerated at significantly higher temperatures with specialized scrubbers specifically designed to prevent dioxin release.

Section 3: Immediate Safety & Spill Response Protocol

In the event of a spill, swift and informed action prevents localized exposure and cross-contamination. Follow this step-by-step methodology:

  • Isolate and Assess: Immediately evacuate non-essential personnel from the immediate vicinity. Verify that the spill does not involve incompatible materials (e.g., strong oxidizers) before proceeding[2].

  • PPE Verification: Don fresh nitrile gloves, safety goggles (safety glasses are insufficient for acidic powders), and a fully buttoned lab coat[2]. If the spill is large and outside a ventilated fume hood, an N95 or P100 particulate respirator is required to prevent inhalation of the acidic dust[2][3].

  • Containment (Solid Spill): Do not dry-sweep, as this aerosolizes the irritant. Cover the powder spill with a plastic sheet or tarp to minimize spreading and keep the powder dry[2].

  • Collection: Use a slightly damp disposable towel to carefully wipe up the powder, or use a dedicated HEPA-filtered vacuum. Place all cleanup materials directly into a solid hazardous waste container[2][4].

  • Surface Decontamination: Wash the contaminated surface thoroughly with soap and plenty of water to neutralize and remove any residual acidic micro-particles[2][3].

Section 4: Empty Container Decontamination

Empty reagent bottles retain trace amounts of the active compound and cannot be discarded in standard municipal trash until fully decontaminated.

  • First Rinse (Solubilization): Add a small volume of a compatible solvent (e.g., ethanol or water) to the empty container. Cap tightly and agitate vigorously for 30 seconds to dissolve the residual salt. Pour the rinsate into the appropriate hazardous waste container (aqueous or halogenated organic)[4].

  • Second & Third Rinses (Dilution): Repeat the process two more times. Causality: Triple rinsing geometrically dilutes the residual compound. By the third rinse, the concentration of the active pharmaceutical intermediate is statistically reduced below regulatory hazard thresholds[4].

  • Defacement: Once the container is completely dry, use a thick marker to completely cross out the original manufacturer's label, or peel it off entirely to indicate the hazard is no longer present[4].

  • Final Disposal: The decontaminated glass or plastic bottle may now be disposed of in the regular laboratory glass recycling or trash, per your institutional EHS policy[4].

References

  • L-Pipecolic acid hydrochloride - Safety Data Sheet - ChemicalBook.3

  • DL-PIPECOLIC ACID HYDROCHLORIDE - Safety Data Sheet - ChemicalBook. 2

  • (S)-Piperidine-2-carboxylic acid hydrochloride | 2133-33-7 - Sigma-Aldrich.

  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride) - BenchChem.4

  • 2-(Piperidin-2-yl)propan-2-ol hydrochloride - Smolecule. 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-2-carboxylic acid hydrochloride
Reactant of Route 2
Piperidine-2-carboxylic acid hydrochloride
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